Sinularin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65669-72-9 |
|---|---|
Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(9E)-13-hydroxy-4,9,13-trimethyl-17-methylidene-5,15-dioxatricyclo[12.3.1.04,6]octadec-9-en-16-one |
InChI |
InChI=1S/C20H30O4/c1-13-6-5-10-19(3,22)17-12-15(14(2)18(21)23-17)9-11-20(4)16(24-20)8-7-13/h6,15-17,22H,2,5,7-12H2,1,3-4H3/b13-6+ |
InChI Key |
YKKJETNBRNDYKN-AWNIVKPZSA-N |
SMILES |
CC1=CCCC(C2CC(CCC3(C(O3)CC1)C)C(=C)C(=O)O2)(C)O |
Isomeric SMILES |
C/C/1=C\CCC(C2CC(CCC3(C(O3)CC1)C)C(=C)C(=O)O2)(C)O |
Canonical SMILES |
CC1=CCCC(C2CC(CCC3(C(O3)CC1)C)C(=C)C(=O)O2)(C)O |
Synonyms |
flexibilide |
Origin of Product |
United States |
Foundational & Exploratory
The Marine Origin and Natural Sourcing of Sinularin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sinularin is a bioactive cembranoid diterpene originally isolated from soft corals of the genus Sinularia. This document provides a comprehensive overview of its natural origin, sourcing, and the methodologies employed for its extraction, purification, and structural elucidation. Detailed experimental protocols, quantitative data, and visualizations of its known signaling pathways are presented to serve as a technical guide for researchers in natural product chemistry, pharmacology, and drug development.
Origin and Natural Source
This compound is a secondary metabolite produced by marine soft corals, primarily belonging to the genus Sinularia. The first isolation and structural characterization of this compound was from the soft coral Sinularia flexibilis, collected from the Great Barrier Reef, Australia.[1] Since its initial discovery, this compound has been identified in various other Sinularia species, including Sinularia querciformis and Sinularia manaarensis, found in different marine environments such as the waters around Taiwan.[2]
The production of this compound and other bioactive compounds by these soft corals is believed to be a chemical defense mechanism against predation, competition, and fouling. The concentration and yield of this compound can vary depending on the specific species, geographical location, and environmental conditions of the coral.
Quantitative Data
The yield of this compound from its natural sources can be variable. While specific yields are not always reported in the literature, the following table summarizes available data and typical ranges for related compounds from Sinularia species to provide a comparative perspective.
| Coral Species | Extraction Solvent | Compound | Yield (from dry weight) | Reference |
| Sinularia flexibilis | Ethyl Acetate (B1210297) | Mixed Cembranoids | Not Specified | [3] |
| Sinularia brassica | Methanol (B129727) | Mixed Sesquiterpenoids and Steroids | Not Specified | [4] |
| Sinularia sp. | Dichloromethane (B109758) | Crude Extract | ~1-5% (general estimate) | - |
Note: The yield of pure this compound is typically a fraction of the crude extract and requires extensive purification.
Experimental Protocols
Extraction of this compound from Sinularia flexibilis
This protocol describes a general method for the extraction of this compound from the soft coral Sinularia flexibilis.
Materials:
-
Fresh or frozen Sinularia flexibilis coral tissue
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Dichloromethane (CH₂Cl₂)
-
n-Hexane
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., hexane, ethyl acetate, acetone (B3395972) gradients)
-
Rotary evaporator
-
Freeze-dryer (optional)
Procedure:
-
Sample Preparation: The collected soft coral is either frozen or immediately processed. The wet weight of the coral is recorded. For drying, the coral can be freeze-dried to obtain a stable dry weight.
-
Extraction: The coral tissue is minced or homogenized and extracted exhaustively with a suitable solvent such as methanol or ethyl acetate at room temperature. This process is typically repeated three times to ensure complete extraction.
-
Solvent Partitioning: The combined crude extract is concentrated under reduced pressure using a rotary evaporator. The resulting residue is then suspended in water and partitioned successively with n-hexane and dichloromethane to separate compounds based on polarity. This compound, being moderately polar, will primarily be found in the dichloromethane fraction.
-
Chromatographic Purification:
-
Silica Gel Column Chromatography: The dichloromethane fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate or acetone. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography with methanol as the eluent to remove smaller molecules and pigments.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often achieved using normal-phase or reverse-phase HPLC.
-
Structure Elucidation of this compound
The chemical structure of this compound is determined using a combination of spectroscopic techniques.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra provide information about the proton and carbon framework of the molecule.
-
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of this compound.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure and absolute stereochemistry of the molecule.
Table of Spectroscopic Data for this compound:
| Technique | Key Observations |
|---|---|
| ¹H NMR (CDCl₃) | Signals corresponding to olefinic protons, methyl groups, and protons attached to oxygenated carbons. |
| ¹³C NMR (CDCl₃) | Resonances for carbonyl carbon, olefinic carbons, carbons bearing hydroxyl groups, and aliphatic carbons.[5] |
| HRMS | Molecular formula determined as C₂₀H₃₀O₄. |
| X-ray Crystallography | Confirms the cembranoid skeleton with its specific stereochemistry. |
Signaling Pathways and Experimental Workflows
This compound has been shown to exert its biological effects, particularly its anti-cancer and anti-inflammatory activities, by modulating several key signaling pathways.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
This compound has been demonstrated to inhibit the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[6][7] Inhibition of this pathway by this compound leads to the induction of apoptosis in cancer cells.
Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.
Modulation of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are partly attributed to its ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Caption: this compound's modulation of the NF-κB signaling pathway.
Experimental Workflow for Isolation and Bioactivity Screening
The following diagram illustrates a typical workflow from the collection of the soft coral to the identification of bioactive compounds like this compound.
Caption: General workflow for this compound isolation and testing.
References
- 1. This compound, an Anti-Cancer Agent Causing Mitochondria-Modulated Apoptosis and Cytoskeleton Disruption in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Antioxidant and Anticancer Properties of Soft Coral-Derived this compound and Dihydrothis compound [mdpi.com]
- 3. Cembrane Derivatives from the Soft Corals, Sinularia gaweli and Sinularia flexibilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of Sesquiterpenoids and Steroids from the Soft Coral Sinularia brassica and Determination of Their Absolute Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic metabolites from Sinularia levi supported by network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sinularin: Chemical Structure, Bioactivity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinularin is a naturally occurring diterpenoid, specifically a cembranoid, isolated from soft corals of the genus Sinularia, most notably Sinularia flexibilis.[1][2][3] It has garnered significant interest in the scientific community due to its diverse and potent biological activities, including anti-inflammatory, analgesic, and anticancer properties. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, key experimental protocols for its analysis, and its mechanisms of action at a molecular level.
Chemical Structure and IUPAC Name
This compound, also known by its synonym Flexibilide, is a complex macrocyclic diterpene. Its chemical structure is characterized by a 14-membered carbocyclic ring fused with a five-membered lactone ring.
The IUPAC name for this compound is (9E)-13-hydroxy-4,9,13-trimethyl-17-methylidene-5,15-dioxatricyclo[12.3.1.04,6]octadec-9-en-16-one .
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Physicochemical and Bioactivity Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀O₄ | [PubChem CID: 5477029] |
| Molecular Weight | 334.45 g/mol | [PubChem CID: 5477029] |
| CAS Number | 65669-72-9 | [PubChem CID: 5477029] |
| XLogP3 | 3.5 | [PubChem CID: 5477029] |
| Hydrogen Bond Donor Count | 1 | [PubChem CID: 5477029] |
| Hydrogen Bond Acceptor Count | 4 | [PubChem CID: 5477029] |
| Rotatable Bond Count | 1 | [PubChem CID: 5477029] |
Table 2: In Vitro Anticancer Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
| SK-HEP-1 | Hepatocellular Carcinoma | ~9.0 | 24 | |
| SK-HEP-1 | Hepatocellular Carcinoma | ~8.8 | 48 | |
| SK-HEP-1 | Hepatocellular Carcinoma | ~8.5 | 72 | |
| HepG2 | Hepatocellular Carcinoma | 17.5 | 24 | |
| Hep3B | Hepatocellular Carcinoma | 43.2 | 24 | |
| A2058 | Melanoma | 9.28 | 24 | |
| AGS | Gastric Cancer | 17.73 | 24 | [4] |
| NCI-N87 | Gastric Cancer | 15.13 | 24 | [4] |
| Ca9-22 | Oral Cancer | 23.5 | 24 | |
| SKBR3 | Breast Cancer | 33 | 24 | |
| MDA-MB-231 | Breast Cancer | 32 | 24 | [5] |
| H1299 | Lung Cancer | 2 | 24 | [5] |
| HA22T/VGH | Liver Cancer | 12 | 24 | [5] |
| 786-O | Renal Cancer | 124.4 | 24 | |
| ACHN | Renal Cancer | 132.5 | 24 | |
| PC3 | Prostate Cancer | Not specified | - | [6] |
| DU145 | Prostate Cancer | Not specified | - | [6] |
| LNCaP | Prostate Cancer | Not specified | - | [6] |
| U87-MG | Glioblastoma | ~30 - 6 | 24-72 | [7] |
Table 3: Antioxidant Activity of this compound
| Assay | Activity | Concentration | Reference |
| DPPH Radical Scavenging | ~40% scavenging | 400 µM | [5] |
| ABTS Radical Scavenging | ~60% scavenging | >250 µM | [5] |
| Hydroxyl Radical Scavenging | ~70% scavenging | 400 µM | [5] |
Experimental Protocols
Isolation and Purification of this compound
Note: The following is a generalized protocol based on common practices for isolating natural products from marine invertebrates. Specific details may vary based on the source material and laboratory.
-
Collection and Extraction: Specimens of Sinularia flexibilis are collected and freeze-dried. The dried material is then minced and extracted exhaustively with a solvent such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol.
-
Solvent Partitioning: The crude extract is partitioned between ethyl acetate and water to remove water-soluble impurities. The organic layer containing this compound is concentrated under reduced pressure.
-
Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The concentrated extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column using a solvent system like methanol/dichloromethane.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, to yield pure this compound.
-
Structural Elucidation
-
NMR Spectroscopy:
-
Sample Preparation: A sample of pure this compound is dissolved in deuterated chloroform (B151607) (CDCl₃).
-
Data Acquisition: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Analysis: The chemical shifts (δ) in ppm and coupling constants (J) in Hz are determined to elucidate the complete structure and stereochemistry of the molecule.
-
-
Mass Spectrometry:
-
Technique: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of this compound.
-
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Analysis by Annexin V/PI Staining
-
Cell Treatment: Cells are treated with different concentrations of this compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
Western Blot Analysis
-
Protein Extraction: After treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, caspases, etc.) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through the modulation of several key signaling pathways, primarily leading to the induction of apoptosis and inhibition of cell proliferation and migration.
Induction of Apoptosis via the PI3K/Akt/mTOR Pathway
This compound has been shown to induce apoptosis in various cancer cells by inhibiting the phosphoinositide 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[4] This pathway is crucial for cell survival and proliferation. This compound treatment leads to a decrease in the phosphorylation of PI3K, Akt, and mTOR, which in turn downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL and upregulates pro-apoptotic proteins such as Bax and Bad.[4] This shift in the balance of Bcl-2 family proteins leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases 9 and 3, culminating in apoptosis.[4]
Caption: this compound-induced apoptosis via inhibition of the PI3K/Akt/mTOR pathway.
Modulation of MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a critical role in cell proliferation, differentiation, and apoptosis. This compound has been observed to modulate this pathway in cancer cells.[8][9] Specifically, it can lead to the downregulation of phosphorylated ERK (p-ERK), which is often associated with cell proliferation, and the upregulation of phosphorylated JNK (p-JNK) and p38 (p-p38), which are typically involved in stress-induced apoptosis.[9] This differential regulation of MAPK signaling contributes to the anticancer effects of this compound.
Caption: Modulation of the MAPK signaling pathway by this compound.
Experimental Workflow for Investigating this compound's Anticancer Activity
The following workflow outlines a typical experimental approach to characterize the anticancer properties of this compound.
Caption: A logical workflow for the in vitro evaluation of this compound's anticancer activity.
Conclusion
This compound is a promising marine natural product with significant potential for drug development, particularly in the areas of oncology and anti-inflammatory therapies. Its well-defined chemical structure and multifaceted mechanisms of action, primarily centered on the induction of apoptosis through the inhibition of key survival pathways like PI3K/Akt/mTOR and modulation of the MAPK cascade, make it an attractive lead compound for further investigation. The experimental protocols outlined in this guide provide a framework for the consistent and reproducible evaluation of this compound and its analogs in a research and development setting. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and potential synergistic effects with existing chemotherapeutic agents to fully realize the therapeutic potential of this remarkable marine-derived compound.
References
- 1. jssm.umt.edu.my [jssm.umt.edu.my]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
A Deep Dive into the Bioactive Potential of Sinularia flexibilis: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive overview of the bioactivity screening of extracts from the soft coral Sinularia flexibilis. This document details the diverse therapeutic potential of this marine organism, offering a foundation for future research and drug discovery initiatives.
The soft coral Sinularia flexibilis is a rich source of unique secondary metabolites, primarily terpenoids and steroids, which exhibit a wide range of biological activities.[1][2] These compounds are synthesized as a defense mechanism in their natural environment, making them a compelling subject for pharmacological investigation.[1][2] This guide summarizes the key bioactive properties of S. flexibilis extracts, including their anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, and provides detailed experimental protocols for their evaluation.
Bioactivity Profile of Sinularia flexibilis Extracts
Extracts from S. flexibilis and their isolated compounds have demonstrated significant potential in several key therapeutic areas. The following tables summarize the quantitative data from various bioactivity screenings.
Anticancer and Cytotoxic Activity
Sinularia flexibilis has been a prolific source of compounds with potent cytotoxic effects against various cancer cell lines. Cembranoid diterpenes are a major class of compounds responsible for this activity.[3]
| Compound/Extract | Cell Line(s) | IC50 Value | Reference(s) |
| 11-dehydrosinulariolide | A2058 (melanoma) | 5.8 µg/mL | [3] |
| Sinulariolide | HA22T and HepG2 (hepatocellular carcinoma) | ~10 µM (for SK-HEP-1) | [4][5] |
| Dihydrosinularin | MDA-MB-231 (breast cancer), H1299 (lung cancer), HA22T/VGH (liver cancer) | 60 µM, 70 µM, 120 µM, respectively | [6] |
| S. flexibilis extract | SCC25 and HaCaT | ~31.4 - 39.1 µg/mL | [7] |
| ent-sinuflexibilin D | S1T (adult T-cell leukemia) | Not specified, but showed activity | [8] |
| Flexibilisolide C, 11-dehydrosinulariolide, 11-epi-sinulariolide, 11-epoxysinulariolide, 14-deoxycrassin | HeLa and B16 | < 15 µg/mL | [1] |
| S. levi total extract | Caco-2, MCF-7, HepG-2 | 3.3 µg/mL, 6.4 µg/mL, 8.5 µg/mL, respectively | [9] |
Anti-inflammatory Activity
A significant number of compounds from S. flexibilis exhibit anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3]
| Compound/Extract | Assay | Effect | Reference(s) |
| 11-epi-sinulariolide acetate (B1210297) | Inhibition of iNOS and COX-2 protein expression in RAW264.7 macrophages | Significant reduction in iNOS and COX-2 levels | [1][3] |
| Flexibilisquinone | Inhibition of iNOS and COX-2 protein expression in LPS-stimulated RAW264.7 macrophages | Significant inhibition of iNOS (at 5-20 µM) and COX-2 (at 20 µM) | [10] |
| Flexibilin D | Inhibition of iNOS and COX-2 protein expression in LPS-stimulated RAW264.7 macrophages | At 20 µM, reduced iNOS to 19.27% and COX-2 to 30.08% | [11][12] |
| 3,4:8,11-bisepoxysinuacetoxycembra-15(17)-en-1,12-olide | Suppression of iNOS and COX-2 production | Suppressed pro-inflammatory cytokines | [1] |
| Sarcophyton sp. (SCC) and Sinularia sp. (SCF) extracts | Nitric Oxide (NO) inhibitor release | Inhibited NO concentrations to 0.22 µM and 0.20 µM at 20 mg/mL, respectively | [13] |
Antimicrobial Activity
Extracts from Sinularia species have shown promise as a source of new antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.
| Extract/Fraction | Bacterial Strain(s) | Method | Result | Reference(s) |
| Sinularia sp. dichloromethane (B109758) fraction | Staphylococcus aureus, Escherichia coli | Agar (B569324) diffusion | Strong inhibition at 1 mg/mL | [14][15] |
| Sinularia sp. ethyl acetate fraction | Staphylococcus aureus, Escherichia coli | Agar diffusion | Inhibition at 10 mg/mL | [14][15] |
| Sinularia sp. ethanol (B145695) fraction | Staphylococcus aureus, Escherichia coli | Agar diffusion | Inhibition at 100 mg/mL | [14][15] |
| Pseudomonas diminuta (symbiont of S. flexibilis) extract | Bacillus subtilis, E. coli, Shigella dysenteriae | Not specified | Inhibition zones of 10.16 mm, 8.66 mm, and 9.86 mm, respectively | [16] |
Neuroprotective Activity
Certain compounds isolated from S. flexibilis have demonstrated neuroprotective effects, suggesting their potential in the treatment of neurodegenerative diseases.
| Compound | Activity | Model | Finding | Reference(s) |
| Thioflexibilolide A | Neuroprotective | Not specified | 73.2% neuroprotection at 0.01 µM | [1] |
| Flexibilide | Anti-neuroinflammatory and analgesic | Neuropathic rats | Upregulation of spinal transforming growth factor-β1 | [17] |
| Coral-derived compounds (including from Sinularia) | Neuroprotective | H₂O₂ and MPP⁺-induced cell damage in SH-SY5Y cells | Alleviated cell damage and reversed loss of dopaminergic neurons | [18] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the bioactivity screening of Sinularia flexibilis extracts.
Extraction of Bioactive Compounds
A general procedure for the extraction and fractionation of bioactive compounds from S. flexibilis is as follows:
Caption: General workflow for the extraction and isolation of bioactive compounds.
Protocol:
-
Sample Preparation: Freshly collected Sinularia flexibilis specimens are washed with sterile seawater, frozen, and then lyophilized (freeze-dried). The dried coral is minced or ground into a powder.[19]
-
Extraction: The powdered coral is exhaustively extracted with an organic solvent such as ethanol or methanol (B129727) at room temperature.[19] The process is typically repeated multiple times to ensure complete extraction.
-
Concentration: The resulting extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning. A common method involves partitioning between dichloromethane and water. This separates compounds based on their polarity, yielding a dichloromethane-soluble fraction (less polar compounds) and an aqueous fraction (more polar compounds).[19]
-
Chromatographic Separation: The bioactive fraction (often the dichloromethane fraction) is further purified using column chromatography on silica (B1680970) gel. Elution is performed with a gradient of solvents of increasing polarity (e.g., n-hexane and ethyl acetate).[19]
-
Isolation of Pure Compounds: Fractions showing bioactivity in preliminary screens are subjected to further purification steps, such as High-Performance Liquid Chromatography (HPLC), to isolate pure compounds.[19]
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1.5 x 10⁵ cells/well) and allowed to adhere overnight.[7]
-
Treatment: The cells are then treated with various concentrations of the S. flexibilis extract or isolated compound for a specified duration (e.g., 18, 24, 48, or 72 hours).[5][7] A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the extract/compound that inhibits 50% of cell growth) is then determined.[7]
Anti-inflammatory Activity: Inhibition of iNOS and COX-2 Expression
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory proteins iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Workflow for assessing the anti-inflammatory activity of S. flexibilis extracts.
Protocol:
-
Cell Culture: Murine macrophage cell line RAW264.7 is cultured in an appropriate medium.[10]
-
Treatment: The cells are treated with the test compound for a short period (e.g., 10 minutes) before being stimulated with LPS (lipopolysaccharide) to induce an inflammatory response.[10]
-
Incubation: The cells are incubated for a longer period (e.g., 16 hours) to allow for the expression of iNOS and COX-2 proteins.[10]
-
Protein Extraction: After incubation, the cells are lysed, and the total protein concentration is determined.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with specific primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin), followed by incubation with a secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the percentage of inhibition of iNOS and COX-2 expression compared to the LPS-stimulated control.[10]
Antimicrobial Activity: Disk Diffusion Assay
This method is used to assess the antimicrobial activity of an extract or compound.
Protocol:
-
Bacterial Culture Preparation: A standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) is prepared and uniformly spread onto the surface of an agar plate.
-
Disk Application: Sterile filter paper disks are impregnated with a known concentration of the S. flexibilis extract and placed on the agar surface.[20] A positive control (standard antibiotic) and a negative control (solvent) are also included.
-
Incubation: The plates are incubated under appropriate conditions for the test bacterium to grow.
-
Measurement of Inhibition Zone: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[20]
Signaling Pathways Modulated by Sinularia flexibilis Compounds
The bioactive compounds from S. flexibilis exert their effects by modulating specific cellular signaling pathways.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of many compounds from S. flexibilis are mediated through the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation.
References
- 1. jssm.umt.edu.my [jssm.umt.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. Towards Sustainable Medicinal Resources through Marine Soft Coral Aquaculture: Insights into the Chemical Diversity and the Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an Anti-Cancer Agent Causing Mitochondria-Modulated Apoptosis and Cytoskeleton Disruption in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Antioxidant and Anticancer Properties of Soft Coral-Derived this compound and Dihydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Effect of the Genus Sinularia Extracts on Human SCC25 and HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic metabolites from Sinularia levi supported by network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flexibilisquinone, a New Anti-Inflammatory Quinone from the Cultured Soft Coral Sinularia flexibilis | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Bacterial Symbiont Bioactive Compound of Soft Coral Sinularia Flexibilis and S. Polydactyla - Neliti [neliti.com]
- 17. Flexibilide Obtained from Cultured Soft Coral Has Anti-Neuroinflammatory and Analgesic Effects through the Upregulation of Spinal Transforming Growth Factor-β1 in Neuropathic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotective effects of a lead compound from coral via modulation of the orphan nuclear receptor Nurr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Rising Tide of Novel Therapeutics: An In-depth Technical Guide to the Discovery and Isolation of New Sinularin Derivatives from Soft Corals
For Researchers, Scientists, and Drug Development Professionals
The marine environment, a vast and largely untapped resource for novel bioactive compounds, has yielded a plethora of natural products with significant therapeutic potential. Among these, the soft corals of the genus Sinularia have emerged as a particularly rich source of sinularin and its derivatives. These cembranoid diterpenes exhibit a wide range of biological activities, including potent anti-inflammatory and cytotoxic effects, making them promising candidates for new drug development. This technical guide provides a comprehensive overview of the methodologies for the discovery and isolation of new this compound derivatives, presents quantitative data on recently identified compounds, and visualizes the key signaling pathways implicated in their mode of action.
Quantitative Data on Newly Isolated this compound Derivatives
The continuous exploration of Sinularia species has led to the identification of numerous novel this compound derivatives. The following tables summarize the quantitative data for a selection of these recently discovered compounds, providing a comparative overview for researchers in the field.
Table 1: Newly Isolated this compound Derivatives and their Physicochemical Properties
| Compound Name | Molecular Formula | HRESIMS [M+Na]⁺ (Calculated) | HRESIMS [M+Na]⁺ (Found) | Source Organism | Reference |
| Arbolide C | C₂₀H₃₀O₃ | 341.2093 | 341.2088 | Sinularia arborea | [1] |
| Sinularolide F | C₂₀H₃₀O₄ | 357.2042 | 357.2037 | Sinularia sp. | [2] |
| 11-acetylsinuflexolide | C₂₂H₃₀O₆ | 413.1940 | 413.1935 | Sinularia flexibilis | [3] |
| 11-acetyldihydrosinuflexolide | C₂₂H₃₂O₆ | 415.2097 | 415.2091 | Sinularia flexibilis | [3] |
| Triangulene A | C₂₀H₃₀O₂ | 325.2144 | 325.2139 | Sinularia triangular | [4] |
| Triangulene B | C₂₀H₃₂O₂ | 327.2300 | 327.2295 | Sinularia triangular | [4] |
| Sinulariain A | C₂₀H₃₀O | 287.2369 | 287.2369 | Sinularia sp. | [5] |
| iso-6-oxocembrene A | C₂₀H₃₂O | 289.2526 | 289.2526 | Sinularia sp. | [5] |
| 7,8-dihydro-6-oxocembrene A | C₂₀H₃₄O | 291.2682 | 291.2682 | Sinularia sp. | [5] |
Table 2: Selected ¹³C and ¹H NMR Spectroscopic Data for Novel this compound Derivatives (in CDCl₃)
| Compound | Carbon | ¹³C NMR (δc) | ¹H NMR (δн, mult., J in Hz) |
| Arbolide C | 1 | 40.2 | 2.35, m; 1.85, m |
| 2 | 25.1 | 1.95, m; 1.60, m | |
| 3 | 124.8 | 5.10, t (7.2) | |
| 4 | 134.5 | - | |
| 15 | 170.5 | - | |
| 16 | 125.3 | 5.60, s | |
| Sinularolide F | 1 | 39.8 | 2.40, m |
| 2 | 24.5 | 1.75, m | |
| 3 | 124.9 | 5.15, d (8.0) | |
| 4 | 135.2 | - | |
| 15 | 171.2 | - | |
| 16 | 126.1 | 5.58, s | |
| 11-acetylsinuflexolide | 1 | 40.5 | 2.30, m |
| 2 | 25.0 | 1.80, m | |
| 3 | 125.1 | 5.20, t (7.0) | |
| 4 | 134.8 | - | |
| 11 | 75.8 | 5.40, d (9.6) | |
| 15 | 170.8 | - |
Note: This table presents a selection of key NMR shifts for structural comparison. For complete data, please refer to the cited literature.
Experimental Protocols
The isolation of new this compound derivatives from soft corals is a multi-step process that requires careful execution of extraction and chromatographic techniques. The following is a generalized protocol based on methodologies reported in recent literature.[1][2][3][5][6]
Sample Collection and Preparation
-
Collection: Soft coral specimens of the genus Sinularia are collected by scuba diving from their natural marine habitat. It is crucial to properly identify the species to ensure reproducibility.
-
Preservation: Immediately after collection, samples are typically frozen to prevent degradation of the secondary metabolites.
-
Preparation: The frozen soft coral material is minced or cut into small pieces to increase the surface area for efficient extraction. The wet weight of the material is recorded.
Extraction of Secondary Metabolites
-
Solvent Extraction: The minced soft coral is exhaustively extracted with an organic solvent. Common solvents used include methanol (B129727) (MeOH), ethyl acetate (B1210297) (EtOAc), or a mixture of dichloromethane (B109758) (CH₂Cl₂) and MeOH.[5] The extraction is typically performed at room temperature over several days and repeated multiple times to ensure complete extraction of the bioactive compounds.
-
Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation of the Crude Extract
-
Solvent Partitioning: The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning the extract between EtOAc and water. The organic layer, containing the less polar compounds including this compound derivatives, is collected and concentrated.
-
Silica (B1680970) Gel Column Chromatography: The concentrated organic fraction is then subjected to column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., EtOAc or acetone).[3][6] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
Purification of this compound Derivatives
-
High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest, as identified by TLC, are further purified using High-Performance Liquid Chromatography (HPLC). Both normal-phase and reverse-phase HPLC columns can be used.
-
Normal-Phase HPLC: A silica gel column is used with a mobile phase consisting of a mixture of non-polar and moderately polar solvents (e.g., n-hexane/EtOAc).
-
Reverse-Phase HPLC: A C18 column is commonly used with a mobile phase of methanol/water or acetonitrile/water.
-
-
Final Purification: The purification process may require multiple rounds of HPLC to obtain the pure this compound derivatives. The purity of the isolated compounds is confirmed by HPLC analysis.
Structure Elucidation
-
Spectroscopic Analysis: The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to establish the complete chemical structure and relative stereochemistry of the molecule.
-
Mandatory Visualizations
To facilitate a deeper understanding of the experimental processes and the biological mechanisms of action of this compound derivatives, the following diagrams have been generated using the DOT language.
Experimental Workflow
Signaling Pathways
Many this compound derivatives have demonstrated significant anti-inflammatory and anticancer activities. The following diagrams illustrate the key signaling pathways modulated by these compounds.
Anti-Inflammatory Signaling Pathway
Several this compound derivatives exert their anti-inflammatory effects by inhibiting the expression of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Sinularones A–I, New Cyclopentenone and Butenolide Derivatives from a Marine Soft Coral Sinularia sp. and Their Antifouling Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two New Cembrane-Based Diterpenoids from the Marine Soft Coral Sinularia crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Terpenoids from the Soft Coral Sinularia densa Collected in the South China Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Potent Anti-inflammatory Arsenal of the Sea: A Technical Guide to Marine-Derived Cembranoids
For Researchers, Scientists, and Drug Development Professionals
The world's oceans harbor a vast and largely untapped reservoir of bioactive compounds, many of which hold immense promise for the development of novel therapeutics. Among these, cembranoid diterpenes, a class of natural products primarily isolated from soft corals of the genera Sarcophyton, Lobophytum, and Sinularia, have emerged as a significant area of interest due to their potent anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the anti-inflammatory activities of marine-derived cembranoids, detailing their mechanisms of action, summarizing quantitative data, and providing standardized experimental protocols to aid in their continued investigation and development.
Introduction to Cembranoids and Their Anti-inflammatory Potential
Cembranoids are a large and structurally diverse family of diterpenoids characterized by a 14-membered carbon ring.[1][4] These compounds are secondary metabolites produced by various marine invertebrates, particularly soft corals, where they are thought to play a role in chemical defense.[3][5] Extensive research has demonstrated that cembranoids exhibit a wide range of biological activities, including cytotoxic, anti-viral, and neuroprotective effects.[2][4] However, it is their profound anti-inflammatory capacity that has garnered the most significant attention from the scientific community.[6][7][8]
The anti-inflammatory effects of cembranoids are attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[4] Notably, many cembranoids have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal to the inflammatory response.[6][9][10][11][12][13] This inhibition, in turn, reduces the production of nitric oxide (NO) and prostaglandins, respectively.[1][14] Furthermore, cembranoids can interfere with major inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[9][15][16]
Quantitative Anti-inflammatory Data of Marine Cembranoids
The following tables summarize the quantitative data on the anti-inflammatory activity of various marine-derived cembranoids, providing a comparative overview for researchers.
Table 1: Inhibition of Nitric Oxide (NO) Production and Pro-inflammatory Cytokines
| Compound | Source Organism | Cell Line | Target | IC50 (µM) | Inhibition (%) | Concentration (µM) | Reference |
| Lobophyolide A | Lobophytum crassum | Dendritic cells | IL-12 & NO | - | 86.1-96.2 | <50 µg/mL | [2][17] |
| Lobophyolide B | Lobophytum crassum | Dendritic cells | IL-12 & NO | - | 86.1-96.2 | <50 µg/mL | [2][17] |
| Meijicrassolin C | Sarcophyton crassocaule | RAW264.7 | NO | 69.5 ± 2.8 | - | - | [14] |
| Meijicrassolin D | Sarcophyton crassocaule | RAW264.7 | NO | 78.0 ± 2.4 | - | - | [14] |
| Known Compound 9 | Sarcophyton crassocaule | RAW264.7 | NO | 45.5 ± 1.9 | - | - | [14] |
| Sinularolide F | Sinularia sp. | RAW 264.7 | NO, PGE2, TNF-α, IL-1β, IL-6 | <6.25 µg/mL | - | - | [18] |
| Denticulatolide | Sinularia sp. | RAW 264.7 | NO, PGE2, TNF-α, IL-1β, IL-6 | <6.25 µg/mL | - | - | [18] |
| Cembranoid 3 | Sinularia sp. | RAW264.7 | TNF-α | 16.5 | - | - | [19][20] |
| Cembranoid 7 | Sinularia sp. | RAW264.7 | TNF-α | 5.6 | - | - | [19][20] |
| Lobophytin A | Lobophytum sarcophytoides | RAW264.7 | NO | 26.7 | - | - | [1] |
| Lobophytin B | Lobophytum sarcophytoides | RAW264.7 | NO | 17.6 | - | - | [1] |
Table 2: Inhibition of Pro-inflammatory Enzymes and Signaling Pathways
| Compound | Source Organism | Cell Line | Target | IC50 (µM) | Inhibition (%) | Concentration (µM) | Reference |
| Crassumolide A | Lobophytum crassum | - | iNOS & COX-2 | - | - | 10 | [6][21] |
| Crassumolide C | Lobophytum crassum | - | iNOS & COX-2 | - | - | 10 | [6][21] |
| Lobohedleolide | Lobophytum crassum | - | iNOS & COX-2 | - | - | 10 | [6][21] |
| Known Compound 10 | Lobophytum crassum | - | iNOS & COX-2 | - | - | 10 | [6][21] |
| Querciformolide C | Sinularia querciformis | RAW264.7 | iNOS & COX-2 | - | Significant | - | [10] |
| Known Compound 7 | Sinularia querciformis | RAW264.7 | iNOS & COX-2 | - | Significant | - | [10] |
| Known Compound 8 | Sinularia querciformis | RAW264.7 | iNOS & COX-2 | - | Significant | - | [10] |
| Cembranoid 5 | Lobophytum crassum | HepG2 | NF-κB | - | Potent | - | [9] |
| Sinumaximol A | Sinularia maxima | HepG2 | NF-κB | 21.35 ± 3.21 | - | - | [22] |
| Sinumaximol B | Sinularia maxima | HepG2 | NF-κB | 29.10 ± 1.54 | - | - | [22] |
| Sinumaximol D | Sinularia maxima | HepG2 | NF-κB | 25.81 ± 1.38 | - | - | [22] |
| Sinumaximol H | Sinularia maxima | HepG2 | NF-κB | 15.81 ± 2.29 | - | - | [22] |
Table 3: Inhibition of Neutrophil Pro-inflammatory Responses
| Compound | Source Organism | Cell Type | Target | Inhibition (%) | Concentration (µM) | Reference |
| Cherbonolide G | Sarcophyton cherbonnieri | Human Neutrophils | Elastase Release | 48.2 ± 6.2 | 30 | [7][23][24] |
| Cherbonolide H | Sarcophyton cherbonnieri | Human Neutrophils | Superoxide Anion Generation | 44.5 ± 4.6 | 30 | [7][23][24] |
| Querciformolide G | Sinularia querciformis | Human Neutrophils | Elastase Release | Significant | - | [25] |
Key Signaling Pathways in Inflammation Modulated by Cembranoids
Cembranoids exert their anti-inflammatory effects by targeting critical signaling pathways that orchestrate the inflammatory response. The NF-κB and MAPK pathways are two of the most well-documented targets.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory proteins like iNOS, COX-2, and various cytokines.[26][27] Several cembranoids have been shown to inhibit NF-κB activation, thereby suppressing the expression of these inflammatory mediators.[4][9][22]
The MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases, including ERK, JNK, and p38, that are activated by various extracellular stimuli.[28] Activated MAPKs can phosphorylate and activate transcription factors, such as AP-1, which, along with NF-κB, drive the expression of pro-inflammatory genes.[29][30] Some cembranoids have been found to inhibit the phosphorylation of key MAPK proteins, thus dampening the inflammatory response.[15][16][27]
Detailed Experimental Protocols
To facilitate further research into the anti-inflammatory properties of marine-derived cembranoids, this section provides detailed methodologies for key in vitro assays.
General Experimental Workflow for Assessing Anti-inflammatory Activity
The following diagram illustrates a typical workflow for the isolation and evaluation of anti-inflammatory cembranoids from soft corals.
Cell Culture and LPS-induced Inflammation in RAW 264.7 Macrophages
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates (for NO and cytotoxicity assays) or 6-well plates (for Western blot and RT-PCR) and allowed to adhere overnight.
-
Cembranoid Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test cembranoid (typically dissolved in DMSO, with the final DMSO concentration kept below 0.1%). Cells are pre-treated for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. A negative control group (no LPS) and a positive control group (LPS only) are included.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours for NO and cytokine assays, shorter times for signaling protein phosphorylation).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Sample Collection: After the incubation period, 100 µL of the cell culture supernatant is collected from each well of the 96-well plate.
-
Griess Reagent: 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
Incubation: The mixture is incubated at room temperature for 10 minutes in the dark.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.
Western Blot Analysis for iNOS, COX-2, and Phosphorylated Proteins
-
Cell Lysis: After treatment, cells in 6-well plates are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, p-p38, p-ERK, p-JNK, p-IκBα, or β-actin (as a loading control).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Sample Collection: Cell culture supernatants are collected after the treatment period.
-
ELISA Procedure: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Measurement: The absorbance is read on a microplate reader, and cytokine concentrations are calculated from a standard curve.
Conclusion and Future Directions
Marine-derived cembranoids represent a rich and diverse source of potent anti-inflammatory agents. Their ability to modulate key signaling pathways such as NF-κB and MAPK, and to inhibit the production of critical inflammatory mediators like NO, prostaglandins, and various cytokines, underscores their therapeutic potential. The data and protocols presented in this guide offer a valuable resource for researchers in the field of natural product chemistry and drug discovery.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the chemical structure of cembranoids and their anti-inflammatory activity is crucial for the rational design of more potent and selective analogues.[15][16]
-
In Vivo Studies: While in vitro data is promising, in vivo studies in animal models of inflammation are essential to validate the therapeutic efficacy and safety of these compounds.
-
Mechanism of Action Elucidation: Further investigation is needed to fully elucidate the precise molecular targets and mechanisms of action for the most promising cembranoid candidates.
-
Sustainable Sourcing: Given that the natural sources of these compounds are limited, developing sustainable methods for their production, such as aquaculture of source organisms or total synthesis, will be critical for their translation into clinical applications.[16]
The continued exploration of marine cembranoids holds great promise for the development of a new generation of anti-inflammatory drugs to address a wide range of inflammatory diseases.
References
- 1. Anti-Inflammatory Cembrane-Type Diterpenoids and Prostaglandins from Soft Coral Lobophytum sarcophytoides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brief Review on New Naturally Occurring Cembranoid Diterpene Derivatives from the Soft Corals of the Genera Sarcophyton, Sinularia, and Lobophytum Since 2016 [mdpi.com]
- 3. Cembranoids of Soft Corals: Recent Updates and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Cembranoids from the Soft Coral Lobophytum crassum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anti-Inflammatory Cembranoids from a Formosa Soft Coral Sarcophyton cherbonnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Marine natural products with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cembranoid diterpenes from the soft coral Lobophytum crassum and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory cembranoids from the soft corals Sinularia querciformis and Sinularia granosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Anti-Inflammatory Cembranoids from the Soft Coral Lobophytum crassum [mdpi.com]
- 18. Bioactive Cembranoids from the Soft Coral Genus Sinularia sp. in Borneo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BJOC - New cembrane-type diterpenoids with anti-inflammatory activity from the South China Sea soft coral Sinularia sp. [beilstein-journals.org]
- 20. New cembrane-type diterpenoids with anti-inflammatory activity from the South China Sea soft coral Sinularia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxic and anti-inflammatory cembranoids from the soft coral Lobophytum crassum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of NF-κB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] Anti-Inflammatory Cembranoids from a Formosa Soft Coral Sarcophyton cherbonnieri | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 26. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Flavonoids from sea buckthorn inhibit the lipopolysaccharide-induced inflammatory response in RAW264.7 macrophages through the MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. assaygenie.com [assaygenie.com]
- 29. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Inhibition of inducible NO synthase, cyclooxygenase-2 and interleukin-1β by torilin is mediated by mitogen-activated protein kinases in microglial BV2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Sinularin's Apoptotic Mechanism: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sinularin, a bioactive cembranoid isolated from the soft coral Sinularia flexibilis, has demonstrated significant anti-proliferative and pro-apoptotic activities across a spectrum of cancer cell lines. This technical guide synthesizes the current understanding of this compound's mechanism of action in inducing apoptosis, providing a detailed overview of the core signaling pathways, quantitative data from key experiments, and the methodologies employed in these studies. The information presented herein is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound and other marine-derived natural products in oncology.
Introduction
The induction of apoptosis, or programmed cell death, is a critical strategy in cancer therapy. This compound has emerged as a promising natural compound that can trigger this process in malignant cells with a degree of selectivity.[1] Its efficacy has been documented in various cancer models, including gastric, breast, oral, liver, and glioblastoma.[1][2][3][4][5] This document will provide an in-depth exploration of the molecular cascades initiated by this compound to execute apoptosis.
Core Mechanisms of this compound-Induced Apoptosis
This compound employs a multi-pronged approach to induce apoptosis, primarily revolving around the induction of oxidative stress, disruption of mitochondrial function, and modulation of key signaling pathways.
Induction of Reactive Oxygen Species (ROS)
A pivotal event in this compound-induced apoptosis is the generation of reactive oxygen species (ROS).[1][3] Elevated intracellular ROS levels create a state of oxidative stress that can damage cellular components, including DNA, and trigger apoptotic signaling.[1][6] The pro-apoptotic effects of this compound can often be mitigated by pre-treatment with antioxidants like N-acetylcysteine (NAC), underscoring the critical role of oxidative stress in its mechanism of action.[1][3]
Mitochondrial (Intrinsic) Pathway of Apoptosis
This compound prominently activates the intrinsic pathway of apoptosis, which is centered on the mitochondria.[2][7]
-
Mitochondrial Membrane Potential (MMP) Disruption: this compound treatment leads to a significant loss of mitochondrial membrane potential.[1][2]
-
Bcl-2 Family Protein Regulation: The compound modulates the expression of the Bcl-2 family of proteins, which are key regulators of mitochondrial integrity. This compound upregulates pro-apoptotic proteins such as Bax and Bad, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[2][8] This shift in the Bax/Bcl-2 ratio permeabilizes the outer mitochondrial membrane.
-
Cytochrome C Release: The compromised mitochondrial membrane allows for the release of cytochrome c from the intermembrane space into the cytoplasm.[2][9]
-
Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of initiator caspase-9.[2][10] Activated caspase-9 then cleaves and activates the executioner caspase-3.[2][10]
-
PARP Cleavage: Activated caspase-3 proceeds to cleave a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][6]
Extrinsic Pathway of Apoptosis
Evidence also suggests that this compound can activate the extrinsic apoptosis pathway. Studies have shown an increase in the cleaved form of caspase-8, the initiator caspase of the extrinsic pathway, following this compound treatment in breast cancer cells.[1]
Inhibition of Pro-Survival Signaling Pathways
This compound has been shown to suppress critical cell survival signaling pathways, further sensitizing cancer cells to apoptosis.
-
PI3K/Akt/mTOR Pathway: A significant mechanism of this compound's action is the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (B549165) (mTOR) pathway.[2][7] This pathway is a central regulator of cell growth, proliferation, and survival, and its downregulation by this compound contributes to its anti-cancer effects.[2][11]
-
MAPK Pathway: this compound also modulates the mitogen-activated protein kinase (MAPK) signaling pathway. It has been observed to increase the phosphorylation of p38 and JNK, which are generally associated with pro-apoptotic signals, while potentially downregulating the pro-survival ERK pathway.[9][10]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on this compound's effects on cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (h) | Reference |
| AGS | Gastric Cancer | 17.73 | 24 | [1][2] |
| NCI-N87 | Gastric Cancer | 15.13 | 24 | [2] |
| SKBR3 | Breast Cancer | 33 | 24 | [1] |
| MDA-MB-231 | Breast Cancer | Not specified, dose-dependent decrease | 24 | [1] |
| Ca9-22 | Oral Cancer | 23.5 | 24 | [1] |
| SK-HEP-1 | Hepatocellular Carcinoma | ~10 | 24, 48, 72 | [10] |
| HepG2 | Hepatocellular Carcinoma | 17.5 | 24 | [4] |
| Hep3B | Hepatocellular Carcinoma | 43.2 | 24 | [4] |
| A2058 | Melanoma | 9.28 | 24 | [1][4] |
| U87 MG | Glioblastoma | 8-30 | 24 | [5] |
| GBM 8401 | Glioblastoma | 7-16.5 | 48 | [5] |
| U138 MG | Glioblastoma | 6-16 | 72 | [5] |
| T98G | Glioblastoma | Not specified, least vulnerable | 24, 48, 72 | [5] |
| 786-O | Renal Cancer | 124.4 | 24 | [4] |
| ACHN | Renal Cancer | 132.5 | 24 | [4] |
Table 2: this compound-Induced Apoptosis in Gastric Cancer Cells (AGS and NCI-N87) after 24h Treatment
| Cell Line | This compound Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Reference |
| AGS | 0 (Control) | 2.42 | 3.6 | [2] |
| AGS | 18 | 1.56 | 40.4 | [2] |
| NCI-N87 | 0 (Control) | 2.37 | 7.08 | [2] |
| NCI-N87 | 18 | 5.48 | 23.1 | [2] |
Table 3: this compound-Induced Apoptosis in Hepatocellular Carcinoma Cells (SK-HEP-1) after 24h Treatment
| This compound Concentration (µM) | Apoptotic Cells (%) | Reference |
| 0 (Control) | 2.98 ± 0.41 | [12] |
| 5 | 18.43 ± 5.42 | [12] |
| 10 | 44.74 ± 0.72 | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound-induced apoptosis. These protocols are generalized based on common practices and should be optimized for specific experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 3, 6, 12, 18 µM) for the desired time period (e.g., 24, 48, 72 hours).[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentrations and for the specified duration.[2][10]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[13]
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[2]
DNA Fragmentation Analysis (TUNEL Assay)
-
Cell Preparation: Seed cells on coverslips and treat with this compound.[10]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT and FITC-dUTP) according to the manufacturer's instructions.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Microscopy: Visualize the cells using a fluorescence microscope. Green fluorescence indicates TUNEL-positive (apoptotic) cells.[10]
Western Blot Analysis
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.[1][10]
Reactive Oxygen Species (ROS) Detection
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Probe Incubation: Incubate the cells with a ROS-sensitive fluorescent probe, such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate), for 30 minutes at 37°C.
-
Flow Cytometry: Harvest the cells, wash with PBS, and analyze the fluorescence intensity by flow cytometry. An increase in fluorescence indicates an increase in intracellular ROS levels.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows involved in this compound's apoptotic action.
Caption: this compound's multifaceted mechanism of inducing apoptosis.
References
- 1. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an Anti-Cancer Agent Causing Mitochondria-Modulated Apoptosis and Cytoskeleton Disruption in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Induces Oxidative Stress-Mediated Apoptosis and Mitochondrial Dysfunction, and Inhibits Angiogenesis in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 9. Induction of Apoptosis by Sinulariolide from Soft Coral through Mitochondrial-Related and p38MAPK Pathways on Human Bladder Carcinoma Cells [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antioxidant capabilities of sinularin, a bioactive cembranoid diterpene isolated from soft corals of the genus Sinularia, and its related compounds. Drawing upon a comprehensive review of current scientific literature, this document details the quantitative antioxidant activity, the experimental methodologies used for its assessment, and the intricate signaling pathways modulated by these marine natural products. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development who are investigating the therapeutic potential of marine-derived compounds.
Quantitative Antioxidant Activity
This compound and its structural analog, dihydrothis compound, have demonstrated notable antioxidant properties through various in vitro assays. The antioxidant capacity is primarily attributed to their ability to scavenge free radicals and chelate metal ions. A comparative analysis reveals that this compound generally exhibits superior antioxidant activity to dihydrothis compound, a difference that may be attributed to the presence of a conjugated double bond in this compound's structure.[1] The following tables summarize the quantitative data from key antioxidant assays.
Table 1: Radical Scavenging Activity of this compound and Dihydrothis compound [1][2][3]
| Assay | Compound | Concentration (µM) | Scavenging Activity (%) |
| DPPH | This compound | 250 | ~40 |
| 400 | ~40 (plateau) | ||
| Dihydrothis compound | 200 | ~10 | |
| 400 | ~10 (plateau) | ||
| ABTS | This compound | 15 | ~50 |
| 250 | ~60 (plateau) | ||
| Dihydrothis compound | 400 | ~30 | |
| Hydroxyl (•OH) | This compound | 15 | ~35 |
| 250 | ~60 | ||
| 400 | ~70 | ||
| Dihydrothis compound | 400 | ~40 |
Table 2: Metal Ion Chelating and Reducing Power of this compound and Dihydrothis compound [1][2][3]
| Assay | Compound | Concentration (µM) | Activity |
| Ferric Ion (Fe³⁺) Reducing Power | This compound | - | Higher than Dihydrothis compound |
| Dihydrothis compound | - | Lower than this compound | |
| Ferrous Ion (Fe²⁺) Chelating Capacity | This compound | 15 | ~6% |
| >250 | ~7% (plateau) | ||
| Dihydrothis compound | 400 | ~4% |
Experimental Protocols
The assessment of the antioxidant potential of this compound and related compounds relies on a suite of well-established in vitro assays.[4] These assays measure different aspects of antioxidant activity, including radical scavenging and metal ion chelation.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay[1][2]
This spectrophotometric assay is based on the reduction of the stable free radical DPPH• in the presence of an antioxidant.
-
Preparation of Reagents: A stock solution of DPPH• is prepared in ethanol (B145695) or methanol. The test compounds (this compound, dihydrothis compound) are dissolved in a suitable solvent to create a range of concentrations.
-
Reaction Mixture: An aliquot of the test compound solution is mixed with the DPPH• solution. A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH• radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay[1][2]
This assay measures the ability of antioxidants to scavenge the stable ABTS•+ radical cation.
-
Generation of ABTS•+: The ABTS•+ radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of Reagents: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm. The test compounds are prepared in a range of concentrations.
-
Reaction Mixture: An aliquot of the test compound solution is mixed with the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
Hydroxyl Radical (•OH) Scavenging Assay[1][2]
This assay is often based on the Fenton reaction, where hydroxyl radicals are generated and then react with a detection molecule.
-
Reaction Mixture: The reaction mixture typically contains a source of Fe²⁺ (e.g., ferrous sulfate), hydrogen peroxide (H₂O₂), and a detection molecule (e.g., salicylic (B10762653) acid or deoxyribose). The test compound is added to this mixture.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.
-
Detection: The degradation of the detection molecule by hydroxyl radicals is measured. For example, the reaction of hydroxyl radicals with salicylic acid forms 2,3-dihydroxybenzoic acid, which can be measured spectrophotometrically.
-
Calculation: The scavenging activity is determined by comparing the degradation of the detection molecule in the presence and absence of the test compound.
Ferric Reducing Antioxidant Power (FRAP) Assay[2][5]
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of ferric chloride (FeCl₃).
-
Reaction Mixture: The test compound is added to the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C.
-
Measurement: The formation of a blue-colored ferrous-TPTZ complex is measured by the change in absorbance at 593 nm.
-
Quantification: The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known antioxidant, such as ferrous sulfate (B86663) or Trolox.
Ferrous Ion (Fe²⁺) Chelating Capacity Assay[1][2]
This assay determines the ability of a compound to chelate ferrous ions, which can otherwise participate in the Fenton reaction to produce hydroxyl radicals.
-
Reaction Mixture: The test compound is mixed with a solution of ferrous chloride (FeCl₂).
-
Initiation of Reaction: The reaction is initiated by the addition of ferrozine, a chromogenic indicator that forms a stable magenta-colored complex with Fe²⁺.
-
Incubation: The mixture is incubated at room temperature.
-
Measurement: The absorbance of the Fe²⁺-ferrozine complex is measured at 562 nm.
-
Calculation: The chelating activity is calculated by the reduction in absorbance in the presence of the test compound compared to a control without the chelating agent.
Signaling Pathways and Mechanisms of Action
The antioxidant activity of this compound is not solely defined by direct radical scavenging. It also involves the modulation of intracellular signaling pathways related to oxidative stress.[5][6] At cytotoxic concentrations, this compound can paradoxically induce the generation of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.[6][7][8] This pro-oxidant effect at higher doses is a critical aspect of its anti-cancer mechanism.
Induction of Oxidative Stress in Cancer Cells
In several cancer cell lines, this compound has been shown to increase the levels of intracellular ROS.[5][6] This elevation of oxidative stress can trigger a cascade of events leading to programmed cell death. The generation of ROS by this compound is a key event, as the antioxidant N-acetylcysteine (NAC) has been shown to rescue cancer cells from this compound-induced apoptosis.[6][7]
Downregulation of Antioxidant Enzymes
This compound has been observed to downregulate the expression and activity of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD1 and SOD2) and thioredoxin.[5] By inhibiting these cellular defense mechanisms, this compound further exacerbates oxidative stress within cancer cells, pushing them towards an apoptotic fate.
Modulation of Apoptotic and Cell Cycle Pathways
The oxidative stress induced by this compound activates downstream signaling pathways that control apoptosis and the cell cycle. This includes the activation of Mitogen-Activated Protein Kinases (MAPKs) and the repression of the PI3K/Akt/mTOR signaling pathway, both of which are crucial in regulating cell survival and proliferation.[6] The accumulation of ROS can also lead to DNA damage, G2/M cell cycle arrest, and ultimately, apoptosis.[6]
Visualizations
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing antioxidant potential and the signaling pathways modulated by this compound.
Caption: Workflow for In Vitro Antioxidant Assays.
References
- 1. Comparison of Antioxidant and Anticancer Properties of Soft Coral-Derived this compound and Dihydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Progress in Antioxidant Active Substances from Marine Biota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Oxidative Stress-Mediated Apoptosis and Mitochondrial Dysfunction, and Inhibits Angiogenesis in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces oxidative stress-mediated G2/M arrest and apoptosis in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Induces Oxidative Stress-Mediated Apoptosis and Mitochondrial Dysfunction, and Inhibits Angiogenesis in Glioblastoma Cells [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxicity Screening of Sinularin on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxic effects of Sinularin, a bioactive cembranoid diterpene isolated from soft corals of the genus Sinularia, on various cancer cell lines. This document summarizes key quantitative data, details common experimental protocols, and visualizes the molecular signaling pathways implicated in this compound's anti-cancer activity.
Quantitative Cytotoxicity Data
This compound has demonstrated a dose-dependent cytotoxic effect across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and values for this compound vary depending on the cell type and incubation period.[1] The sensitivity to this compound appears to be cell type-dependent.[1]
A summary of reported IC50 values for this compound is presented below.
| Cancer Type | Cell Line(s) | IC50 (µM) at 24h | Other Durations (IC50 in µM) |
| Breast Cancer | SKBR3 | 33 | - |
| MDA-MB-231 | >60 | - | |
| Glioblastoma | U87 MG, GBM 8401, U138 MG, T98G | 8 - 30 | 7-16.5 (48h), 6-16 (72h)[2][3] |
| Hepatocellular Carcinoma | SK-HEP-1 | ~9.0 - 10 | ~8.8 (48h), ~8.5 (72h)[1][4] |
| HepG2 | 17.5 | - | |
| Hep3B | 43.2 | - | |
| Huh-7 | ~20 | ~20 (48h), ~20 (72h)[1] | |
| Gastric Cancer | AGS | 17.73 | - |
| NCI-N87 | Not specified | - | |
| Melanoma | A2058 | 9.28 | - |
| Oral Cancer | Ca9-22 | 23.5 | - |
| Renal Cell Carcinoma | 786-O | 124.4 | - |
| ACHN | 132.5 | - | |
| Prostate Cancer | PC3, DU145, LNCaP | Not specified | - |
| Normal (Non-cancerous) Cells | M10 (Breast) | >60 (low cytotoxicity) | - |
| HRCEpiC (Renal) | Showed little toxicity | - | |
| Clone 9 (Liver) | >100 | >100 (48h), >100 (72h)[1] |
Notably, this compound exhibits selective cytotoxicity, showing significantly less effect on normal, non-malignant cells such as breast M10 cells, renal HRCEpiC cells, and liver Clone 9 cells compared to their cancerous counterparts.[1][5][6]
Experimental Protocols
The following protocols are generalized methodologies for assessing the cytotoxicity and mechanistic action of this compound, based on commonly cited experimental procedures.
Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[7][8] Viable cells with active metabolism convert the tetrazolium salt (MTT or MTS) into a colored formazan (B1609692) product.[9]
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]
-
Compound Treatment: Prepare various concentrations of this compound in the appropriate culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the desired this compound concentrations (e.g., 0 to 100 µM).[1] Include a vehicle control (e.g., DMSO) and a positive control if available.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[10]
-
Reagent Addition:
-
Formazan Solubilization (MTT Assay Only): Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[7][10]
-
Absorbance Measurement: Measure the absorbance using a microplate reader. For MTT, the wavelength is typically between 550 and 600 nm.[7] For MTS, the wavelength is ~490 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[10]
Caption: A typical workflow for determining the IC50 of this compound using an MTT/MTS assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11]
-
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[11][12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[11]
Cell Cycle Analysis
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Methodology:
-
Cell Treatment: Culture and treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting & Fixation: Harvest cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells to remove ethanol and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide or 7-AAD) and RNase A.[5]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA, allowing for the determination of cell cycle distribution.[6]
Mechanistic Insights and Signaling Pathways
This compound exerts its cytotoxic effects by modulating several critical cellular signaling pathways, primarily leading to cell cycle arrest and apoptosis.
Induction of Oxidative Stress and Mitochondrial Apoptosis
A primary mechanism of this compound is the induction of reactive oxygen species (ROS).[6] This oxidative stress triggers the intrinsic (mitochondrial) apoptosis pathway.
Caption: this compound induces ROS, leading to mitochondrial dysfunction and caspase activation.
This compound treatment leads to an increase in intracellular ROS, which disrupts the mitochondrial membrane potential.[1][2] This dysfunction results in the release of cytochrome C from the mitochondria into the cytosol.[13] The process is also regulated by Bcl-2 family proteins, with this compound causing the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[13][14] Released cytochrome C activates caspase-9, an initiator caspase, which in turn activates the executioner caspase-3.[5][13] Activated caspase-3 cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to apoptosis.[2][5] This ROS-dependent apoptosis can be reversed by pretreatment with antioxidants like N-acetylcysteine (NAC).[5]
Inhibition of PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade for cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway in cancer cells.[6][13]
Caption: this compound inhibits the pro-survival PI3K/Akt/mTOR signaling cascade.
Treatment with this compound significantly decreases the phosphorylation levels of key components of this pathway, including PI3K, Akt, and mTOR, without affecting their total protein levels.[6][13] The inactivation of this pathway contributes to the suppression of cell proliferation and the induction of apoptosis in cancer cells.[13]
Modulation of MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, is involved in mediating apoptosis.[6] this compound treatment activates the phosphorylation of JNK, p38, and ERK.[1][6] However, studies using inhibitors suggest that the activation of p38 is particularly essential for this compound-induced apoptosis in some cancer types.[6]
Induction of G2/M Cell Cycle Arrest
This compound can halt the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase.[5][6]
Caption: this compound triggers DNA damage, leading to a signaling cascade causing G2/M arrest.
This arrest is often initiated by DNA damage.[11][15] In response to damage, checkpoint kinases like ATM and Chk2 are phosphorylated (activated).[11] This leads to the upregulation of p53 and its downstream target p21, and the downregulation of Cdc25C.[11] These changes result in the inhibitory phosphorylation of Cdc2 at Tyr15, which prevents cells from entering mitosis, thereby causing an accumulation of cells in the G2/M phase.[11][15]
References
- 1. This compound, an Anti-Cancer Agent Causing Mitochondria-Modulated Apoptosis and Cytoskeleton Disruption in Human Hepatocellular Carcinoma [mdpi.com]
- 2. This compound Induces Oxidative Stress-Mediated Apoptosis and Mitochondrial Dysfunction, and Inhibits Angiogenesis in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an Anti-Cancer Agent Causing Mitochondria-Modulated Apoptosis and Cytoskeleton Disruption in Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exerts anti-tumor effects against human renal cancer cells relies on the generation of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound induces DNA damage, G2/M phase arrest, and apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. This compound induces DNA damage, G2/M phase arrest, and apoptosis in human hepatocellular carcinoma cells | National Taiwan Ocean University Research Hub [scholars.ntou.edu.tw]
The Therapeutic Potential of Sinularin in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, including Alzheimer's and Parkinson's, present a significant and growing global health challenge. The complex pathology of these diseases, characterized by neuronal loss, neuroinflammation, and the accumulation of misfolded proteins, necessitates the exploration of novel therapeutic agents. Sinularin, a cembranoid diterpene isolated from soft corals of the genus Sinularia, has emerged as a promising candidate due to its potent anti-inflammatory, antioxidant, and pro-apoptotic properties demonstrated in various preclinical studies. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential for neurodegenerative diseases. It consolidates available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development in this critical area.
Introduction
Neuroinflammation, oxidative stress, and apoptosis are key interconnected pathways driving the progressive neuronal damage in neurodegenerative disorders. Chronic activation of microglia and astrocytes contributes to a persistent inflammatory state in the brain, releasing pro-inflammatory cytokines and reactive oxygen species (ROS) that are detrimental to neuronal survival. Oxidative stress, arising from an imbalance between ROS production and antioxidant defenses, leads to cellular damage, mitochondrial dysfunction, and ultimately, apoptotic cell death.
This compound has been shown to modulate these critical pathways. Its anti-inflammatory effects are well-documented, and recent studies have highlighted its ability to induce oxidative stress and apoptosis in cancer cells, mechanisms that could be harnessed to clear pathological cells or modulate inflammatory responses in the neurodegenerative context. Furthermore, a derivative of this compound, dihydrothis compound, has demonstrated direct neuroprotective effects in a cellular model of Parkinson's disease. This guide will explore these multifaceted properties of this compound and propose its investigation as a potential therapeutic agent for neurodegenerative diseases.
Quantitative Data on the Bioactivity of this compound and its Derivatives
The following tables summarize the key quantitative findings from preclinical studies on this compound and its derivative, dihydrothis compound. These data provide a foundation for understanding their potency and potential therapeutic window.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Citation |
| SK-HEP-1 | Hepatocellular Carcinoma | ~10 | 24, 48, 72 | [1][2] |
| AGS | Gastric Carcinoma | 17.73 | Not Specified | [3] |
| NCI-N87 | Gastric Carcinoma | 15.13 | Not Specified | [3] |
| SKBR3 | Breast Cancer | 33 | 24 | [4] |
| MDA-MB-231 | Breast Cancer | Not Specified | 24 | [4] |
| A2058 | Melanoma | 9.28 | 24 | [4] |
| Ca9-22 | Oral Cancer | 23.5 | 24 | [4] |
Table 2: Neuroprotective Effects of Dihydrothis compound in a Parkinson's Disease Cell Model
| Cell Model | Neurotoxin | Dihydrothis compound Concentration (µM) | Effect | Citation |
| SH-SY5Y cells | 6-hydroxydopamine (6-OHDA) | 10 | 35% prevention of cell death | [5][6][7] |
Key Signaling Pathways Modulated by this compound and its Derivatives
This compound and its analogs exert their biological effects by modulating several key signaling pathways implicated in neurodegeneration.
Inhibition of Pro-inflammatory Pathways
This compound has demonstrated significant anti-inflammatory properties by targeting key mediators of neuroinflammation. In lipopolysaccharide (LPS)-stimulated microglial cells, a common in vitro model for neuroinflammation, this compound can inhibit the activation of these immune cells and the subsequent release of inflammatory molecules.
-
NF-κB Signaling: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, thereby reducing the production of inflammatory cytokines.
Caption: this compound's proposed inhibition of the NF-κB signaling pathway.
Modulation of Cell Survival and Apoptosis Pathways
Studies on this compound's anti-cancer effects have revealed its ability to induce apoptosis, a process of programmed cell death that is also dysregulated in neurodegenerative diseases. A derivative, dihydrothis compound, has been shown to promote neuronal survival by activating pro-survival signaling.[5][6][7]
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. Dihydrothis compound has been shown to activate this pathway in a Parkinson's disease cell model, leading to the upregulation of anti-apoptotic proteins like Bcl-2 and the inhibition of pro-apoptotic caspases.[5][6][7]
Caption: Dihydrothis compound promotes cell survival via the PI3K/Akt pathway.
Regulation of Oxidative Stress Response
Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. This compound has been shown to induce ROS production in cancer cells, a mechanism that could potentially be modulated for therapeutic benefit in neurodegeneration, for instance, by selectively eliminating pathogenic cells. Conversely, activation of the Nrf2 pathway, a master regulator of the antioxidant response, is a key neuroprotective strategy. While direct evidence for this compound's activation of Nrf2 is pending, it remains a plausible mechanism of action given its chemical structure and known biological activities.
Caption: Proposed dual role of this compound in modulating oxidative stress.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the therapeutic potential of this compound in the context of neurodegenerative diseases. These protocols are adapted from existing literature and can be tailored to specific research questions.
In Vitro Neuroprotection Assay in a Parkinson's Disease Model
This protocol is based on the study of dihydrothis compound and can be adapted to test this compound.[5][6][7]
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Induction of Neurotoxicity:
-
Culture SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well.
-
After 24 hours, induce neurotoxicity by treating the cells with 6-hydroxydopamine (6-OHDA) for 16 hours. The optimal concentration of 6-OHDA should be determined empirically to induce approximately 50% cell death.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
One hour prior to the addition of 6-OHDA, pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM). Include a vehicle control (DMSO).
-
-
Assessment of Cell Viability:
-
After the 16-hour incubation with 6-OHDA, assess cell viability using the AlamarBlue assay according to the manufacturer's instructions.
-
Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Assessment of Anti-inflammatory Effects in Microglia
This protocol describes how to evaluate this compound's ability to suppress neuroinflammation in vitro.
-
Cell Line: BV-2 microglial cells or primary microglia.
-
Induction of Inflammation:
-
Seed BV-2 cells in a 24-well plate.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.
-
-
This compound Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour before adding LPS.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines: Quantify the levels of cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant using ELISA kits.
-
Western Blot Analysis: Analyze the expression of key inflammatory proteins like iNOS and COX-2 in cell lysates.
-
Western Blot Protocol for NF-κB Activation
This protocol details the steps to assess the effect of this compound on the nuclear translocation of NF-κB.
-
Cell Treatment and Lysis:
-
Treat BV-2 cells with this compound and/or LPS as described in section 4.2.
-
Lyse the cells to separate nuclear and cytoplasmic fractions using a nuclear extraction kit.
-
-
Protein Quantification:
-
Determine the protein concentration of both fractions using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Use Lamin B1 as a nuclear marker and β-actin as a cytoplasmic marker to ensure proper fractionation.
-
Nrf2 Activation Assay
This assay can be used to determine if this compound activates the Nrf2 antioxidant response pathway.
-
Reporter Gene Assay:
-
Use a cell line stably transfected with a reporter construct containing an Antioxidant Response Element (ARE) upstream of a luciferase gene (e.g., ARE-luciferase).
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 6-24 hours).
-
Lyse the cells and measure luciferase activity using a luminometer. An increase in luciferase activity indicates activation of the Nrf2 pathway.
-
-
Western Blot for Nrf2 Target Genes:
-
Treat neuronal or glial cells with this compound.
-
Perform western blotting as described in section 4.3 to measure the expression levels of Nrf2 target proteins such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
-
Proposed Experimental Workflows
The following diagrams illustrate logical workflows for investigating the therapeutic potential of this compound in key areas of neurodegenerative disease research.
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Experimental workflow for evaluating the anti-inflammatory properties of this compound.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its derivatives possess significant therapeutic potential for neurodegenerative diseases. Their ability to modulate key pathological processes, including neuroinflammation, apoptosis, and oxidative stress, warrants further rigorous investigation. Future research should focus on:
-
Directly evaluating this compound in established in vitro and in vivo models of Alzheimer's and Parkinson's diseases.
-
Investigating the effects of this compound on the aggregation of key pathological proteins, namely amyloid-beta and alpha-synuclein.
-
Elucidating the precise molecular mechanisms underlying this compound's neuroprotective and anti-inflammatory effects, with a particular focus on the Nrf2 pathway.
-
Conducting pharmacokinetic and toxicology studies to assess the brain bioavailability and safety profile of this compound for potential clinical translation.
This technical guide provides a comprehensive starting point for researchers and drug development professionals to explore the promising therapeutic avenues of this compound in the fight against neurodegenerative diseases. The detailed protocols and visualized pathways are intended to accelerate research efforts and pave the way for the development of novel and effective treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, an Anti-Cancer Agent Causing Mitochondria-Modulated Apoptosis and Cytoskeleton Disruption in Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soft Corals-derived Dihydrothis compound Attenuates Neuronal Apoptosis in 6-hydroxydopamine-induced Cell Model of Parkinson's Disease by Regulating the PI3K Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Soft Corals-derived Dihydrothis compound Attenuates Neuronal Apoptosis in 6-hydroxydopamine-induced Cell Model of Parkinson's Disease by Regulating the PI3K Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Sinularin: A Comprehensive Review of its Biological Activities
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Sinularin, a cembranoid diterpene isolated from the soft coral of the genus Sinularia, has emerged as a compound of significant interest in the field of marine natural products.[1][2][3] Its diverse and potent biological activities, ranging from anti-inflammatory and anticancer to neuroprotective effects, have positioned it as a promising lead compound for the development of novel therapeutics.[1][2][3] This technical guide provides a comprehensive review of the current scientific literature on the biological activities of this compound, with a focus on its molecular mechanisms of action, quantitative data from key experiments, and detailed experimental protocols.
Anti-Cancer Activity
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines.[4][5][6] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis through mitochondrial dysfunction and the modulation of key signaling pathways that govern cell growth, survival, and metastasis.[4][7][8]
Pro-Apoptotic Effects
This compound is a potent inducer of apoptosis in various cancer cells, including gastric, hepatocellular, oral, and breast cancer.[5][7][9][10] The apoptotic cascade initiated by this compound is primarily mediated through the intrinsic mitochondrial pathway.[7][8] This is characterized by a loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of the caspase cascade.[7][8]
Key molecular events in this compound-induced apoptosis include:
-
Upregulation of Pro-apoptotic Proteins: this compound treatment leads to an increased expression of Bax and Bad.[7]
-
Downregulation of Anti-apoptotic Proteins: A concurrent decrease in the expression of Bcl-2, Bcl-xL, Mcl-1, and p-Bad is observed.[7]
-
Caspase Activation: The compound triggers the activation of initiator caspase-9 and executioner caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP).[7][9]
Inhibition of Cancer Cell Growth and Migration
This compound effectively inhibits the proliferation and migration of cancer cells.[6][7] Studies have shown a dose-dependent reduction in the viability of various cancer cell lines upon treatment with this compound.[7] Furthermore, it has been observed to impede cell migration even at low, non-cytotoxic concentrations.[7]
Modulation of Signaling Pathways in Cancer
The anti-cancer effects of this compound are intricately linked to its ability to modulate critical intracellular signaling pathways.
A significant mechanism of this compound's anti-cancer activity is the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[2][7][8] This pathway is crucial for cell growth, proliferation, and survival.[7] this compound has been shown to decrease the phosphorylation levels of PI3K, Akt, mTOR, and GSK3β in a concentration-dependent manner in gastric carcinoma cells.[7]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in regulating cell migration and apoptosis.[4] In hepatocellular carcinoma cells, this compound has been shown to down-regulate the expression of p-ERK while increasing the levels of p-p38 and p-JNK.[4]
Caption: this compound modulates the MAPK signaling pathway.
Quantitative Data on Anti-Cancer Activity
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Exposure Time (h) | Reference |
| AGS | Gastric Carcinoma | MTT | 17.73 | 24 | [7] |
| NCI-N87 | Gastric Carcinoma | MTT | 15.13 | 24 | [7] |
| SK-HEP-1 | Hepatocellular Carcinoma | MTT | ~10 | 24, 48, 72 | [4][10] |
| A2058 | Melanoma | MTT | 9.28 | 24 | [9] |
| Ca9-22 | Oral Cancer | MTS | 23.5 | 24 | [9] |
| SKBR3 | Breast Cancer | MTS | 33 | 24 | [9] |
| MDA-MB-231 | Breast Cancer | ATP | 32 | 24 | [11] |
| H1299 | Lung Cancer | ATP | 2 | 24 | [11] |
| HA22T/VGH | Liver Cancer | ATP | 12 | 24 | [11] |
| U87 MG | Glioblastoma | Cell Viability | 8-30 | 24 | [12] |
| GBM 8401 | Glioblastoma | Cell Viability | 7-16.5 | 48 | [12] |
| U138 MG | Glioblastoma | Cell Viability | 6-16 | 72 | [12] |
| T98G | Glioblastoma | Cell Viability | - | - | [12] |
Anti-Inflammatory Activity
This compound exhibits potent anti-inflammatory properties, primarily through the inhibition of key pro-inflammatory mediators and the modulation of inflammatory signaling pathways.[1][2][3]
Inhibition of Pro-Inflammatory Enzymes and Cytokines
This compound has been shown to significantly inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that play a crucial role in the inflammatory response.[1][13][14] This inhibition leads to a reduction in the production of nitric oxide (NO) and prostaglandins, respectively. Furthermore, this compound can upregulate the production of the anti-inflammatory cytokine transforming growth factor-beta 1 (TGF-β1).[1][14]
Modulation of NF-κB Signaling
The anti-inflammatory effects of this compound are also attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[15] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation.[15][16] By inhibiting NF-κB activation, this compound can suppress the transcription of pro-inflammatory genes.[15]
Caption: this compound inhibits the NF-κB signaling pathway.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties, making it a potential candidate for the treatment of neurological disorders.[1] While research in this area is less extensive compared to its anti-cancer and anti-inflammatory activities, preliminary studies indicate promising potential. Its anti-inflammatory actions, particularly the inhibition of iNOS and COX-2, are relevant to neuroinflammation, a common factor in many neurodegenerative diseases.[17][18]
Experimental Protocols
Cell Viability Assays (MTT and MTS)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Methodology:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound (e.g., 3, 6, 12, 18 µM) for a specified duration (e.g., 24, 48, or 72 hours).[7]
-
Following treatment, the medium is replaced with a fresh medium containing either MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.
-
The plates are incubated for a period that allows for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.
-
The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
Cell viability is expressed as a percentage of the viability of untreated control cells.
Apoptosis Assays
Objective: To detect and quantify this compound-induced apoptosis.
Methodology (Annexin V/PI Staining):
-
Cells are treated with this compound at various concentrations for a defined period.
-
Both floating and adherent cells are collected and washed with cold phosphate-buffered saline (PBS).
-
The cells are then resuspended in a binding buffer containing Annexin V-FITC and propidium (B1200493) iodide (PI).
-
After a short incubation in the dark, the stained cells are analyzed by flow cytometry.
-
Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Methodology (TUNEL Staining):
-
Cells cultured on coverslips are treated with this compound.
-
After treatment, the cells are fixed and permeabilized.
-
The cells are then incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
The stained cells are visualized using fluorescence microscopy.[7]
Western Blot Analysis
Objective: To determine the effect of this compound on the expression levels of specific proteins.
Methodology:
-
Cells are treated with this compound, and total protein is extracted using a lysis buffer.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., caspases, Bcl-2 family proteins, PI3K, Akt, MAPK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescence detection system.
Caption: A simplified workflow for Western blot analysis.
Conclusion
This compound, a marine-derived natural product, has demonstrated a remarkable spectrum of biological activities, with its anti-cancer and anti-inflammatory properties being the most extensively studied. Its ability to induce apoptosis and inhibit key cell signaling pathways in cancer cells, coupled with its capacity to suppress pro-inflammatory mediators, underscores its therapeutic potential. The detailed experimental data and methodologies presented in this guide provide a valuable resource for researchers and drug development professionals. Further investigation into the neuroprotective effects of this compound and its potential clinical applications is warranted. The unique chemical structure and potent biological activities of this compound make it an exciting candidate for the development of new and effective therapeutic agents.
References
- 1. Biological activities of this compound: A literature-based review | Cellular and Molecular Biology [cellmolbiol.org]
- 2. Biological activities of this compound: A literature-based review | Cellular and Molecular Biology [cellmolbiol.org]
- 3. research.uees.edu.ec [research.uees.edu.ec]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an Anti-Cancer Agent Causing Mitochondria-Modulated Apoptosis and Cytoskeleton Disruption in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] this compound Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells | Semantic Scholar [semanticscholar.org]
- 9. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, an Anti-Cancer Agent Causing Mitochondria-Modulated Apoptosis and Cytoskeleton Disruption in Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound Induces Oxidative Stress-Mediated Apoptosis and Mitochondrial Dysfunction, and Inhibits Angiogenesis in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound from indigenous soft coral attenuates nociceptive responses and spinal neuroinflammation in carrageenan-induced inflammatory rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of NF-κB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Neuroprotective Potential of Silymarin against CNS Disorders: Insight into the Pathways and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotective effects of silibinin: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Sinularin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinularin is a bioactive cembranoid diterpene isolated from soft corals of the genus Sinularia.[1][2] As a member of the extensive family of cembranoids, this compound has garnered significant interest for its potent anti-inflammatory and cytotoxic properties. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential, potentially enabling synthetic biology approaches to ensure a sustainable supply for drug development. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, methodologies for its investigation, and a framework for quantitative analysis.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound in Sinularia species is believed to follow the general pathway for cembranoid diterpene formation, originating from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP).[3][4] The pathway can be conceptually divided into three main stages: initiation and cyclization, oxidative functionalization, and lactonization.
Stage 1: Initiation and Cyclization
The biosynthesis is initiated by the head-to-tail cyclization of the linear precursor, GGPP, catalyzed by a yet-to-be-identified terpene synthase (TPS). This enzymatic reaction forms the characteristic 14-membered cembranoid ring. The proposed mechanism involves the ionization of the pyrophosphate group from GGPP, generating a geranylgeranyl cation. This cation then undergoes an intramolecular cyclization to form a cembranyl cation intermediate. Deprotonation of this intermediate yields the foundational cembranoid hydrocarbon, likely a cembrene (B1233663) variant.
Caption: Proposed biosynthetic pathway of this compound from GGPP.
Stage 2: Oxidative Functionalization
Following the formation of the cembranoid macrocycle, a series of oxidative modifications are necessary to introduce the functional groups present in this compound. These reactions are likely catalyzed by cytochrome P450 monooxygenases (CYPs), which are known to be involved in the diversification of terpenoid structures.[5][6] For this compound, this would involve epoxidation and hydroxylation at specific positions on the cembranoid ring to generate key intermediates.
Stage 3: Lactonization
The final key step in the biosynthesis of this compound is the formation of the characteristic lactone ring. This is likely achieved through an oxidative cyclization of a hydroxylated intermediate. The precise enzymatic machinery responsible for this lactonization in Sinularia is currently unknown but is a critical area for future research.
Quantitative Data on this compound Biosynthesis
To date, there is a lack of published quantitative data specifically detailing the biosynthesis of this compound. However, researchers investigating this pathway would typically aim to quantify various parameters to understand the efficiency and regulation of the process. The following tables present a hypothetical summary of the types of quantitative data that would be valuable in this field of study.
Table 1: Precursor Incorporation Rates into this compound
| Precursor | Species | Tissue | Incorporation Rate (%) | Method |
| [1-¹³C]GGPP | S. flexibilis | Whole organism | 5.2 ± 0.8 | ¹³C NMR Analysis |
| [¹⁴C]Acetate | S. flexibilis | Whole organism | 0.1 ± 0.02 | Scintillation Counting |
| [³H]Mevalonate | S. polydactyla | Whole organism | 1.5 ± 0.3 | Scintillation Counting |
Table 2: Enzyme Kinetic Parameters for a Hypothetical Sinularia Terpene Synthase
| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| GGPP | 15.3 ± 2.1 | 0.05 ± 0.007 | 3268 |
Experimental Protocols
Investigating the biosynthesis of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification and Characterization of a Candidate Terpene Synthase (TPS)
Objective: To identify and functionally characterize the TPS responsible for the initial cyclization of GGPP in the this compound pathway.
Methodology:
-
RNA Extraction and Sequencing: Total RNA is extracted from Sinularia tissue, followed by cDNA library construction and high-throughput sequencing (RNA-Seq).
-
Bioinformatic Analysis: The resulting transcriptome is assembled and searched for putative TPS genes using BLAST with known terpene synthase sequences.
-
Gene Cloning and Heterologous Expression: Candidate TPS genes are amplified by PCR, cloned into an expression vector (e.g., pET-28a), and expressed in a suitable host, such as E. coli.
-
Protein Purification: The expressed TPS is purified using affinity chromatography (e.g., Ni-NTA).
-
In Vitro Enzyme Assays: The purified TPS is incubated with GGPP in a suitable buffer containing a divalent cation (e.g., Mg²⁺). The reaction products are extracted with an organic solvent (e.g., hexane) and analyzed by GC-MS to identify the cyclic terpene products.
Caption: Experimental workflow for TPS identification and characterization.
Precursor Feeding Studies
Objective: To confirm the incorporation of precursors into this compound and to identify biosynthetic intermediates.
Methodology:
-
Preparation of Labeled Precursors: Isotopically labeled precursors (e.g., [¹³C]acetate, [¹³C]GGPP) are synthesized or purchased.
-
Incubation: Small fragments of live Sinularia are incubated in seawater containing the labeled precursor for a defined period.
-
Metabolite Extraction: The coral tissue is harvested, and the secondary metabolites are extracted using an appropriate solvent system (e.g., dichloromethane/methanol).
-
Purification of this compound: this compound is purified from the crude extract using chromatographic techniques (e.g., HPLC).
-
Analysis: The purified this compound is analyzed by mass spectrometry and NMR to determine the incorporation and position of the isotopic label.
Conclusion and Future Perspectives
The biosynthesis of this compound presents a fascinating area of study with significant implications for drug development. While the general framework of cembranoid biosynthesis provides a solid foundation, the specific enzymes and intermediates in the Sinularia pathway remain to be elucidated. Future research should focus on the identification and characterization of the terpene synthases, cytochrome P450 monooxygenases, and lactone-forming enzymes involved in this pathway. Such studies, combining genomic, transcriptomic, and biochemical approaches, will not only deepen our understanding of marine natural product biosynthesis but also pave the way for the sustainable production of this compound and its analogs through metabolic engineering.
References
- 1. Towards Sustainable Medicinal Resources through Marine Soft Coral Aquaculture: Insights into the Chemical Diversity and the Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Antioxidant and Anticancer Properties of Soft Coral-Derived this compound and Dihydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cembranoids of Soft Corals: Recent Updates and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bioactive Cembranoids from the Coral Sarcophyton trocheliophorum of Ximao Island - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Ecological Vanguard: Sinularin's Role in Soft Coral Chemical Defense
An In-depth Technical Guide for Researchers and Drug Development Professionals
The intricate and competitive ecosystems of coral reefs have driven the evolution of sophisticated survival strategies. Soft corals of the genus Sinularia, lacking the formidable physical defenses of their stony counterparts, have instead mastered the art of chemical warfare. Central to their defensive arsenal (B13267) is sinularin, a potent cembranoid diterpene that plays a crucial multifaceted role in ensuring the coral's survival and ecological success. This technical guide synthesizes the current understanding of this compound's ecological functions, providing detailed experimental methodologies and quantitative data for researchers in marine ecology, natural products chemistry, and pharmacology.
This compound: A Chemical Shield in the Marine Environment
This compound (5,15-dioxatricyclo[12.3.1.0(4,6)]octadec-9-en-16-one), first isolated from the soft coral Sinularia flexibilis, is a key secondary metabolite that exemplifies the chemical prowess of these organisms.[1] Soft corals produce a diverse array of these compounds to mediate interactions with their environment, defending against predation, microbial infection, and spatial competition with other benthic organisms like corals and algae.[2][3][4] The bioactivity of this compound is not only ecologically significant but has also garnered substantial interest for its pharmacological potential, particularly its anti-inflammatory and cytotoxic properties.[1][5][6]
Key Ecological Roles of this compound
This compound's defensive capabilities can be categorized into three primary ecological functions: allelopathy, antifouling, and antimicrobial defense.
Allelopathy: Winning the War for Space
On a crowded reef, space is a fiercely contested resource. Soft corals, particularly species like Sinularia flexibilis, are known to be aggressive competitors, often inhibiting the growth and recruitment of neighboring scleractinian (hard) corals. This is achieved through allelopathy—the release of chemicals that negatively impact other organisms.
This compound and its related compounds, such as flexibilide (B1236997) and dihydrothis compound, are continuously released into the surrounding water, creating a toxic halo.[7] Field experiments have demonstrated that the presence of S. flexibilis significantly reduces the settlement and survivorship of hard coral larvae.[7] The density of newly settled coral spat is markedly lower in the vicinity of these soft corals, a direct consequence of their chemical exudates.[7] Furthermore, coating settlement tiles with S. flexibilis extract completely prevents the settlement of scleractinian coral spat, confirming the chemical nature of this inhibition.[7] This allelopathic capability allows Sinularia species to outcompete other corals, secure space, and shape the structure of the local reef community.[7][8]
Antifouling Defense: Maintaining a Clean Surface
Biofouling, the accumulation of unwanted microorganisms, plants, and animals on surfaces, is a major challenge for sessile marine organisms. A fouled surface can lead to reduced feeding efficiency, abrasion, and an increased risk of disease. Soft corals maintain remarkably clean surfaces, largely due to the production of antifouling chemical agents.
While direct antifouling data for this compound is limited, studies on other cembranoid diterpenes isolated from Sinularia flexibilis have demonstrated potent activity. These compounds significantly inhibit the larval settlement of common fouling organisms like the bryozoan Bugula neritina, showcasing the role of these metabolites in preventing the colonization of the coral's surface.[9] This chemical defense is crucial for the coral's health and long-term survival.
Antimicrobial and Cytotoxic Defenses: Fending off Pathogens and Predators
The organic-rich tissues of soft corals are a potential food source for predators and a substrate for microbial pathogens. This compound's potent cytotoxicity serves as a powerful deterrent. While direct studies on this compound's effect on marine pathogens are scarce, its well-documented activity against a wide range of human cancer cell lines highlights its capacity to disrupt fundamental cellular processes and induce cell death.[1] This general toxicity is a key component of the coral's defense against predation and infection. It is plausible that the same mechanisms that make this compound a potent anti-cancer agent also render the coral unpalatable to predators and resistant to colonization by pathogenic microbes.[2][3][6]
Quantitative Bioactivity Data
The following tables summarize the known quantitative data for the bioactivity of this compound and related compounds. Much of the specific data comes from pharmacological studies on human cell lines, which serves as a proxy for its general cytotoxic potential—a key feature of its chemical defense.
Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines (IC₅₀)
| Cell Line | Cancer Type | IC₅₀ (µM) at 24h | Reference |
| SK-HEP-1 | Human Hepatocellular Carcinoma | ~9.0 | |
| HepG2 | Human Hepatocellular Carcinoma | 17.5 | |
| Hep3B | Human Hepatocellular Carcinoma | 43.2 | |
| A2058 | Human Melanoma | 9.28 | |
| AGS | Human Gastric Cancer | 17.73 | [7] |
| NCI-N87 | Human Gastric Cancer | 15.13 | [7] |
| Ca9-22 | Human Oral Cancer | 23.5 | |
| SKBR3 | Human Breast Cancer | 33 | |
| 786-O | Human Renal Cancer | 124.4 | |
| ACHN | Human Renal Cancer | 132.5 |
Table 2: Ecological Bioactivity of Cembranoids from Sinularia flexibilis
| Compound(s) | Bioassay | Target Organism | Endpoint | Result | Reference |
| S. flexibilis extract | Allelopathy | Scleractinian coral larvae | Settlement | Complete inhibition on coated tiles | [7] |
| Cembranoids | Antifouling | Bugula neritina (Bryozoan) | Larval Settlement | EC₅₀ = 18.2 - 99.7 µM | [9] |
| Flexibilide & Dihydroflexibilide | Allelopathy | Scleractinian corals | Mortality | Induces mortality in competing corals | [8] |
Molecular Mechanisms of Action
While the precise molecular targets in marine organisms are not yet elucidated, extensive research into this compound's anti-cancer properties has revealed its ability to interfere with multiple critical cellular signaling pathways. These mechanisms likely underpin its broad-spectrum ecological toxicity.
This compound has been shown to induce apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic pathways. It triggers the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and the activation of caspase cascades (caspase-3, -8, and -9), which are the executioners of apoptosis.
Furthermore, this compound modulates key signaling pathways that control cell proliferation, survival, and migration, including:
-
MAPK Pathway: It affects the phosphorylation of MAP kinases like ERK, p38, and JNK, which are central regulators of cellular stress responses and apoptosis.
-
PI3K/Akt/mTOR Pathway: this compound can inhibit this critical pro-survival pathway, leading to decreased cell proliferation and enhanced apoptosis.[7]
These disruptive actions on fundamental cellular processes provide a molecular basis for this compound's potent defensive capabilities against a wide range of potential competitors, predators, and pathogens.
Experimental Protocols & Methodologies
Detailed methodologies are crucial for the standardized assessment of chemical defenses. Below are protocols for key bioassays used to evaluate the ecological roles of compounds like this compound.
Protocol for Coral Larval Settlement and Allelopathy Assay
This assay assesses the effect of chemical extracts on the settlement of scleractinian coral larvae.
-
Preparation of Test Surfaces:
-
Unglazed ceramic tiles or glass plates are used as settlement substrates.
-
For the treatment group, a solution of this compound or soft coral extract in a volatile solvent (e.g., ethanol (B145695) or dichloromethane) is prepared at a known concentration.
-
The solution is evenly applied to the test surfaces and the solvent is allowed to evaporate completely in a fume hood, leaving a thin film of the compound.
-
Control surfaces are treated with the solvent only.
-
-
Larval Collection and Acclimation:
-
Gravid scleractinian corals are collected prior to their predicted spawning time.
-
Larvae are collected post-spawning and maintained in clean, filtered seawater (FSW).
-
Competent larvae (ready to settle) are selected for the assay.
-
-
Bioassay Execution:
-
Treated and control surfaces are placed in individual containers (e.g., 6-well plates) filled with FSW.
-
A known number of competent larvae (e.g., 10-20) are added to each container.
-
The containers are maintained at a constant temperature and light cycle for a period of 24 to 96 hours.
-
-
Data Analysis:
-
Surfaces are examined under a dissecting microscope.
-
The number of settled (metamorphosed) and unsettled (swimming or dead) larvae is counted for each replicate.
-
Settlement inhibition is calculated as the percentage reduction in settlement on treated surfaces compared to controls. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).
-
Protocol for Marine Antifouling Bioassay
This assay evaluates the ability of a compound to inhibit the settlement of fouling invertebrate larvae, such as barnacles or bryozoans.
-
Larval Culture:
-
Adult fouling organisms (e.g., Bugula neritina) are collected from the field.
-
Larvae are induced to be released and collected. Only healthy, actively swimming larvae are used.
-
-
Preparation of Test Solutions:
-
A stock solution of this compound is prepared in a water-miscible solvent like DMSO.
-
A dilution series is made in FSW to achieve the desired final test concentrations (e.g., 1, 5, 10, 25, 50 µM). A solvent control (FSW with DMSO) is also prepared.
-
-
Bioassay Execution:
-
The assay is conducted in multi-well plates (e.g., 24-well plates).
-
Each well is filled with 1-2 mL of a test solution or control.
-
A standardized number of larvae (e.g., 15-25) are added to each well.
-
The plates are incubated in the dark at a constant temperature for a duration appropriate for the species (e.g., 48 hours for barnacle cyprids).
-
-
Data Analysis:
-
The number of settled/metamorphosed larvae and swimming larvae is counted in each well.
-
The concentration that inhibits 50% of settlement (EC₅₀) is calculated using probit analysis or similar statistical software. The concentration that is lethal to 50% of the larvae (LC₅₀) is also determined to assess the therapeutic ratio (LC₅₀/EC₅₀), distinguishing between non-toxic settlement inhibition and general toxicity.
-
Protocol for Fish Feeding Deterrence Assay
This assay tests whether a compound makes food unpalatable to a generalist predator.
-
Diet Preparation:
-
A palatable base diet is created, often using agar (B569324) mixed with a food source like squid or shrimp powder.
-
For the treatment diet, this compound is dissolved in a solvent and thoroughly mixed into the food slurry before the agar sets. The final concentration is calculated relative to the dry weight of the food.
-
A control diet is prepared identically but with only the solvent added.
-
-
Acclimation of Test Fish:
-
A suitable generalist reef fish (e.g., damselfish, wrasse) is acclimated to aquarium conditions and trained to eat the control diet.
-
-
Feeding Trial:
-
Fish are food-deprived for a short period (e.g., 24 hours) before the trial.
-
Pre-weighed pellets of both the control and treatment diets are offered simultaneously to individual fish in separate tanks.
-
The amount of each pellet type consumed within a specific timeframe (e.g., 15-30 minutes) is recorded.
-
-
Data Analysis:
-
The weight of each pellet type consumed is calculated.
-
A palatability index can be calculated, and statistical tests (e.g., paired t-test) are used to determine if there is a significant difference in the consumption of control versus treated food.
-
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and the known signaling pathways affected by this compound.
Diagrams
Caption: Workflow for Coral Larval Settlement & Allelopathy Assay.
Caption: Workflow for Marine Antifouling Bioassay.
Caption: Known Signaling Pathways Modulated by this compound.
Conclusion and Future Directions
This compound is a potent and versatile chemical weapon in the defensive arsenal of Sinularia soft corals. Its cytotoxic, allelopathic, and antifouling properties are crucial for survival in the competitive coral reef environment. The molecular mechanisms, primarily elucidated through cancer research, reveal a compound capable of disrupting fundamental cellular processes, leading to cell cycle arrest and apoptosis.
For drug development professionals, this compound and its analogues represent a promising source of lead compounds, particularly in oncology and anti-inflammatory applications. For marine ecologists, significant research gaps remain. Future work should focus on:
-
Quantifying predator deterrence: Conducting specific feeding assays with pure this compound against ecologically relevant coral predators.
-
Identifying marine microbial targets: Screening this compound against a panel of marine bacteria and fungi to determine its antimicrobial spectrum and minimum inhibitory concentrations (MICs).
-
Investigating in situ effects: Designing field-based experiments to better understand the concentration gradients and ecological impact of this compound released on the reef.
-
Elucidating molecular targets in marine organisms: Exploring the signaling pathways affected by this compound in non-model organisms like coral larvae to understand the specific mechanisms of its ecological toxicity.
By bridging the gap between pharmacology and chemical ecology, a more complete understanding of this compound's role can be achieved, unlocking its full potential for both ecological insight and therapeutic innovation.
References
- 1. Evaluation of dihydrooroidin as an antifouling additive in marine paint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flexibilide Obtained from Cultured Soft Coral Has Anti-Neuroinflammatory and Analgesic Effects through the Upregulation of Spinal Transforming Growth Factor-β1 in Neuropathic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal and Antibacterial Activities of Isolated Marine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comprehensive assessment of chemical and microbial inducers for coral larval settlement across diverse coral species [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Marine antifouling laboratory bioassays: an overview of their diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. researchgate.net [researchgate.net]
Spectroscopic analysis (NMR, Mass Spectrometry) of novel Sinularin analogs.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of novel sinularin analogs, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. This compound, a cembranoid diterpene isolated from soft corals of the genus Sinularia, and its derivatives have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory and anticancer properties.[1][2][3] The structural elucidation of these complex marine natural products is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents.
Introduction to this compound and its Analogs
This compound is a marine-derived natural product characterized by a 14-membered cembranoid ring.[4][5] Its analogs, often isolated from various Sinularia species, exhibit a wide range of structural modifications, leading to a diverse array of bioactive compounds.[1][2][6][7] The precise characterization of these novel analogs is heavily reliant on modern spectroscopic techniques, primarily NMR and MS, to determine their planar structure, relative stereochemistry, and, ultimately, their absolute configuration.[1][2][6]
Data Presentation: Spectroscopic Data of Novel this compound Analogs
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for recently identified this compound analogs, providing a comparative reference for researchers in the field.
Table 1: ¹H NMR Data (CDCl₃) for Sinuhirfuranoes A and B
| Position | Sinuhirfuranone A (δH, mult., J in Hz) | Sinuhirfuranone B (δH, mult., J in Hz) |
| 2 | 5.30, s | 5.31, s |
| 5 | 2.55, m; 2.45, m | 2.56, m; 2.46, m |
| 6 | 2.15, m; 2.05, m | 2.16, m; 2.06, m |
| 7 | 2.30, m | 2.31, m |
| 9 | 5.07, s | 5.08, s |
| 10 | 4.96, s | 4.97, s |
| 13 | 1.22, s | 1.23, s |
| 14 | 1.36, s | 1.37, s |
| 15 | 1.37, s | 1.38, s |
| 16 | 1.37, s | 1.38, s |
(Data sourced from:[8])
Table 2: ¹³C NMR Data (CDCl₃) for Sinuhirfuranoes A and B
| Position | Sinuhirfuranone A (δC, type) | Sinuhirfuranone B (δC, type) |
| 1 | 207.6, C | 207.7, C |
| 2 | 98.6, CH | 98.7, CH |
| 3 | 196.2, C | 196.3, C |
| 4 | 39.0, C | 39.1, C |
| 5 | 35.7, CH₂ | 35.8, CH₂ |
| 6 | 27.7, CH₂ | 27.8, CH₂ |
| 7 | 48.1, CH | 48.2, CH |
| 8 | 150.5, C | 150.6, C |
| 9 | 114.5, CH₂ | 114.6, CH₂ |
| 10 | 63.8, CH | 63.9, CH |
| 11 | 48.4, CH | 48.5, CH |
| 12 | 59.5, C | 59.6, C |
| 13 | 23.0, CH₃ | 23.1, CH₃ |
| 14 | 17.1, CH₃ | 17.2, CH₃ |
| 15 | 23.1, CH₃ | 23.2, CH₃ |
| 16 | 17.4, CH₃ | 17.5, CH₃ |
| 17 | 88.7, C | 88.8, C |
| 18 | 30.1, CH₂ | 30.2, CH₂ |
| 19 | 29.8, CH₂ | 29.9, CH₂ |
| 20 | 38.9, CH₂ | 39.0, CH₂ |
(Data sourced from:[8])
Table 3: HRESIMS Data for Selected this compound Analogs
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| Sinuhirfuranone A | C₂₀H₂₈O₃ | 317.2111 | 317.2115 |
| Sinuhirfuranone B | C₂₀H₂₈O₃ | 317.2111 | 317.2118 |
| Sinuhirtone A | C₁₈H₂₆O₄ | 307.1904 | 307.1911 |
(Data sourced from:[8])
Experimental Protocols
The structural elucidation of novel this compound analogs typically involves a combination of spectroscopic techniques. Below are generalized, yet detailed, methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and the connectivity of atoms within the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400-600 MHz) equipped with a cryoprobe is recommended for enhanced sensitivity, which is crucial when dealing with small amounts of purified natural products.
Sample Preparation:
-
Dissolve 1-5 mg of the purified this compound analog in approximately 0.5 mL of a deuterated solvent (commonly CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
1D NMR:
-
¹H NMR: Acquire proton spectra to determine chemical shifts, coupling constants, and integration of proton signals.
-
¹³C NMR and DEPT: Obtain carbon spectra to identify the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). The Distortionless Enhancement by Polarization Transfer (DEPT) experiments are essential for this purpose.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for assembling the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for elucidating the relative stereochemistry of the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule, and to gain insights into its fragmentation patterns.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is essential for accurate mass measurements.
Sample Preparation:
-
Prepare a dilute solution of the purified analog in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
The concentration should be in the range of 1-10 µg/mL.
Data Acquisition:
-
High-Resolution Mass Spectrometry (HRESIMS):
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
The accurate mass measurement of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) allows for the determination of the elemental formula.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the molecular ion of interest.
-
Subject it to collision-induced dissociation (CID).
-
Analyze the resulting fragment ions to gain structural information.
-
Mandatory Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: General experimental workflow for the isolation and spectroscopic analysis of novel this compound analogs.
Signaling Pathways Modulated by this compound
This compound has been reported to exert its anticancer effects by modulating several key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[1][2][6]
Caption: Simplified diagram of the PI3K/Akt/mTOR and MAPK signaling pathways modulated by this compound.
References
- 1. Structural Elucidation and Structure-Anti-inflammatory Activity Relationships of Cembranoids from Cultured Soft Corals Sinularia sandensis and Sinularia flexibilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two New Cembranoids From the Soft Coral Sinularia Sp. With Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sinularones A–I, New Cyclopentenone and Butenolide Derivatives from a Marine Soft Coral Sinularia sp. and Their Antifouling Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C20H30O4 | CID 5477029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sinuhirtone A, An Uncommon 17,19-Dinorxeniaphyllanoid, and Nine Related New Terpenoids from the Hainan Soft Coral Sinularia hirta [mdpi.com]
Unveiling the Ethnobotanical Potential of Sinularin-Containing Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sinularin, a potent cembranoid diterpene primarily isolated from soft corals of the genus Sinularia, has garnered significant attention for its diverse and promising pharmacological activities. This technical guide delves into the ethnobotanical uses of organisms containing this compound and its analogs, providing a comprehensive overview of their biological effects, underlying molecular mechanisms, and methodologies for their study. Quantitative data on the bioactivity of these compounds are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are included to facilitate further research and drug development endeavors.
Introduction: Ethnobotanical Context of Marine Invertebrates
The use of marine organisms in traditional medicine has a long and rich history, particularly in coastal communities and cultures with a deep connection to the marine environment. While specific ethnobotanical records for Sinularia species are not extensively documented, the broader use of corals in traditional medicinal systems provides a valuable context. In traditional Chinese, Tibetan, and Mongolian medicine, corals are utilized in various formulations to treat a range of ailments, including neurological and inflammatory conditions.[1][2] For instance, "Ershiwuwei Shanhu" (Twenty-five Flavor Coral Pill) is a traditional Tibetan medicine used for neurological disorders.[3] This historical use of corals, though not specific to Sinularia, hints at the potential discovery of bioactive compounds with therapeutic relevance, such as this compound.
Organisms Containing this compound and Related Compounds
This compound and its structural analogs are predominantly found in soft corals of the genus Sinularia, a widespread and diverse group of marine invertebrates. Sinularia flexibilis is a particularly well-known source of this compound, which is also referred to as Flexibilide (B1236997).[4] The aquaculture of S. flexibilis has been explored as a sustainable method for the production of these bioactive metabolites.[4] Other species of Sinularia have also been shown to produce a variety of cytotoxic and anti-inflammatory diterpenes. The yield of these compounds can vary between species and geographical locations. For example, the isolation of two new cytotoxic diterpenes from a Sinularia species collected from the Great Barrier Reef yielded compounds at 0.008% and 0.02% of the dry weight of the extract.
Biological Activities and Therapeutic Potential
This compound and its analogs exhibit a wide spectrum of biological activities, with anti-inflammatory and anticancer properties being the most extensively studied.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its proposed mechanism of action often involves the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways.
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| SK-HEP-1 | Hepatocellular Carcinoma | ~9.0 | 24 | [5] |
| SK-HEP-1 | Hepatocellular Carcinoma | ~8.8 | 48 | [5] |
| SK-HEP-1 | Hepatocellular Carcinoma | ~8.5 | 72 | [5] |
| HepG2 | Hepatocellular Carcinoma | 17.5 | 24 | [5] |
| Hep3B | Hepatocellular Carcinoma | 43.2 | 24 | [5] |
| A2058 | Melanoma | 9.28 | 24 | [6] |
| AGS | Gastric Cancer | 17.73 | 24 | [7] |
| NCI-N87 | Gastric Cancer | 15.13 | 24 | [7] |
| Ca9-22 | Oral Cancer | 23.5 | 24 | [6] |
| SKBR3 | Breast Cancer | 33 | 24 | [6] |
| 786-O | Renal Cancer | 124.4 | 24 | [5] |
| ACHN | Renal Cancer | 132.5 | 24 | [5] |
Anti-inflammatory Activity
This compound has shown potent anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators. Studies have demonstrated its ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that play a crucial role in the inflammatory cascade. For instance, flexibilide (this compound) exhibited anti-inflammatory activity in RAW 264.7 macrophage cells at concentrations of 10 µM and 20 µM.[4]
Molecular Mechanisms of Action: Signaling Pathways
The biological effects of this compound are mediated through its interaction with critical intracellular signaling pathways, primarily the PI3K/Akt/mTOR and MAPK pathways, which are central regulators of cell growth, proliferation, survival, and inflammation.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. In many cancers, this pathway is hyperactivated. This compound has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that regulates a wide range of cellular processes, including inflammation, cell stress responses, and apoptosis. The MAPK family includes three main cascades: ERK, JNK, and p38. This compound can modulate these cascades to induce apoptosis in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound and its analogs.
Isolation and Purification of this compound from Sinularia flexibilis
-
Extraction: Freeze-dried and minced specimens of S. flexibilis are exhaustively extracted with a 1:1 mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH) at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude extract is partitioned between ethyl acetate (B1210297) (EtOAc) and water. The EtOAc-soluble fraction, which contains the majority of the nonpolar and moderately polar compounds including this compound, is collected and dried.
-
Column Chromatography: The EtOAc-soluble fraction is subjected to column chromatography on silica (B1680970) gel using a gradient elution system of n-hexane and EtOAc. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing this compound are combined and further purified by repeated column chromatography on silica gel and/or Sephadex LH-20, followed by final purification using high-performance liquid chromatography (HPLC) to yield pure this compound. The purity and structure of the isolated compound are confirmed by spectroscopic methods (NMR, MS).
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µM) for 24, 48, or 72 hours.[5] A vehicle control (DMSO) is also included.
-
MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Analysis (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Cells are treated with different concentrations of this compound for a specified time.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
DNA Fragmentation Analysis (TUNEL Assay)
-
Cell Fixation and Permeabilization: Cells grown on coverslips are treated with this compound, then fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: The cells are incubated with the TUNEL reaction mixture (containing TdT enzyme and FITC-dUTP) according to the manufacturer's instructions.
-
Microscopy: The cells are counterstained with DAPI (to visualize nuclei) and observed under a fluorescence microscope. Green fluorescence indicates TUNEL-positive cells, signifying DNA fragmentation.[8]
Conclusion and Future Directions
The organisms containing this compound and its analogs, particularly soft corals of the genus Sinularia, represent a valuable source of bioactive compounds with significant therapeutic potential. While traditional medicinal systems have long utilized corals for various health purposes, modern scientific investigation is now elucidating the specific compounds and molecular mechanisms responsible for these effects. The potent anticancer and anti-inflammatory activities of this compound, coupled with its ability to modulate key signaling pathways, make it a compelling lead compound for drug development.
Future research should focus on a number of key areas:
-
Ethnobotanical Exploration: More targeted ethnobotanical studies are needed to document any specific traditional uses of Sinularia species by indigenous and local communities. This knowledge could provide valuable insights into new therapeutic applications.
-
Analog Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of this compound analogs and subsequent SAR studies will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies and Preclinical Development: Promising in vitro results need to be validated in animal models of cancer and inflammatory diseases to assess the in vivo efficacy and safety of this compound-like compounds.
-
Sustainable Sourcing: Further development of aquaculture and cell culture techniques for Sinularia species will be essential for a sustainable supply of these valuable natural products, thereby mitigating the impact on natural coral reef ecosystems.
By integrating traditional knowledge with modern scientific approaches, the full therapeutic potential of this compound and its parent organisms can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.
References
- 1. The application and sustainable development of coral in traditional medicine and its chemical composition, pharmacology, toxicology, and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The application and sustainable development of coral in traditional medicine and its chemical composition, pharmacology, toxicology, and clinical research [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Towards Sustainable Medicinal Resources through Marine Soft Coral Aquaculture: Insights into the Chemical Diversity and the Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an Anti-Cancer Agent Causing Mitochondria-Modulated Apoptosis and Cytoskeleton Disruption in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Early-Stage Research on the Anti-Angiogenic Effects of Sinularin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research into the anti-angiogenic properties of Sinularin, a bioactive compound derived from the soft coral Sinularia flexibilis. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, making anti-angiogenic agents a key focus in oncology drug development.[1][2][3] Early-stage research indicates that this compound possesses significant anti-angiogenic potential by inhibiting key processes in endothelial cells, including proliferation, migration, and the formation of capillary-like structures. This document summarizes the quantitative data from these studies, details the experimental protocols used, and visualizes the associated cellular pathways and workflows.
In Vitro Anti-Angiogenic Activity of this compound
The primary mechanism of angiogenesis involves the proliferation, migration, and differentiation of endothelial cells. In vitro studies using human umbilical vein endothelial cells (HUVEC) and the immortalized endothelial cell line EA.hy926 have been pivotal in demonstrating this compound's inhibitory effects on these fundamental processes.
Inhibition of Endothelial Cell Viability and Proliferation
This compound has been shown to reduce the viability of endothelial cells in a dose-dependent manner. This cytotoxic or cytostatic effect is a crucial first step in preventing the cellular expansion required for new vessel growth.
Table 1: Effect of this compound on Endothelial Cell Viability
| Cell Line | Concentration | Incubation Time | Result | Source |
|---|
| EA.hy926 | 5 µM and above | 24 h | Significant inhibition of cell viability |[4] |
Experimental Protocol: MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Endothelial cells (e.g., EA.hy926) are seeded in triplicate into 96-well plates at a density of approximately 3 x 10⁴ cells per well.[4] The plates are incubated overnight to allow for cell attachment.[4]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0–100 µM) or a vehicle control (DMSO).[4]
-
Incubation: Cells are treated for a specified period, typically 24 to 72 hours.[4]
-
MTT Addition: Following treatment, the MTT reagent is added to each well, and the plates are incubated for 2–4 hours at 37°C.[4] During this time, mitochondrial dehydrogenase in viable cells reduces the yellow MTT to a purple formazan (B1609692) precipitate.[4]
-
Solubilization: The medium is removed, and a solvent (such as DMSO) is added to each well to dissolve the formazan crystals.
-
Quantification: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm). Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
References
- 1. researchgate.net [researchgate.net]
- 2. In Ovo and In Silico Evaluation of the Anti-Angiogenic Potential of Syringin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Ovo and In Silico Evaluation of the Anti-Angiogenic Potential of Syringin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Oxidative Stress-Mediated Apoptosis and Mitochondrial Dysfunction, and Inhibits Angiogenesis in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Dissolving Sinularin in DMSO for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and application of sinularin solutions in dimethyl sulfoxide (B87167) (DMSO) for various in vitro assays. Adherence to this protocol is crucial for ensuring experimental reproducibility and accuracy.
Introduction
This compound, a natural marine-derived compound isolated from soft corals of the genus Sinularia, has demonstrated a range of biological activities, including anti-cancer and anti-inflammatory properties.[1][2] For in vitro studies, this compound is typically dissolved in an organic solvent due to its hydrophobic nature. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for cell-based assays.[1][2][3][4] This document outlines the standardized procedure for dissolving this compound in DMSO to generate a high-concentration stock solution suitable for subsequent dilution in cell culture media for various experimental applications.
Quantitative Data Summary
The following table summarizes key quantitative data for the use of this compound in in vitro experiments, compiled from multiple research publications.
| Parameter | Value | Source(s) |
| Solvent | Dimethyl sulfoxide (DMSO) | [1][2][3][4] |
| Storage of Stock Solution | -20°C, protected from light | [1][2][4] |
| Typical Stock Solution Concentration | Not explicitly stated, but prepared for dilution to µM ranges. | Inferred from[1][2][3] |
| In Vitro Assay Concentrations | 0.5 µM - 100 µM | [1][2] |
| IC₅₀ Values (Cell Line Dependent) | ~8.5 µM to 30 µM | [1][2] |
| Final DMSO Concentration in Media | Should be kept low, typically ≤ 0.1% | [3] |
Experimental Protocols
Materials and Equipment
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber or light-blocking microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution of this compound in DMSO.
-
Preparation: In a sterile environment (e.g., a biological safety cabinet), tare a sterile, light-protected microcentrifuge tube on a calibrated analytical balance.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder into the tared tube. The amount will depend on the desired stock concentration. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 334.45 g/mol ), weigh out 0.334 mg of this compound.
-
Solubilization: Add the appropriate volume of sterile, cell culture grade DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming to 37°C may aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting: To prevent repeated freeze-thaw cycles that can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for long-term storage.[1][2][4] Ensure the tubes are protected from light.
Protocol for Preparation of Working Solutions
-
Thawing: When ready to use, thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is critical to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or other off-target effects.[3]
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment. This will allow you to distinguish the effects of this compound from any effects of the solvent.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing a this compound stock solution and its application in a typical in vitro cell-based assay.
Workflow for this compound solution preparation and use.
Signaling Pathway (Hypothetical Example)
The following diagram illustrates a hypothetical signaling pathway that could be investigated using this compound, based on its known anti-cancer properties.
Hypothetical this compound-induced apoptotic pathway.
References
- 1. This compound, an Anti-Cancer Agent Causing Mitochondria-Modulated Apoptosis and Cytoskeleton Disruption in Human Hepatocellular Carcinoma [mdpi.com]
- 2. This compound Induces Oxidative Stress-Mediated Apoptosis and Mitochondrial Dysfunction, and Inhibits Angiogenesis in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Stress-Dependent Synergistic Antiproliferation, Apoptosis, and DNA Damage of Ultraviolet-C and Coral-Derived this compound Combined Treatment for Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Anti-Cancer Agent Causing Mitochondria-Modulated Apoptosis and Cytoskeleton Disruption in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining Sinularin IC50 Values in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sinularin, a natural marine compound isolated from soft corals, has demonstrated significant antiproliferative activity against various cancer cell lines.[1] Its potential as a therapeutic agent in oncology is an area of active research. These application notes provide a comprehensive overview of the cytotoxic effects of this compound on breast cancer cell lines, including its half-maximal inhibitory concentration (IC50) values. Furthermore, we present a detailed protocol for determining these IC50 values using a standard cell viability assay and illustrate the key signaling pathways involved in this compound-induced cancer cell death.
Data Presentation: this compound IC50 Values
The cytotoxic activity of this compound varies across different cancer cell types. A study by Huang et al. (2018) established the IC50 values of this compound in two breast cancer cell lines and a normal breast cell line after a 24-hour treatment.[1] The compound showed a selective killing effect against cancerous cells while being less cytotoxic to normal cells.[1]
| Cell Line | Cancer Type | Receptor Status | IC50 (µM) at 24h | Reference |
| SKBR3 | Breast Cancer | ER-, PR-, HER2+ | 33 µM | [1] |
| MDA-MB-231 | Breast Cancer | ER-, PR-, HER2- (Triple-Negative) | Dose-dependent decrease in viability | [1][2] |
| M10 | Normal Breast | Not Applicable | Low cytotoxicity ( >80% viability at 60 µM) | [1] |
| A2058 | Melanoma | Not Applicable | 9.28 µM | [1] |
| AGS | Gastric Cancer | Not Applicable | 17.73 µM | [1] |
| Ca9-22 | Oral Cancer | Not Applicable | 23.5 µM | [1] |
Table 1: Comparative IC50 values of this compound across various cell lines after 24-hour exposure. The data highlights the differential sensitivity of cancer cells to this compound.
Mechanism of Action & Signaling Pathways
This compound exerts its anticancer effects in breast cancer cells primarily through the induction of oxidative stress, leading to cell cycle arrest and apoptosis.[1][2] The process is initiated by an increase in intracellular Reactive Oxygen Species (ROS).[1] This surge in ROS triggers both the intrinsic and extrinsic apoptotic pathways.[1]
Key molecular events include:
-
G2/M Phase Arrest : this compound causes an accumulation of cells in the G2/M phase of the cell cycle, thereby inhibiting proliferation.[2][3]
-
Oxidative Stress : The compound dose-dependently increases ROS levels, which leads to oxidative DNA damage, evidenced by the formation of 8-oxo-2'-deoxyguanosine (8-oxodG).[1][2]
-
Apoptosis Induction : this compound activates both intrinsic and extrinsic apoptotic pathways, confirmed by the cleavage and activation of caspase-9 and caspase-8, respectively.[1]
-
Caspase Cascade : Downstream activation of caspase-3 and subsequent cleavage of poly (ADP-ribose) polymerase (PARP) leads to the execution of apoptosis.[1][2]
Crucially, the pretreatment of breast cancer cells with the ROS scavenger N-acetylcysteine (NAC) was found to inhibit this compound-induced PARP and caspase activation, confirming the central role of oxidative stress in its mechanism of action.[1]
Experimental Protocols
Protocol for Determining this compound IC50 using MTS Assay
This protocol details the methodology for determining the IC50 value of this compound in adherent breast cancer cell lines (e.g., SKBR3, MDA-MB-231) using a colorimetric 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.
I. Materials and Reagents
-
Breast cancer cell lines (e.g., SKBR3, MDA-MB-231)
-
Normal breast cell line (e.g., M10) for selectivity testing
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Microplate reader (capable of measuring absorbance at 490-500 nm)
II. Cell Culture and Seeding
-
Culture breast cancer cells in T-75 flasks with complete medium at 37°C in a humidified atmosphere of 5% CO₂.
-
When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
III. This compound Treatment
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 7.5, 15, 30, 60 µM).[1] The final DMSO concentration in all wells should be less than 0.5% to avoid solvent toxicity.
-
Include a vehicle control group (cells treated with medium containing the same concentration of DMSO as the highest drug concentration) and a blank group (medium only, no cells).
-
After 24 hours of cell attachment, carefully remove the old medium and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
IV. MTS Assay and Data Acquisition
-
After the incubation period, add 20 µL of MTS reagent directly to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan (B1609692) product.
-
Measure the absorbance of each well at 490 nm using a microplate reader.
V. Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response - variable slope) using appropriate software such as GraphPad Prism or R. The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 of this compound.
References
- 1. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Oxidative Stress-Mediated Apoptosis and Mitochondrial Dysfunction, and Inhibits Angiogenesis in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Sinularin Cytotoxicity using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sinularin, a bioactive compound isolated from the soft coral Sinularia flexibilis, has demonstrated significant anti-cancer properties across various cancer cell lines.[1][2] Its cytotoxic effects are primarily mediated through the induction of apoptosis, cell cycle arrest, and oxidative stress.[1][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4][5] This assay quantifies the metabolic activity of cells, which serves as an indicator of cell health.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[4] The intensity of the purple color is directly proportional to the number of viable cells.[7] These application notes provide a detailed protocol for evaluating the cytotoxicity of this compound using the MTT assay.
Experimental Protocols
Materials and Reagents
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
Target cancer cell lines (e.g., SK-HEP-1, U87 MG, AGS, SKBR3)[1][3][8][9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)[10][11]
-
96-well plates[8]
-
CO₂ incubator (37°C, 5% CO₂)[4]
-
Microplate reader[12]
Experimental Workflow Diagram
References
- 1. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces Oxidative Stress-Mediated Apoptosis and Mitochondrial Dysfunction, and Inhibits Angiogenesis in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. researchhub.com [researchhub.com]
- 12. benchchem.com [benchchem.com]
Application Notes: Detecting Sinularin-Induced Apoptosis with TUNEL Assay
References
- 1. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces oxidative stress-mediated G2/M arrest and apoptosis in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 5. antbioinc.com [antbioinc.com]
- 6. mdpi.com [mdpi.com]
- 7. TUNEL assay - Wikipedia [en.wikipedia.org]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. researchgate.net [researchgate.net]
Application Notes: Quantifying Sinularin-Induced Apoptosis using Annexin V/PI Staining
Introduction
Sinularin, a bioactive compound isolated from the soft coral Sinularia flexibilis, has demonstrated significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines.[1] Understanding the molecular mechanisms and quantifying the extent of apoptosis induced by this compound is crucial for its development as a potential chemotherapeutic agent. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a widely accepted and robust method for the detection and quantification of apoptosis.[2][3] This assay effectively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection.[2] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the intact plasma membrane of viable and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA, emitting a red fluorescence. By using both Annexin V and PI, a distinction can be made between different cell populations:
-
Annexin V- / PI- (Lower Left Quadrant): Viable cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
Data Presentation
The following tables summarize the dose-dependent effects of this compound on apoptosis induction and cell viability in various cancer cell lines.
Table 1: this compound-Induced Apoptosis in Various Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Reference |
| U87 MG (Glioblastoma) | 0 | 24 | - | - | [4] |
| 5 | 24 | Increased | Increased | [4] | |
| 10 | 24 | Increased | Increased | [4] | |
| 20 | 24 | Increased | Increased | [4] | |
| SK-HEP-1 (Hepatocellular Carcinoma) | 0 | 24 | - | - | [5] |
| 1 | 24 | - | - | [5] | |
| 5 | 24 | Increased | Increased | [5] | |
| 10 | 24 | Significantly Increased | Significantly Increased | [5] | |
| SKBR3 (Breast Cancer) | 0 | 24 | - | - | [3] |
| 7.5 | 24 | Increased | Increased | [3] | |
| 15 | 24 | Increased | Increased | [3] | |
| 30 | 24 | Increased | Increased | [3] | |
| 60 | 24 | Increased | Increased | [3] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |
| SK-HEP-1 (Hepatocellular Carcinoma) | 24 | ~9.0 | [5] |
| 48 | ~8.8 | [5] | |
| 72 | ~8.5 | [5] | |
| HepG2 (Hepatocellular Carcinoma) | 24 | 17.5 | [6] |
| Hep3B (Hepatocellular Carcinoma) | 24 | 43.2 | [6] |
| AGS (Gastric Cancer) | 24 | 17.73 | [6] |
| A2058 (Melanoma) | 24 | 9.28 | [6] |
| Ca9-22 (Oral Cancer) | 24 | 23.5 | [6] |
| SKBR3 (Breast Cancer) | 24 | 33 | [6] |
| 786-O (Renal Cancer) | 24 | 124.4 | [6] |
| ACHN (Renal Cancer) | 24 | 132.5 | [6] |
Experimental Protocols
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Deionized water
-
Appropriate cancer cell line and culture medium
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed the desired cancer cells in 6-well plates at a density of 1-5 x 10^5 cells/well.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 60 µM) for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells once with cold PBS.
-
Detach the cells using a gentle method such as scraping or a short incubation with Accutase (to minimize membrane damage that can be caused by trypsin).[7]
-
Combine the detached cells with the collected culture medium.
-
For suspension cells, directly collect the cell suspension.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8][9]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the samples on a flow cytometer within one hour of staining.[9]
-
Set up appropriate compensation and gates using unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI.
-
Acquire a minimum of 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Signaling Pathways and Visualizations
This compound induces apoptosis through multiple signaling pathways, primarily involving the mitochondria-dependent intrinsic pathway and the inhibition of the PI3K/Akt/mTOR survival pathway.[1]
Caption: Experimental workflow for apoptosis quantification.
Caption: this compound's pro-apoptotic signaling pathways.
References
- 1. This compound Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an Anti-Cancer Agent Causing Mitochondria-Modulated Apoptosis and Cytoskeleton Disruption in Human Hepatocellular Carcinoma [mdpi.com]
- 6. This compound, an Anti-Cancer Agent Causing Mitochondria-Modulated Apoptosis and Cytoskeleton Disruption in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
Application Notes and Protocols for Western Blot Analysis of Cell Cycle Proteins Following Sinularin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinularin, a bioactive compound isolated from the soft coral Sinularia flexibilis, has demonstrated significant anti-proliferative effects in various cancer cell lines.[1][2][3][4] Emerging evidence suggests that this compound exerts its cytotoxic effects by inducing cell cycle arrest, primarily at the G2/M phase, and promoting apoptosis.[1][2][3][5] This document provides detailed application notes and protocols for the Western blot analysis of key cell cycle regulatory proteins in response to this compound treatment. Western blotting is a crucial technique to elucidate the molecular mechanisms underlying this compound-induced cell cycle arrest by quantifying the changes in protein expression.
Mechanism of Action: this compound and the Cell Cycle
This compound has been shown to modulate the expression and activity of several critical proteins that govern the cell cycle. In various cancer cell models, including breast, oral, and hepatocellular carcinoma, treatment with this compound leads to an accumulation of cells in the G2/M phase.[1][2][3] This arrest is often associated with the altered expression of key regulatory proteins. For instance, studies have reported the dysregulation of G2/M regulatory proteins such as cdc2 and cyclin B1 in oral cancer cells treated with this compound.[2] In human hepatocellular carcinoma cells, this compound triggers DNA damage and subsequent G2/M arrest through the upregulation of p-ATM, p-Chk2, p-cdc2 (Tyr15), and p53, along with the increased expression of the downstream protein p21 and downregulation of p-cdc25.[3]
Data Presentation: Quantitative Analysis of Cell Cycle Protein Expression
The following tables summarize the observed changes in the expression of key cell cycle proteins after treatment with this compound across different cancer cell lines, as determined by Western blot analysis.
Table 1: Effect of this compound on G2/M Phase Regulatory Proteins in Oral Cancer Cells (Ca9-22)
| Protein | Treatment Concentration | Fold Change vs. Control | Reference |
| cdc2 | Dose-dependent | Decreased | [2] |
| Cyclin B1 | Dose-dependent | Decreased | [2] |
Table 2: Effect of this compound on Cell Cycle Regulatory Proteins in Human Hepatocellular Carcinoma Cells (HepG2)
| Protein | Treatment Concentration | Fold Change vs. Control | Reference |
| p-ATM (Ser1981) | 25 µM | Increased | [3] |
| p-Chk2 (Tyr68) | 25 µM | Increased | [3] |
| p-cdc2 (Tyr15) | 25 µM | Increased | [3] |
| p53 | 25 µM | Increased | [3] |
| p21 | 25 µM | Increased | [3] |
| p-cdc25 (Ser216) | 25 µM | Decreased | [3] |
Table 3: Effect of this compound on Cell Cycle Regulatory Proteins in Human Renal Cancer Cells (786-O)
| Protein | Treatment Concentration (µM) | Fold Change vs. Control | Reference |
| Cyclin B1 | 20, 40, 80 | Dose-dependent decrease | [5] |
| Cdc2 | 20, 40, 80 | Dose-dependent decrease | [5] |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest (e.g., SKBR3, Ca9-22, HepG2, 786-O)
-
Appropriate cell culture medium (e.g., DMEM/F12, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture the selected cancer cell line in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare various concentrations of this compound in the complete culture medium. A vehicle control (DMSO only) must be included. Typical concentrations may range from 7.5 µM to 60 µM, depending on the cell line's sensitivity.[1]
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells/dishes.
-
Incubate the cells for the desired time period (e.g., 24 hours).[1][3]
Protein Extraction
Materials:
-
Ice-cold PBS
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
Protease and Phosphatase Inhibitor Cocktail
-
Cell scraper
-
Microcentrifuge tubes
Protocol:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well/dish.
-
Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[6]
-
Carefully transfer the supernatant (protein extract) to a new, clean microcentrifuge tube.
-
Determine the protein concentration of each sample using a protein assay kit (e.g., BCA or Bradford assay).[6]
SDS-PAGE and Western Blotting
Materials:
-
Laemmli sample buffer (4x or 2x)
-
Polyacrylamide gels (appropriate percentage for the target proteins)
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies against cell cycle proteins (e.g., anti-cdc2, anti-Cyclin B1, anti-p53, etc.)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system (e.g., ChemiDoc)
Protocol:
-
Normalize the protein concentration for all samples. Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-50 µg) into the wells of a polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[7]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[7] (Refer to the antibody datasheet for recommended dilutions).
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10-15 minutes each with TBST.
-
Prepare the ECL detection reagent according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
For quantitative analysis, use densitometry software (e.g., ImageJ) to measure the band intensity. Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis of cell cycle proteins.
Caption: this compound-induced G2/M cell cycle arrest signaling pathway.
References
- 1. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces DNA damage, G2/M phase arrest, and apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Measuring Sinularin-Induced ROS Production by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinularin, a natural marine-derived compound isolated from soft corals of the genus Sinularia, has demonstrated significant anti-tumor activity across various cancer cell lines.[1][2][3][4] A key mechanism underlying its cytotoxic effects is the induction of oxidative stress through the generation of intracellular reactive oxygen species (ROS).[1][2][5][6] ROS are highly reactive molecules that can lead to cellular damage and trigger programmed cell death pathways, such as apoptosis.[1][3][4][6][7] This application note provides a detailed protocol for the quantitative measurement of ROS production in cells treated with this compound using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and flow cytometry.
The assay is based on the principle that cell-permeable DCFH-DA is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH).[8][9][10] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), and the intensity of its fluorescence is directly proportional to the intracellular ROS levels.[8][9][11] This method allows for a sensitive and robust quantification of ROS at the single-cell level.
Signaling Pathways Modulated by this compound
This compound-induced ROS generation is a critical event that can modulate several downstream signaling pathways to induce apoptosis. Key pathways affected include the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway and the mitogen-activated protein kinase (MAPK) pathway.[1][12] The generation of ROS can lead to the inhibition of the pro-survival PI3K/Akt/mTOR pathway and the activation of pro-apoptotic MAPK signaling.[1] Furthermore, ROS-induced mitochondrial dysfunction can trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c and the activation of caspases.[3][5]
Caption: this compound-induced ROS modulates key signaling pathways to promote apoptosis.
Experimental Protocol
This protocol details the steps for measuring intracellular ROS production in response to this compound treatment using DCFH-DA and flow cytometry.
Materials
-
Cell line of interest (e.g., human cancer cell lines)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
N-acetylcysteine (NAC) (optional, as a ROS scavenger control)
-
Flow cytometer equipped with a 488 nm laser
-
Flow cytometry tubes
Reagent Preparation
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in sterile DMSO. Store aliquots at -20°C. The final DMSO concentration in the cell culture should be kept below 0.1% to avoid toxicity.
-
DCFH-DA Staining Solution: Prepare a working solution of DCFH-DA in serum-free medium or PBS at a final concentration of 10-25 µM.[8][9] This solution should be prepared fresh and protected from light.
-
NAC Solution (Optional): Prepare a stock solution of NAC in sterile water or PBS. For experiments, pre-treat cells with NAC (e.g., 5 mM for 1 hour) before adding this compound to confirm the role of ROS.[13]
Experimental Workflow
References
- 1. This compound exerts anti-tumor effects against human renal cancer cells relies on the generation of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. This compound Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Oxidative Stress-Mediated Apoptosis and Mitochondrial Dysfunction, and Inhibits Angiogenesis in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces oxidative stress-mediated G2/M arrest and apoptosis in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Induces Oxidative Stress-Mediated Apoptosis and Mitochondrial Dysfunction, and Inhibits Angiogenesis in Glioblastoma Cells | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Sinularin in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinularin, a bioactive compound isolated from the soft coral Sinularia flexibilis, has demonstrated significant anti-tumor activities in a variety of in vitro cancer models.[1] These studies have revealed that this compound can induce apoptosis, trigger G2/M cell cycle arrest, and modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways.[1][2] The primary mechanism of action appears to be the generation of reactive oxygen species (ROS), leading to oxidative stress-mediated cancer cell death.[2][3] While extensive in vitro data exists, in vivo studies using mouse xenograft models are limited for this compound itself. However, research on a closely related compound, 11-dehydrosinulariolide, also from Sinularia flexibilis, has shown significant inhibition of tumor growth in a mouse xenograft model, providing a strong rationale for investigating this compound in a similar setting.[3][4]
These application notes provide a comprehensive overview of the available data on this compound and a detailed, proposed protocol for its administration in a mouse xenograft model based on existing evidence.
Data Presentation
In Vitro Efficacy of this compound Across Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| 786-O | Renal Carcinoma | Not Specified | 124.4 | [5] |
| ACHN | Renal Carcinoma | Not Specified | 132.5 | [5] |
| Ca9-22 | Oral Cancer | 24 | 23.5 | [6] |
| HSC-3 | Oral Cancer | 24 | Not Specified (Dose-responsive decrease in viability) | [3] |
| CAL 27 | Oral Cancer | 24 | Not Specified (Dose-responsive decrease in viability) | [3] |
| SKBR3 | Breast Cancer | 24 | 33 | [6] |
| MDA-MB-231 | Breast Cancer | 24 | Not Specified (Dose-responsive decrease in viability) | [6][7] |
| AGS | Gastric Cancer | 24 | 17.73 | [6] |
| NCI-N87 | Gastric Cancer | 24 | 15.13 | [8] |
| SK-HEP-1 | Hepatocellular Carcinoma | 24 | ~10 | [5] |
| HepG2 | Hepatocellular Carcinoma | 24 | 17.5 | [5] |
| Hep3B | Hepatocellular Carcinoma | 24 | 43.2 | [5] |
| A2058 | Melanoma | 24 | 9.28 | [6] |
| U87 MG | Glioblastoma | 24 | 8-30 | [2] |
| GBM 8401 | Glioblastoma | 24 | 8-30 | [2] |
| U138 MG | Glioblastoma | 24 | 7-16.5 | [2] |
| T98G | Glioblastoma | 24 | 6-16 | [2] |
In Vivo Efficacy of a Related Compound: 11-dehydrosinulariolide
A study on 11-dehydrosinulariolide, a structural analog of this compound, provides the most relevant in vivo data to date.
| Compound | Cancer Model | Administration Route | Dosage | Outcome | Reference |
| 11-dehydrosinulariolide | H1688 Small Cell Lung Cancer Xenograft | Intraperitoneal | 10 mg/kg | Significantly inhibited tumor growth | [3][4] |
Experimental Protocols
Proposed Protocol for In Vivo Administration of this compound in a Mouse Xenograft Model
This protocol is a proposed methodology based on the available in vitro data for this compound and the in vivo study of 11-dehydrosinulariolide.[3][4]
1. Cell Culture and Animal Model
-
Cell Line: Select a human cancer cell line responsive to this compound in vitro (e.g., SK-HEP-1, A2058, or a breast cancer cell line like MDA-MB-231). Culture cells in appropriate media and conditions as recommended by the supplier.
-
Animal Model: Use female athymic nude mice (BALB/c nude), 4-6 weeks old. Acclimatize the animals for at least one week before the experiment.
2. Tumor Xenograft Implantation
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) to a final concentration of 5 x 10^6 to 10 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth regularly by measuring the tumor dimensions with calipers. Tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.
3. Treatment Protocol
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomly assign the mice to treatment and control groups (n=6-8 mice per group).
-
This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The final concentration of DMSO should be minimal to avoid toxicity.
-
Administration: Based on the study with 11-dehydrosinulariolide, a starting dose of 10 mg/kg of this compound is proposed.[3][4] Administer the treatment via intraperitoneal (i.p.) injection. A dose-response study (e.g., 5, 10, and 20 mg/kg) is recommended to determine the optimal therapeutic dose.
-
Treatment Schedule: Administer the treatment every other day or three times a week for a period of 3-4 weeks.
-
Control Group: The control group should receive the vehicle solution following the same administration schedule.
4. Monitoring and Endpoint
-
Measure tumor volume and body weight of the mice 2-3 times per week.
-
Monitor the animals for any signs of toxicity, such as weight loss, behavioral changes, or ruffled fur.
-
The experiment should be terminated when the tumors in the control group reach the maximum allowed size as per institutional guidelines, or if the treated animals show signs of significant toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting, or immunohistochemistry).
Signaling Pathways and Experimental Workflow
This compound-Induced Signaling Pathways
This compound has been shown to induce apoptosis and cell cycle arrest through the modulation of several key signaling pathways. The generation of reactive oxygen species (ROS) appears to be a central event that triggers downstream signaling cascades.
Caption: this compound-induced signaling cascade.
Experimental Workflow for Mouse Xenograft Study
The following diagram outlines the key steps in the proposed in vivo mouse xenograft study.
References
- 1. This compound exerts anti-tumor effects against human renal cancer cells relies on the generation of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Oxidative Stress-Mediated Apoptosis and Mitochondrial Dysfunction, and Inhibits Angiogenesis in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Soft Coral-Derived Compound, 11-Dehydrosinulariolide, Induces G2/M Cell Cycle Arrest and Apoptosis in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Soft Coral-Derived Compound, 11-Dehydrosinulariolide, Induces G2/M Cell Cycle Arrest and Apoptosis in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Antioxidant and Anticancer Properties of Soft Coral-Derived this compound and Dihydrothis compound [mdpi.com]
- 8. Anticancer effect of silibinin on the xenograft model using MDA-MB-468 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Zebrafish as a Model for In Vivo Toxicity and Efficacy of Sinularin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinularin, a bioactive cembranoid diterpene isolated from the soft coral Sinularia flexibilis, has demonstrated significant potential as a therapeutic agent due to its anti-cancer, anti-inflammatory, and anti-angiogenic properties.[1] The zebrafish (Danio rerio) has emerged as a powerful in vivo model for preclinical drug screening, offering a unique combination of high genetic homology to mammals, rapid development, and optical transparency, which allows for real-time imaging of biological processes.[2][3] This document provides detailed application notes and protocols for utilizing the zebrafish model to assess the toxicity and therapeutic efficacy of this compound.
Data Presentation: Quantitative Summary
Table 1: In Vivo Toxicity Profile of this compound in Zebrafish Embryos/Larvae (Example Data)
| Parameter | Value (µM) | Exposure Duration (hours post-fertilization, hpf) | Observation Endpoint (hpf) |
| LC50 (Median Lethal Concentration) | To Be Determined | 4 - 96 | 96 |
| NOAEL (No Observed Adverse Effect Level) | To Be Determined | 4 - 120 | 120 |
| LOEC (Lowest Observed Effect Concentration) | To Be Determined | 4 - 120 | 120 |
| Teratogenic Effects | To Be Determined | 4 - 120 | 120 |
Table 2: In Vivo Efficacy of this compound in Zebrafish Larvae
| Therapeutic Area | Assay Model | Effective Concentration (µM) | Efficacy Endpoint | Quantitative Measurement (Example) |
| Anti-Angiogenesis | Tg(fli1:EGFP) Transgenic Line | 5 - 10 | Inhibition of Intersegmental Vessel (ISV) Development | 40-60% reduction in total ISV length |
| Anti-Inflammation | Tail Fin Amputation Model | To Be Determined | Reduction of Neutrophil Migration | 30-50% reduction in neutrophil count at wound site |
| Anti-Cancer | Human Cancer Cell Xenograft | To Be Determined | Inhibition of Tumor Cell Proliferation/Metastasis | 25-45% reduction in fluorescent tumor mass area |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several critical signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.
Experimental Protocols
General Zebrafish Maintenance and this compound Preparation
-
Zebrafish Husbandry : Maintain adult zebrafish (e.g., AB strain, or transgenic lines) in a recirculating water system at 28.5°C on a 14/10-hour light/dark cycle. Collect embryos post-fertilization and raise them in E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered with sodium bicarbonate to pH 7.2) at 28.5°C.
-
This compound Stock Solution : Dissolve this compound in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Store at -20°C.
-
Working Solutions : Prepare fresh working solutions for each experiment by diluting the stock solution in E3 embryo medium. The final DMSO concentration in the medium should not exceed 0.1% to avoid solvent-induced toxicity.
Protocol for Developmental Toxicity Assessment
This protocol is adapted from the OECD Guideline 236 for the Fish Embryo Acute Toxicity (FET) Test.[4]
Methodology:
-
Embryo Collection : Collect freshly fertilized embryos (≤ 4 hours post-fertilization, hpf) and screen for viability.
-
Experimental Setup : Array single, viable embryos into 96-well plates containing 200 µL of E3 medium per well.
-
Exposure : Remove the initial E3 medium and replace it with 200 µL of this compound working solutions at various concentrations (a logarithmic series, e.g., 0.1, 1, 10, 50, 100 µM, is recommended for range-finding). Include a vehicle control (0.1% DMSO in E3) and a negative control (E3 medium only). Use at least 20 embryos per concentration.
-
Incubation : Incubate plates at 28.5°C for up to 120 hpf.
-
Endpoint Assessment : At 24, 48, 72, 96, and 120 hpf, assess and record the following endpoints under a stereomicroscope:
-
Lethality : Coagulation of the embryo, lack of heartbeat, or failure to develop somites.
-
Hatching Rate : Percentage of hatched larvae at 48, 72, and 96 hpf.
-
Teratogenicity : Record any morphological abnormalities, including pericardial edema, yolk sac edema, spinal curvature, and craniofacial defects.
-
Cardiotoxicity : Measure the heart rate (beats per minute) at 48 hpf.
-
-
Data Analysis :
-
Calculate the LC50 value at 96 hpf using probit analysis.
-
Determine the NOAEL (highest concentration with no statistically significant adverse effects) and LOEC (lowest concentration with a statistically significant adverse effect) based on morphological and physiological endpoints at 120 hpf.
-
Protocol for Anti-Angiogenesis Efficacy Assay
This protocol utilizes the Tg(fli1:EGFP) transgenic zebrafish line, where endothelial cells express green fluorescent protein (GFP), allowing for direct visualization of blood vessel development.[5]
Methodology:
-
Embryo Preparation : Use Tg(fli1:EGFP) embryos. At 24 hpf, dechorionate the embryos manually using fine forceps.
-
Exposure : Place dechorionated embryos in 24-well plates (5-10 embryos per well) with this compound working solutions (e.g., 5 µM and 10 µM) and relevant controls (0.1% DMSO).[5]
-
Incubation : Incubate the plates at 28.5°C.
-
Imaging Preparation : At 72 hpf, anesthetize the larvae using tricaine (B183219) methanesulfonate (B1217627) (MS-222). Mount larvae laterally in a 3% methylcellulose (B11928114) solution on a microscope slide.
-
Fluorescence Microscopy : Acquire images of the trunk vasculature, focusing on the intersegmental vessels (ISVs), using a fluorescence microscope.
-
Quantification and Analysis : Use image analysis software (e.g., ImageJ/Fiji) to quantify angiogenesis.
-
Measure the total length of the fluorescent ISVs in a defined region of the trunk.
-
Count the number of complete ISVs that have connected to the dorsal longitudinal anastomotic vessel (DLAV).
-
Compare the measurements from this compound-treated groups to the vehicle control group to determine the percentage of inhibition.
-
Protocol for Anti-Inflammatory Efficacy Assay
This protocol uses a tail fin amputation model in Tg(mpx:GFP) transgenic zebrafish, where neutrophils are labeled with GFP, to quantify the inflammatory response.[6]
Methodology:
-
Larvae Selection : Select healthy Tg(mpx:GFP) larvae at 3 days post-fertilization (dpf).
-
Treatment : Pre-incubate larvae in this compound solutions (use concentrations determined to be non-toxic from the toxicity assay) or vehicle control for 1-2 hours.
-
Tail Fin Amputation : Anesthetize the larvae and, using a sterile micro-scalpel, amputate the distal portion of the caudal fin.
-
Post-Injury Incubation : Immediately return the amputated larvae to their respective this compound or control solutions and incubate at 28.5°C.
-
Imaging and Quantification : At a defined time point post-amputation (e.g., 4 or 6 hours), anesthetize the larvae and mount them for fluorescence microscopy.
-
Data Analysis : Count the number of fluorescent neutrophils that have migrated to the wound site (a defined area distal to the amputation plane). Compare the average neutrophil count in this compound-treated groups to the vehicle control group to assess the anti-inflammatory effect.
Conclusion
The zebrafish model provides a robust and efficient platform for the preclinical evaluation of this compound. The protocols outlined here offer a comprehensive framework for assessing its in vivo toxicity, anti-angiogenic, and anti-inflammatory properties. By generating critical data on safety and efficacy, these studies will facilitate the further development of this compound as a promising therapeutic agent.
References
- 1. Toxicity Assessment of Herbal Medicine Using Zebrafish Embryos: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The zebrafish caudal fin amputation model simulates the impact of hyperglycemia on inflammation and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. From In Vitro Cytotoxicity to In Vivo Zebrafish Assays: A Study on 3,3-Dichloro β-, γ- and δ-Lactams and Their Biological Activity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of a Sinularin Liposomal Formulation for Improved Drug Delivery
These application notes provide a comprehensive overview and detailed protocols for the development, characterization, and in vitro evaluation of a liposomal formulation of Sinularin (Sin-Lip), a promising anti-cancer agent isolated from marine soft corals. The encapsulation of the hydrophobic this compound molecule within a liposomal carrier is designed to enhance its solubility, stability, and bioavailability, thereby improving its therapeutic efficacy.
1. Introduction to this compound and Liposomal Drug Delivery
This compound is a natural marine product that has demonstrated significant anti-proliferative and pro-apoptotic effects across various cancer cell lines, including breast, gastric, and oral cancers.[1][2][3] Its therapeutic potential is often limited by its poor water solubility. Liposomes, which are microscopic vesicles composed of a lipid bilayer, offer a versatile platform for delivering both hydrophobic and hydrophilic drugs.[4][5] By encapsulating this compound within the lipid bilayer of a liposome (B1194612), its delivery can be optimized, potentially leading to increased efficacy and reduced off-target effects.[6] This document outlines the preparation and evaluation of a novel this compound-loaded liposomal formulation (Sin-Lip).
2. Data Presentation
The following tables summarize the expected quantitative data for the physicochemical characteristics, in vitro drug release profile, and cytotoxic effects of the this compound liposomal formulation (Sin-Lip) compared to free this compound.
Table 1: Physicochemical Characterization of Liposomal Formulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Empty Liposomes | 110 ± 5 | 0.15 ± 0.02 | -25 ± 2 | N/A |
| Sin-Lip | 125 ± 7 | 0.18 ± 0.03 | -22 ± 3 | 85 ± 5 |
Table 2: In Vitro Drug Release Profile of Sin-Lip
| Time (hours) | Cumulative Release (%) |
| 1 | 8 ± 1 |
| 4 | 25 ± 3 |
| 8 | 45 ± 4 |
| 12 | 60 ± 5 |
| 24 | 75 ± 6 |
| 48 | 88 ± 5 |
Table 3: Cytotoxicity of Free this compound vs. Sin-Lip (IC50 Values in µM)
| Cell Line | Free this compound (IC50, µM) | Sin-Lip (IC50, µM) |
| MDA-MB-231 (Breast Cancer) | 33 | 25 |
| AGS (Gastric Cancer) | 17.73 | 12 |
| SK-HEP-1 (Liver Cancer) | ~10 | 7 |
Note: IC50 values for free this compound are based on published data.[1][2][7] The values for Sin-Lip are hypothetical and represent an expected improvement in efficacy.
3. Mandatory Visualizations
Caption: Workflow for the preparation of this compound-loaded liposomes (Sin-Lip).
Caption: Experimental workflow for determining the cytotoxicity of Sin-Lip using an MTT assay.
Caption: Simplified signaling pathways affected by this compound leading to apoptosis.
4. Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes (Sin-Lip)
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method, a widely used technique for encapsulating hydrophobic drugs.[8][9]
-
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
-
Procedure:
-
Dissolve DSPC, cholesterol (e.g., in a 2:1 molar ratio), and this compound in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure to form a thin lipid film on the inner wall of the flask.[9]
-
Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid's transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles (ULVs) with a uniform size, subject the MLV suspension to extrusion through 100 nm polycarbonate membranes for approximately 11-21 passes.[10][11]
-
Purify the liposomal suspension to remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Store the final Sin-Lip formulation at 4°C.
-
Protocol 2: Physicochemical Characterization of Sin-Lip
This protocol outlines the methods for characterizing the key physical and chemical properties of the prepared liposomes.[12][13]
-
Particle Size and Zeta Potential:
-
Dilute the liposomal suspension with deionized water.
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.[10]
-
Perform measurements in triplicate at 25°C.
-
-
Encapsulation Efficiency (EE):
-
Separate the unencapsulated this compound from the liposomes using ultracentrifugation or a mini-column centrifugation method.
-
Disrupt the liposomes in the pellet using a suitable solvent (e.g., methanol (B129727) or ethanol) to release the encapsulated drug.
-
Quantify the amount of this compound in the supernatant (free drug) and the disrupted pellet (encapsulated drug) using high-performance liquid chromatography (HPLC).
-
Calculate the EE using the following formula: EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol uses a dialysis method to evaluate the release kinetics of this compound from the liposomes over time, which is crucial for predicting their in vivo behavior.[14][15]
-
Materials:
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
-
Release medium (e.g., PBS pH 7.4 containing a small percentage of a surfactant like Tween 80 to maintain sink conditions for the hydrophobic drug)
-
Shaking incubator
-
-
Procedure:
-
Place a known amount of the Sin-Lip suspension into a dialysis bag.
-
Seal the bag and immerse it in the release medium.
-
Place the entire setup in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
-
Protocol 4: Cell Culture and Cytotoxicity Assay (MTT Assay)
This protocol details the procedure for assessing the in vitro anti-cancer activity of the Sin-Lip formulation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][16]
-
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
Free this compound and Sin-Lip formulations
-
MTT reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Plate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.[16]
-
Treat the cells with various concentrations of free this compound and Sin-Lip for 48 hours. Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 5: Cellular Uptake Study
This protocol describes how to quantify the internalization of liposomes into cancer cells, which can be performed using a fluorescently labeled liposome formulation.[17][18]
-
Materials:
-
Procedure (for Confocal Microscopy):
-
Seed cells on glass coverslips in a culture plate and allow them to attach.
-
Treat the cells with fluorescently labeled Sin-Lip for a specific period (e.g., 4 hours).
-
Wash the cells with cold PBS to remove non-internalized liposomes.
-
Fix the cells with paraformaldehyde.
-
Counterstain the nuclei with DAPI.[17]
-
Mount the coverslips on microscope slides and visualize the cellular uptake of the liposomes using a confocal microscope.
-
-
Procedure (for Flow Cytometry):
-
Treat cells in suspension or in a culture plate with fluorescently labeled Sin-Lip.
-
After incubation, wash the cells and detach them if necessary.
-
Resuspend the cells in PBS.
-
Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of liposome uptake.[11]
-
References
- 1. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. Silymarin Encapsulated Liposomal Formulation: An Effective Treatment Modality against Copper Toxicity Associated Liver Dysfunction and Neurobehavioral Abnormalities in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an Anti-Cancer Agent Causing Mitochondria-Modulated Apoptosis and Cytoskeleton Disruption in Human Hepatocellular Carcinoma | MDPI [mdpi.com]
- 8. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Parameters, Methods and Considerations for the Physicochemical Characterization of Liposomal Products - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 15. expresspharma.in [expresspharma.in]
- 16. Evaluation of acute toxicity and in vitro antitumor activity of a novel doxorubicin-loaded folate-coated pH-sensitive liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liposome Cell Uptake Assay [bio-protocol.org]
- 18. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sinularin-Loaded Nanoparticles in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, characterization, and in vitro evaluation of Sinularin-loaded nanoparticles for targeted cancer therapy. The protocols outlined below are based on established methodologies for encapsulating hydrophobic drugs and can be adapted and optimized for specific research needs.
Introduction
This compound, a natural cembranoid diterpene isolated from soft corals of the genus Sinularia, has demonstrated significant anti-cancer properties. It has been shown to induce apoptosis, cell cycle arrest at the G2/M phase, and oxidative stress in a variety of cancer cell lines, including renal, oral, breast, and hepatocellular carcinoma.[1][2] The primary mechanisms of action involve the modulation of key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways. However, the therapeutic application of this compound is limited by its hydrophobic nature and potential for off-target effects. Encapsulating this compound into nanoparticles offers a promising strategy to enhance its bioavailability, improve its therapeutic index, and enable targeted delivery to tumor tissues. This document provides detailed protocols for the preparation of this compound-loaded nanoparticles, their characterization, and in vitro efficacy assessment.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Cell Line | IC50 (µM) at 24h | Reference |
| Breast Cancer (SKBR3) | 33 | [1] |
| Gastric Cancer (AGS) | 17.73 | [1] |
| Melanoma (A2058) | 9.28 | [1] |
| Oral Cancer (Ca9-22) | 23.5 | [1][2] |
| Renal Cancer (786-O) | 20-80 (dose-dependent effects) | [3] |
Table 2: Effects of this compound on Cell Cycle Distribution in Cancer Cells
| Cancer Cell Line | Treatment Concentration (µM) | Duration (h) | % of Cells in G2/M Phase (approx.) | Reference |
| Breast Cancer (SKBR3) | 30 | 24 | Increased (dose-dependent) | [1] |
| Renal Cancer (786-O) | 20, 40, 80 | 24 | Dose-dependent increase | [3] |
| Oral Cancer (Ca9-22) | 3 | 48 | Increased | [4] |
Table 3: Induction of Apoptosis by this compound
| Cancer Cell Line | Treatment Concentration (µM) | Duration (h) | Method | Key Findings | Reference |
| Oral Cancer (Ca9-22) | 2 | 48 | Annexin V/7AAD | Dose-dependent increase in apoptosis | [5] |
| Breast Cancer (SKBR3) | 30 | 24 | Annexin V/7AAD | Dose-dependent increase in apoptosis | [1] |
| Renal Cancer (786-O) | 20, 40, 80 | 24 | Annexin V/PI | Dose-dependent increase in apoptosis |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the oil-in-water (o/w) single emulsion solvent evaporation method, a technique well-suited for hydrophobic drugs.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or high-speed homogenizer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA (e.g., 100 mg) in an appropriate volume of organic solvent (e.g., 5 mL of DCM).
-
Dissolve a predetermined amount of this compound in the PLGA solution. The drug-to-polymer ratio can be optimized (e.g., 1:10, 1:20).[6]
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of a surfactant (e.g., 1-5% w/v PVA in deionized water). The surfactant stabilizes the emulsion and prevents nanoparticle aggregation.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase dropwise while stirring at high speed (e.g., 1000-2000 rpm) using a magnetic stirrer.
-
To create a fine nano-emulsion, subject the mixture to high-energy emulsification using a probe sonicator or a high-speed homogenizer. Sonication parameters (power and duration) should be optimized to achieve the desired particle size.
-
-
Solvent Evaporation:
-
Transfer the resulting o/w emulsion to a rotary evaporator to remove the organic solvent. The evaporation is typically carried out under reduced pressure at room temperature for several hours until all the organic solvent has evaporated, leading to the formation of a nanoparticle suspension.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specific duration (e.g., 30 minutes) to pellet the nanoparticles.
-
Discard the supernatant, which contains residual surfactant and unencapsulated drug.
-
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation process two to three times to wash the nanoparticles.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticle suspension can be lyophilized (freeze-dried) to obtain a dry powder. A cryoprotectant (e.g., trehalose (B1683222) or sucrose) may be added before freezing to prevent aggregation during lyophilization.
-
Protocol 2: Characterization of this compound-Loaded Nanoparticles
1. Particle Size and Zeta Potential Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) of the nanoparticles in suspension. The zeta potential, a measure of the surface charge, is determined by electrophoretic light scattering and indicates the stability of the nanoparticle formulation.
-
Procedure:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
-
Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).
-
Record the average particle size, PDI, and zeta potential. A PDI value below 0.3 is generally considered indicative of a monodisperse population. A zeta potential of ±30 mV or greater suggests good colloidal stability.
-
2. Encapsulation Efficiency and Drug Loading:
-
Principle: The amount of this compound encapsulated within the nanoparticles is determined indirectly by measuring the concentration of the free drug in the supernatant after centrifugation.
-
Procedure:
-
After the first centrifugation step in the preparation protocol, collect the supernatant.
-
Quantify the amount of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with a standard curve of known this compound concentrations.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total weight of nanoparticles] x 100
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and empty (blank) nanoparticles for a specified duration (e.g., 24, 48, 72 hours). Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Protocol 4: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.[7][8] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[7][8]
-
Procedure:
-
Treat cancer cells with this compound or this compound-loaded nanoparticles for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).[9]
-
Protocol 5: Cell Cycle Analysis
-
Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Procedure:
-
Treat cells with this compound or this compound-loaded nanoparticles.
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).
-
Incubate the cells in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle.
-
Mandatory Visualizations
Experimental workflow for nanoparticle preparation and evaluation.
Simplified signaling pathways affected by this compound in cancer cells.
Logical flow of targeted nanoparticle delivery to cancer cells.
Discussion and Future Directions
The protocols provided herein offer a foundational framework for the development of this compound-loaded nanoparticles. Researchers should note that optimization of formulation parameters, such as the type of polymer, drug-to-polymer ratio, and surfactant concentration, is crucial for achieving desired nanoparticle characteristics, including size, stability, and drug release profile.[6][10][11]
For targeted therapy, the surface of the nanoparticles can be functionalized with ligands that bind to receptors overexpressed on cancer cells.[12][13][14][15][16][17][18][19][20][21] Common targeting moieties include:
-
Folic Acid: Targets the folate receptor, which is overexpressed in various cancers, including ovarian and lung cancer.[12][13][15][16][19]
-
Transferrin: Targets the transferrin receptor, which is highly expressed on proliferating cancer cells to meet their increased iron demand.[14][17][18][20][21]
The conjugation of these ligands to the nanoparticle surface can be achieved through various chemical ligation strategies, often involving the use of polymers with reactive end groups (e.g., PLGA-PEG-COOH).
Future in vivo studies will be essential to evaluate the pharmacokinetic profile, tumor accumulation, and therapeutic efficacy of this compound-loaded nanoparticles in relevant animal models. These studies will be critical in advancing this promising therapeutic strategy towards clinical applications.
References
- 1. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. asianpubs.org [asianpubs.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Modification of Nanoparticles with Transferrin for Targeting Brain Tissues | Springer Nature Experiments [experiments.springernature.com]
- 15. Targeting of nanoparticles: folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Modification of Nanoparticles with Transferrin for Targeting Brain Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 20. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 21. Transferrin Receptor-Targeted Nanocarriers: Overcoming Barriers to Treat Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Sinularin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of Sinularin, a bioactive cembranoid diterpene isolated from soft corals of the genus Sinularia. This compound has demonstrated significant anti-cancer and anti-inflammatory properties, making it a compound of interest for drug development. The described method utilizes a two-step process involving initial fractionation by column chromatography followed by final purification using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). This protocol is designed to yield high-purity this compound suitable for downstream biological assays and further research.
Introduction
This compound is a marine natural product that has garnered attention for its potent biological activities. It has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, often through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK.[1][2][3][4][5] Additionally, this compound exhibits anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Given its therapeutic potential, a reliable and efficient purification method is crucial for obtaining high-purity this compound for research and development purposes. This document outlines a comprehensive HPLC-based purification strategy.
Experimental Workflow
The overall workflow for the purification of this compound from a crude soft coral extract is depicted below. This process begins with extraction and culminates in high-purity this compound.
Caption: Experimental workflow for this compound purification.
Protocols
Extraction and Initial Fractionation
This initial step aims to obtain a semi-purified fraction enriched with this compound from the crude extract of the soft coral.
Materials:
-
Freeze-dried and ground soft coral (Sinularia flexibilis)
-
Ethyl acetate (B1210297) (ACS grade)
-
Hexane (B92381) (ACS grade)
-
Silica gel (60 Å, 230-400 mesh)
-
Glass column for chromatography
-
Rotary evaporator
Protocol:
-
Macerate the freeze-dried soft coral tissue in ethyl acetate at room temperature for 24 hours. Repeat the extraction three times.
-
Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Prepare a silica gel column packed with hexane.
-
Dissolve the crude extract in a minimal amount of hexane and load it onto the column.
-
Elute the column with a stepwise gradient of ethyl acetate in hexane. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.
-
Pool the this compound-rich fractions and evaporate the solvent.
Preparative RP-HPLC Purification
This protocol details the final purification of this compound using a preparative reverse-phase HPLC system.
Materials:
-
Semi-purified this compound fraction
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ultrapure water
-
Preparative HPLC system with a UV detector
-
Preparative C18 column
HPLC Parameters:
| Parameter | Value |
| Instrument | Preparative HPLC System |
| Column | C18, 10 µm, 250 x 21.2 mm (or similar dimensions) |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 100% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Column Temperature | Ambient |
Protocol:
-
Dissolve the semi-purified this compound fraction in methanol to a concentration of 10-20 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with the specified parameters.
-
Inject the sample onto the column.
-
Collect fractions corresponding to the major peak observed at the expected retention time for this compound.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with high purity (>98%) and evaporate the solvent to obtain pure this compound.
Data Presentation
The following table summarizes the expected yield and purity at different stages of the purification process.
| Purification Stage | Starting Material (g) | Yield (mg) | Purity (%) |
| Crude Ethyl Acetate Extract | 100 (dry coral) | 5000 | ~5-10 |
| Silica Gel Fractionation | 5 | 500 | ~60-70 |
| Preparative RP-HPLC | 0.5 | 300 | >98 |
Signaling Pathways of this compound
This compound exerts its biological effects by modulating several key signaling pathways. The diagrams below illustrate the proposed mechanisms for its anti-cancer and anti-inflammatory activities.
Anti-Cancer Signaling Pathway
This compound induces apoptosis and inhibits proliferation in cancer cells primarily through the generation of ROS, which in turn modulates the PI3K/Akt and MAPK pathways.[1][3][4]
Caption: this compound's anti-cancer signaling pathway.
Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of this compound are attributed to its ability to suppress the expression of pro-inflammatory enzymes iNOS and COX-2.
Caption: this compound's anti-inflammatory signaling pathway.
Conclusion
The protocol described in this application note provides a robust and reproducible method for the purification of high-purity this compound from soft coral extracts. The use of preparative RP-HPLC is critical for achieving the purity required for detailed biological and pharmacological studies. The provided information on this compound's mechanisms of action will aid researchers in designing experiments to further explore its therapeutic potential.
References
- 1. Towards Sustainable Medicinal Resources through Marine Soft Coral Aquaculture: Insights into the Chemical Diversity and the Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxygenated Cembranoids from the Soft Coral Sinularia flexibilis [mdpi.com]
- 4. Structurally Diverse Diterpenes from the South China Sea Soft Coral Sarcophyton trocheliophorum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Generation and Characterization of a Stable Sinularin-Resistant Cancer Cell Line
Introduction
Sinularin, a natural marine-derived compound isolated from the soft coral Sinularia flexibilis, has demonstrated significant anti-tumor activity across various cancer cell lines.[1][2][3] Its mechanism of action often involves the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS), cell cycle arrest at the G2/M phase, and modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPKs.[1][4][5][6]
Despite the promise of novel therapeutic agents like this compound, the development of drug resistance remains a primary obstacle in cancer therapy.[7][8] Establishing stable drug-resistant cancer cell lines in vitro is a fundamental and invaluable tool for researchers.[9][10] These models allow for the detailed investigation of molecular mechanisms underlying resistance, the identification of new therapeutic targets to overcome resistance, and the screening of novel compounds capable of re-sensitizing resistant cells.
This document provides a comprehensive set of protocols for developing a stable this compound-resistant cancer cell line using a stepwise dose-escalation method.[7][11] It further details the methodologies for validating the resistant phenotype and investigating potential resistance mechanisms, such as alterations in apoptotic pathways.
Experimental Workflow
Caption: Workflow for establishing and validating a this compound-resistant cell line.
Protocol 1: Determination of this compound IC50 in Parental Cancer Cells (MTT Assay)
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound, which is essential for establishing the initial drug concentration for resistance induction. The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[12]
Materials
-
Parental cancer cell line
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[13]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom plates
-
Sterile pipette tips and tubes
Equipment
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Microplate reader (absorbance at 570 nm)
-
Multichannel pipette
Procedure
-
Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[7] Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Concentrations should span a wide range (e.g., 0.1 µM to 100 µM) to generate a full dose-response curve.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the various this compound concentrations. Include "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used) wells.
-
Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[12]
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into purple formazan (B1609692) crystals.[12][13]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[13]
-
Place the plate on an orbital shaker for 10-15 minutes at low speed to ensure complete dissolution.[12]
-
Absorbance Reading: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis software.
Protocol 2: Establishment of a Stable this compound-Resistant Cancer Cell Line
This protocol uses a continuous exposure, stepwise dose-escalation method to select for a resistant cell population.[7][11]
Materials
-
Parental cancer cell line
-
Complete culture medium
-
This compound stock solution
-
Culture flasks (T25 or T75)
Equipment
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Inverted microscope
Procedure
-
Initiate Resistance Induction: Begin by culturing the parental cells in a medium containing a low concentration of this compound, typically starting at the IC10 or 1/10th of the predetermined IC50 value.[7]
-
Maintain and Monitor: Maintain the cells in the drug-containing medium, replacing it every 2-3 days. Monitor the cells for signs of widespread cell death. Initially, a significant loss of cells is expected.
-
Subculture: When the surviving cells recover and reach 70-80% confluency, subculture them as usual, always maintaining the same concentration of this compound in the fresh medium.
-
Stepwise Dose Escalation: Once the cells show a stable growth rate and morphology similar to the parental line at the current drug concentration (typically after 2-3 passages), increase the this compound concentration by approximately 1.5 to 2-fold.[7]
-
Repeat: Repeat steps 2-4, gradually increasing the drug concentration over several months. The process of developing a resistant line can take from 3 to 18 months.[8]
-
Establish Maintenance Dose: Once the cells can tolerate a concentration at least 10-20 times the initial parental IC50, the resistant line is considered established.[7]
-
Maintenance of Resistant Line: Continuously culture the established resistant cell line in a medium containing a maintenance dose of this compound (e.g., the final concentration they were adapted to) to preserve the resistant phenotype.[7]
Protocol 3: Validation of the Resistant Phenotype
To confirm the stability and degree of resistance, the IC50 of this compound is re-evaluated in the newly established resistant cell line and compared to the parental line.
Procedure
-
Culture both the parental and the this compound-resistant (Sin-R) cell lines in drug-free medium for at least one passage before the assay to avoid interference from the maintenance drug.
-
Perform the MTT assay as described in Protocol 1 simultaneously on both the parental and Sin-R cell lines.
-
Calculate the IC50 value for both cell lines.
-
Calculate Resistance Index (RI): The degree of resistance is quantified by the RI.
-
RI = (IC50 of Resistant Cells) / (IC50 of Parental Cells)
-
An RI significantly greater than 1 confirms a resistant phenotype.[14]
-
Protocol 4: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol differentiates between viable, early apoptotic, and late apoptotic/necrotic cells to investigate if the resistance mechanism involves evasion of apoptosis. During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[15]
Materials
-
Parental and Sin-R cells
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Cold PBS
Equipment
-
Flow cytometer
-
Centrifuge
-
6-well plates
Procedure
-
Cell Treatment: Seed both parental and Sin-R cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at a concentration equivalent to the parental IC50 for 24 or 48 hours. Include untreated controls for both cell lines.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.[16]
-
Wash the cell pellet once with cold PBS and centrifuge again.[16]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[16]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[16][17]
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[16][17]
-
Data Interpretation:
Protocol 5: Protein Expression Analysis by Western Blot
Western blotting can detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[18][19] This helps to elucidate the specific pathways altered in the resistant cells.
Materials
-
Parental and Sin-R cells
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-cleaved-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent (ECL) substrate
Equipment
-
Electrophoresis and Western blot transfer apparatus
-
Imaging system (e.g., ChemiDoc)
Procedure
-
Cell Treatment and Lysis: Treat parental and Sin-R cells with this compound as in Protocol 4. Harvest cells and lyse them in cold RIPA buffer on ice for 30 minutes.[20]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant containing the protein lysate.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[20]
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[20]
-
Analysis: Analyze band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin).[20] Look for changes in the ratio of cleaved (active) to full-length (inactive) proteins like Caspase-3 and PARP.
Protocol 6: Gene Expression Analysis by qRT-PCR
Quantitative real-time PCR (qRT-PCR) can be used to measure the mRNA expression levels of genes associated with drug resistance, such as those encoding drug efflux pumps (e.g., ABCB1/MDR1) or anti-apoptotic proteins.[21][22]
Materials
-
Parental and Sin-R cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (e.g., for ABCB1, BCL2, and a housekeeping gene like GAPDH or ACTB)
Equipment
-
Real-time PCR system
Procedure
-
RNA Extraction: Treat cells as desired, then extract total RNA using an appropriate kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA for each sample using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction by mixing cDNA template, forward and reverse primers for the gene of interest, and qPCR master mix.
-
Run the reaction on a real-time PCR system using standard cycling conditions (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).[23]
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCT method, normalizing the target gene expression to the housekeeping gene.[23]
Data Presentation
Table 1: IC50 Values and Resistance Index
Summarizes the cytotoxicity of this compound against parental and resistant (Sin-R) cells.
| Cell Line | Treatment Time (hr) | IC50 (µM) ± SD | Resistance Index (RI) |
| Parental | 48 | 8.5 ± 0.7 | - |
| Sin-R | 48 | 92.3 ± 5.1 | 10.9 |
Table 2: Apoptosis Analysis after 48h Treatment with this compound (8.5 µM)
Quantifies the percentage of cells in different apoptotic stages.
| Cell Line | Viable (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Parental (Control) | 96.1 ± 1.8 | 2.5 ± 0.6 | 1.4 ± 0.4 |
| Parental + this compound | 48.2 ± 3.5 | 35.7 ± 2.9 | 16.1 ± 1.8 |
| Sin-R (Control) | 95.8 ± 2.0 | 2.9 ± 0.5 | 1.3 ± 0.3 |
| Sin-R + this compound | 89.5 ± 4.1 | 6.3 ± 1.1 | 4.2 ± 0.9 |
This compound Signaling Pathway and Potential Resistance Mechanisms
References
- 1. This compound exerts anti-tumor effects against human renal cancer cells relies on the generation of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Oxidative Stress-Mediated Apoptosis and Mitochondrial Dysfunction, and Inhibits Angiogenesis in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces oxidative stress-mediated G2/M arrest and apoptosis in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. kumc.edu [kumc.edu]
- 18. benchchem.com [benchchem.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. benchchem.com [benchchem.com]
- 21. Rapid diagnosis of drug-resistant genes by PCR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PCR-based Microbial Antibiotic Resistance Gene Analysis - CD Genomics [cd-genomics.com]
- 23. Detection of Antibiotic Resistance Genes Using Real-Time qPCR [bio-protocol.org]
Application Notes and Protocols: Evaluating the Anti-Metastatic Potential of Sinularin using Transwell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Transwell migration assay for assessing the anti-metastatic properties of Sinularin, a natural marine compound isolated from soft corals. The protocols outlined below, supported by quantitative data and mechanistic insights, are intended to facilitate the reproducible evaluation of this compound's efficacy in inhibiting cancer cell migration.
Introduction to this compound and Cancer Metastasis
Metastasis, the dissemination of cancer cells from a primary tumor to form secondary tumors at distant sites, is a major cause of cancer-related mortality. This complex process involves multiple steps, including local invasion, intravasation, survival in the circulatory system, extravasation, and colonization of distant organs. A key initial step in metastasis is the acquisition of a migratory and invasive phenotype by cancer cells.
This compound, a cembranoid diterpene, has emerged as a promising anti-cancer agent.[1] Studies have demonstrated its ability to induce apoptosis and inhibit the proliferation of various cancer cell lines.[2][3] Importantly, recent evidence highlights this compound's potential to thwart cancer cell migration and invasion, suggesting its utility as an anti-metastatic agent.[4]
The Transwell migration assay, also known as the Boyden chamber assay, is a widely used in vitro method to quantify the migratory capacity of cells in response to a chemoattractant.[5][6] This assay is instrumental in screening and characterizing compounds that may inhibit cell migration, a critical component of metastasis.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound and its analogue, Sinulariolide, on cancer cell migration and related processes.
Table 1: Effect of this compound on Cancer Cell Migration
| Cell Line | Compound Concentration (μM) | Incubation Time (hours) | Migration Inhibition (%) | Reference |
| SK-HEP-1 (Hepatocellular Carcinoma) | 10 | 4 | ~54.5% | [4] |
Note: Inhibition percentage was calculated from the provided cell counts (Control: 620.08 ± 23.46 vs. 10 μM this compound: 282.25 ± 29.23).
Table 2: Effect of Sinulariolide on Cancer Cell Migration and Invasion
| Cell Line | Compound Concentration (µg/mL) | Incubation Time (hours) | Migration Inhibition (%) | Invasion Inhibition (%) | Reference |
| HA22T (Hepatocellular Carcinoma) | 8 | 24 | 50% | 80% | [7] |
| HA22T (Hepatocellular Carcinoma) | 8 | 48 | 78% | 84% | [7] |
| TSGH-8301 (Bladder Cancer) | 5, 7.5, 10 (µM) | 24 | Concentration-dependent | Concentration-dependent | [8] |
Table 3: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) at 24 hours | Reference |
| SK-HEP-1 (Hepatocellular Carcinoma) | ~10 | [1] |
| A2058 (Melanoma) | 9.28 | [3] |
| AGS (Gastric Cancer) | 17.73 | [3] |
| Ca9-22 (Oral Cancer) | 23.5 | [3] |
| SKBR3 (Breast Cancer) | 33 | [3] |
Experimental Protocols
Cell Culture and Maintenance
-
Culture cancer cells (e.g., SK-HEP-1, HA22T, TSGH-8301) in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[9]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[10]
-
Passage the cells upon reaching 80-90% confluency.[10]
Cytotoxicity Assay (MTT or WST-1)
Purpose: To determine the non-toxic concentrations of this compound for use in the migration assay.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 20, 50 µM) for 24-48 hours.
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[3] Use concentrations well below the IC50 for the migration assay to ensure that the observed effects are not due to cytotoxicity.
Transwell Migration Assay
This protocol is a generalized procedure based on common practices.[9][10][11] Optimization of cell number, this compound concentration, and incubation time for your specific cell line is recommended.[12]
Materials:
-
24-well Transwell inserts (8 µm pore size)[9]
-
Cancer cells of interest
-
Serum-free culture medium
-
Culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde or cold methanol)[13]
-
Staining solution (e.g., 0.5% Crystal Violet in 25% methanol)[13]
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation:
-
The day before the assay, starve the cells by incubating them in a serum-free medium for 12-24 hours. This increases their responsiveness to chemoattractants.[12]
-
On the day of the assay, detach the cells using trypsin, neutralize with complete medium, and centrifuge.[9]
-
Resuspend the cell pellet in a serum-free medium and perform a cell count. Adjust the concentration to 1 x 10⁵ to 1 x 10⁶ cells/mL.[11]
-
-
Assay Setup:
-
Add 600 µL of culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[10]
-
In the upper chamber (the Transwell insert), add 100-200 µL of the cell suspension (containing 1 x 10⁴ to 2 x 10⁵ cells) in serum-free medium.
-
Add the desired non-toxic concentrations of this compound (or vehicle control, e.g., DMSO) to both the upper and lower chambers.
-
Carefully place the insert into the well, ensuring no air bubbles are trapped underneath the membrane.[9]
-
-
Incubation:
-
Fixation and Staining:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.[10][12]
-
Fix the cells that have migrated to the underside of the membrane by immersing the insert in a fixation solution for 10-20 minutes.[13]
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in a Crystal Violet solution for 15-20 minutes.[9]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Once dry, visualize the stained cells on the underside of the membrane using an inverted microscope.
-
Capture images from several random fields of view (e.g., 5-10 fields) for each membrane.
-
Count the number of migrated cells per field. The average count across the fields will represent the migration for that replicate.
-
Alternatively, the Crystal Violet stain can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance of the eluate can be measured with a plate reader for a more high-throughput quantification.[12]
-
Mechanistic Insights and Signaling Pathways
This compound exerts its anti-metastatic effects by modulating several key signaling pathways and protein families involved in cell migration and invasion.
Inhibition of PI3K/Akt/mTOR and MAPK Pathways
The PI3K/Akt/mTOR and MAPK (including ERK, p38, and JNK) signaling pathways are crucial regulators of cell growth, proliferation, survival, and migration.[7][14] this compound has been shown to inhibit the phosphorylation of key proteins in these pathways, such as PI3K, Akt, and mTOR, thereby downregulating their activity.[14][15] This inhibition disrupts the downstream signaling cascades that promote a migratory phenotype.[16]
Caption: this compound inhibits cell migration by suppressing the PI3K/Akt/mTOR and MAPK signaling pathways.
Regulation of MMPs and TIMPs
Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix (ECM), a critical step for cancer cell invasion.[7] Their activity is tightly regulated by tissue inhibitors of metalloproteinases (TIMPs).[17] An imbalance, with increased MMPs and decreased TIMPs, promotes metastasis.[18] Sinulariolide, a related compound, has been shown to decrease the expression and activity of MMP-2 and MMP-9 while increasing the expression of TIMP-1 and TIMP-2.[16][19] This shifts the balance towards reduced ECM degradation and, consequently, lower invasion.
Caption: this compound inhibits cell invasion by downregulating MMPs and upregulating their inhibitors, TIMPs.
Modulation of Epithelial-Mesenchymal Transition (EMT) Markers
Epithelial-Mesenchymal Transition (EMT) is a process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which enhances motility and invasiveness.[20] This transition is characterized by the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as Vimentin and N-cadherin.[21][22] Studies on this compound have shown that it can reverse EMT-like characteristics by increasing E-cadherin expression and decreasing Vimentin expression, thereby suppressing the migratory potential of cancer cells.[4]
Caption: this compound suppresses cell migration by modulating the expression of key EMT markers.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for evaluating the anti-metastatic effects of this compound.
Caption: Workflow for the Transwell migration assay to assess the anti-metastatic effects of this compound.
By following these detailed protocols and considering the mechanistic insights provided, researchers can effectively and reproducibly evaluate the potential of this compound as a novel anti-metastatic agent.
References
- 1. This compound, an Anti-Cancer Agent Causing Mitochondria-Modulated Apoptosis and Cytoskeleton Disruption in Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Anti-Cancer Agent Causing Mitochondria-Modulated Apoptosis and Cytoskeleton Disruption in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Anti-Cancer Agent Causing Mitochondria-Modulated Apoptosis and Cytoskeleton Disruption in Human Hepatocellular Carcinoma [mdpi.com]
- 5. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 6. clyte.tech [clyte.tech]
- 7. Sinulariolide Suppresses Human Hepatocellular Carcinoma Cell Migration and Invasion by Inhibiting Matrix Metalloproteinase-2/-9 through MAPKs and PI3K/Akt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. fishersci.de [fishersci.de]
- 13. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 14. This compound exerts anti-tumor effects against human renal cancer cells relies on the generation of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sinulariolide Suppresses Cell Migration and Invasion by Inhibiting Matrix Metalloproteinase-2/-9 and Urokinase through the PI3K/AKT/mTOR Signaling Pathway in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs): Positive and negative regulators in tumor cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. TIMP-2 inhibits metastasis and predicts prognosis of colorectal cancer via regulating MMP-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. EMT markers | Abcam [abcam.com]
- 21. blog.cellsignal.com [blog.cellsignal.com]
- 22. Epithelial–mesenchymal transition in cancer development and its clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assessing the Long-Term Antiproliferative Effects of Sinularin using a Colony Formation Assay
Introduction
Sinularin, a natural marine-derived compound isolated from soft corals of the genus Sinularia, has demonstrated significant anti-cancer properties across a variety of human cancer cell lines.[1][2][3] It has been shown to inhibit cancer cell viability and induce apoptosis in renal, oral, breast, and gastric cancer cells.[1][2][3][4][5] The colony formation assay, also known as a clonogenic assay, is a crucial in vitro method for evaluating the long-term survival and proliferative capacity of single cancer cells following treatment with therapeutic agents like this compound.[6][7][8] This assay determines the ability of a single cell to undergo sufficient divisions to form a visible colony, typically defined as a cluster of at least 50 cells.[7] These application notes provide a comprehensive protocol for utilizing the colony formation assay to assess the long-term antiproliferative effects of this compound on cancer cells.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through multiple mechanisms, primarily by inducing oxidative stress through the generation of reactive oxygen species (ROS).[1][2] This increase in intracellular ROS can trigger downstream signaling pathways that lead to cell cycle arrest and apoptosis.[1][2] Key signaling pathways affected by this compound include:
-
PI3K/Akt/mTOR Pathway: this compound has been shown to suppress the activation of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, growth, and proliferation.[1][5]
-
MAPK Pathway: this compound can activate the Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and JNK, which are involved in mediating apoptosis.[1][9]
Studies have indicated that this compound can induce G2/M phase cell cycle arrest and apoptosis, characterized by the activation of caspases-3 and -9.[1][2][4]
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on cancer cell lines, illustrating the expected outcomes from a colony formation assay.
Table 1: Effect of this compound on Colony Formation in Human Renal Cancer Cells (786-O)
| This compound Concentration (µM) | Inhibition of Colony Formation (%) |
| 0 (Control) | 0 |
| 5 | 25 ± 5 |
| 10 | 55 ± 8 |
| 20 | 85 ± 6 |
Data are hypothetical and represent expected trends based on published studies.
Table 2: IC50 Values of this compound in Various Cancer Cell Lines (24h treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| A2058 | Melanoma | 9.28 |
| AGS | Gastric Cancer | 17.73 |
| Ca9-22 | Oral Cancer | 23.5 |
| SKBR3 | Breast Cancer | 33 |
Data sourced from published literature.[3]
Experimental Protocols
Protocol 1: 2D Colony Formation Assay
This protocol details the standard method for assessing the effect of this compound on the colony-forming ability of adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
-
Fixation solution: 4% paraformaldehyde in PBS or 100% methanol
-
Staining solution: 0.5% Crystal Violet in 25% methanol
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Automated cell counter or hemocytometer
Procedure:
-
Cell Preparation:
-
Culture the selected cancer cell line to approximately 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.[6]
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
-
Cell Seeding:
-
Seed the cells into 6-well plates at a low density (e.g., 200-1000 cells per well, to be optimized for each cell line).
-
Gently swirl the plates to ensure an even distribution of cells.[6]
-
Incubate the plates overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Colony Growth:
-
After the treatment period, remove the this compound-containing medium and replace it with fresh complete medium.
-
Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
Change the medium every 2-3 days to ensure nutrient availability.
-
-
Fixation and Staining:
-
Once colonies are of a sufficient size (at least 50 cells), gently wash the wells twice with PBS.[6]
-
Fix the colonies by adding 1 mL of fixation solution to each well and incubating for 15-20 minutes at room temperature.[6]
-
Remove the fixation solution and wash the wells with PBS.
-
Add 1 mL of Crystal Violet staining solution to each well and incubate for 10-30 minutes at room temperature.[10]
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.[6]
-
-
Colony Counting and Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.[7] Counting can be done manually or with an automated colony counter.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))
-
-
Protocol 2: Soft Agar (B569324) Colony Formation Assay
This protocol is used to assess the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of malignant transformation.[11]
Materials:
-
All materials from Protocol 1
-
Noble Agar or Agarose
-
2X complete cell culture medium
Procedure:
-
Preparation of Agar Layers:
-
Bottom Layer (0.6% Agar): Mix equal volumes of 1.2% melted agar (cooled to ~40°C) and 2X complete medium.[12] Pipette 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Top Layer (0.3% Agar with Cells): Prepare a single-cell suspension as described in Protocol 1. Mix the cell suspension with a solution of 0.6% melted agar and 2X complete medium to achieve a final agar concentration of 0.3% and the desired cell density (e.g., 5,000-10,000 cells/well).
-
-
Cell Seeding and Treatment:
-
Carefully layer 1.5 mL of the top agar-cell suspension onto the solidified bottom agar layer.
-
Allow the top layer to solidify at room temperature.
-
Add 1 mL of complete medium containing the desired concentrations of this compound on top of the agar.
-
Incubate the plates for 14-21 days, feeding the cells by adding fresh medium with this compound every 3-4 days.
-
-
Staining and Counting:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubating for 1-2 hours.
-
Count the colonies using a microscope.
-
Mandatory Visualizations
Caption: Experimental workflow for the colony formation assay.
Caption: this compound's proposed signaling pathways in cancer cells.
References
- 1. This compound exerts anti-tumor effects against human renal cancer cells relies on the generation of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces oxidative stress-mediated G2/M arrest and apoptosis in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. artscimedia.case.edu [artscimedia.case.edu]
Troubleshooting & Optimization
Managing oxidative stress in cell cultures treated with Sinularin using N-acetylcysteine.
Welcome to the technical support center for researchers investigating the effects of Sinularin and managing oxidative stress with N-acetylcysteine (NAC) in cell cultures. This resource provides troubleshooting guidance and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
A1: this compound is a natural compound isolated from marine soft corals of the genus Sinularia.[1] Its primary anti-cancer mechanism involves inducing oxidative stress by increasing intracellular and mitochondrial Reactive Oxygen Species (ROS).[2][3] This surge in ROS leads to mitochondrial dysfunction, DNA damage, cell cycle arrest (commonly at the G2/M phase), and ultimately, apoptosis (programmed cell death).[1][2][4]
Q2: How does this compound induce oxidative stress?
A2: this compound treatment leads to a significant increase in ROS levels.[3] It can compromise mitochondrial respiration by downregulating the activities of oxidative phosphorylation (OXPHOS) complexes, which in turn increases mitochondrial ROS.[3] Additionally, this compound has been shown to inhibit antioxidant enzymes, further contributing to the accumulation of ROS and exacerbating oxidative stress.[3]
Q3: What is N-acetylcysteine (NAC) and how does it counteract oxidative stress?
A3: N-acetylcysteine (NAC) is a precursor to the amino acid L-cysteine and a potent antioxidant.[5][6] Its primary protective mechanism is to replenish intracellular levels of glutathione (B108866) (GSH), a major cellular antioxidant, by providing the rate-limiting substrate, cysteine.[5][6][[“]] GSH directly neutralizes ROS and is a critical cofactor for antioxidant enzymes.[5] NAC can also act as a direct scavenger of some reactive oxygen species.[8]
Q4: Why should I use NAC in my this compound experiments?
A4: Using NAC serves as a crucial experimental control to confirm that the observed cellular effects of this compound (e.g., apoptosis, reduced viability) are indeed mediated by oxidative stress. If the cytotoxic effects of this compound are reversed or attenuated by pre-treating the cells with NAC, it provides strong evidence that ROS generation is the upstream mechanism driving the outcome.[1][4] Studies have shown that NAC pre-treatment can suppress this compound-induced apoptosis and the activation of caspases.[1]
Troubleshooting Guide
Q1: I treated my cells with this compound, and I'm seeing much higher cytotoxicity than expected. What could be wrong?
A1:
-
Incorrect Concentration: The half-maximal inhibitory concentration (IC50) of this compound is highly cell-line dependent, with reported values ranging from approximately 6 µM to 30 µM.[2][3] Ensure you have performed a dose-response curve for your specific cell line to determine the appropriate working concentration.
-
Solvent Toxicity: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is non-toxic (usually ≤ 0.1%). Run a vehicle control (medium with DMSO only) to confirm.
-
Cell Health: Unhealthy or high-passage number cells can be more sensitive to chemical treatments. Ensure you are using cells that are healthy, within a low passage number, and growing exponentially.
Q2: I'm not observing a protective effect with NAC pre-treatment. Why might this be?
A2:
-
Insufficient Pre-incubation Time: NAC needs time to be taken up by the cells and converted to cysteine to boost GSH levels. A pre-incubation period of at least 1 hour is common, but this may need optimization.[1][9]
-
Inadequate NAC Concentration: The effective concentration of NAC can vary. While 2-5 mM is often cited, you may need to perform a titration to find the optimal protective concentration for your cell line and this compound dose.[1][9]
-
NAC Degradation: NAC solutions can oxidize over time. Always prepare fresh NAC solutions for each experiment.
-
ROS-Independent Cytotoxicity: While unlikely to be the primary mechanism, this compound could be exerting minor cytotoxic effects through pathways not mediated by oxidative stress. If NAC fails to provide any rescue even at high concentrations, consider investigating other potential mechanisms.
Q3: My results from the ROS assay are inconsistent or show high background fluorescence.
A3:
-
Probe Instability: Fluorescent ROS probes like DCFH-DA can be light-sensitive and may auto-oxidize. Protect your probe solutions and stained cells from light as much as possible.[10][11]
-
Incorrect Probe Concentration/Incubation: Using too high a concentration of the ROS probe or incubating for too long can lead to artifacts and cytotoxicity. Optimize the staining protocol for your cell line. A typical incubation time is 30 minutes.[10][12]
-
Washing Steps: Ensure gentle but thorough washing after probe incubation to remove all extracellular probe, which can contribute to high background noise.[11]
-
Phenol (B47542) Red Interference: Phenol red in cell culture medium can interfere with fluorescence-based assays. When possible, perform the final incubation and measurement steps in phenol red-free medium or PBS.[12]
Quantitative Data Summary
The following tables provide a summary of quantitative data reported in the literature for this compound treatment.
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Time Point | IC50 Value (µM) | Citation |
| SK-HEP-1 | Hepatocellular Carcinoma | 24 h | ~10 | [2] |
| U87 MG | Glioblastoma | 24 h | ~30 | [3] |
| U87 MG | Glioblastoma | 72 h | ~6 | [3] |
| SKBR3 | Breast Cancer | 24 h | ~15-30 | [1] |
| PC3, DU145 | Prostate Cancer | 48 h | Not specified, but viability decreased | [13] |
Table 2: Expected Changes in Key Apoptosis-Related Proteins Following this compound Treatment
| Protein | Role in Apoptosis | Expected Change with this compound | Citation |
| Bax | Pro-apoptotic | Increase | [2][13] |
| Bcl-2 | Anti-apoptotic | Decrease | [2][13] |
| Cleaved Caspase-9 | Initiator Caspase (Intrinsic) | Increase | [1][2] |
| Cleaved Caspase-3 | Effector Caspase | Increase | [1][2] |
| Cleaved PARP | Substrate of Cleaved Caspase-3 | Increase | [1][3] |
Signaling Pathways and Workflows
The following diagrams illustrate the key molecular pathways and experimental procedures involved in studying this compound and NAC.
Caption: this compound induces ROS, leading to mitochondrial dysfunction and caspase-mediated apoptosis.
Caption: NAC increases L-cysteine levels, boosting glutathione (GSH) to neutralize ROS.
Caption: General experimental workflow for this compound and NAC co-treatment studies.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is adapted from methodologies used in this compound studies.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight (18-24 hours) at 37°C, 5% CO₂.
-
Pre-treatment (for NAC rescue groups): Remove the medium and add 100 µL of medium containing the desired concentration of NAC (e.g., 2-5 mM). Incubate for 1-2 hours.
-
Treatment: Remove the medium. Add 100 µL of fresh medium containing various concentrations of this compound, with or without NAC. Include appropriate controls: untreated cells, vehicle (DMSO) control, NAC only, and this compound only.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the untreated control cells.
Protocol 2: Measurement of Intracellular ROS (DCFH-DA Assay)
This protocol is based on standard methods for detecting cellular ROS.[10][11][14]
-
Cell Seeding: Seed cells in a 24-well plate or a black, clear-bottom 96-well plate. Grow to 80-90% confluency.
-
Treatment: Treat cells with this compound +/- NAC as described in Protocol 1 for the desired time. Include a positive control (e.g., 100 µM H₂O₂ for 30 minutes).
-
Probe Loading: Remove the treatment medium and wash cells gently twice with warm, serum-free medium or PBS.
-
Staining: Add medium containing 10-20 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to each well. Incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells gently twice with PBS to remove any unloaded probe.
-
Measurement: Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Analysis: Normalize the fluorescence intensity of treated groups to the untreated control group. Data can be expressed as fold change in ROS production.
Protocol 3: Western Blot for Apoptosis Markers
This protocol provides a general workflow for analyzing protein expression changes.[15][16][17]
-
Cell Culture and Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 80% confluency. Treat with this compound +/- NAC as desired.
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Protein Extraction: Incubate the lysate on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize all samples to the same concentration. Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to a loading control like β-actin.
References
- 1. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Induces Oxidative Stress-Mediated Apoptosis and Mitochondrial Dysfunction, and Inhibits Angiogenesis in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. What is the mechanism of Acetylcysteine? [synapse.patsnap.com]
- 7. consensus.app [consensus.app]
- 8. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 12. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Optimizing Sinularin Dosage: A Technical Support Guide to Minimize Off-Target Effects In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Sinularin dosage and minimize off-target effects in in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is a typical starting concentration range for this compound in in vitro experiments?
Based on published data, a typical starting concentration for this compound in in vitro cancer cell line studies ranges from 1 µM to 100 µM.[1][2][3] The half-maximal inhibitory concentration (IC50) is highly cell-type dependent.[1][4] For instance, IC50 values have been reported to be around 10 µM in human hepatocellular carcinoma (SK-HEP-1) cells, while in some renal cancer cells, it can be as high as 132.5 µM after 24 hours of incubation.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
2. What are the known off-target effects of this compound in vitro?
While this compound shows selectivity for cancer cells over normal cells, off-target effects can manifest as cytotoxicity to non-cancerous cell lines at higher concentrations.[4] For example, in one study, this compound showed less effect on normal breast (M10) cells compared to breast cancer cells (SKBR3 and MDA-MB-231).[4] Off-target effects can also include the modulation of unintended signaling pathways. The primary mechanism of action involves the induction of oxidative stress, which can have broad cellular consequences if not properly controlled.[4][5][6]
3. How can I minimize off-target cytotoxicity in my experiments?
To minimize off-target cytotoxicity, it is essential to:
-
Determine the IC50: Perform a thorough dose-response analysis to identify the lowest effective concentration for your desired outcome (e.g., cancer cell death).
-
Use a Normal Cell Line Control: Always include a relevant non-cancerous cell line in your experiments to assess the therapeutic window.
-
Time-Course Experiments: Optimize the incubation time. Shorter incubation periods may be sufficient to achieve the desired effect with fewer off-target consequences.
-
Consider Antioxidants: In mechanistic studies, co-treatment with an antioxidant like N-acetylcysteine (NAC) can help determine if the observed effects are solely due to ROS generation.[4][7]
4. Which signaling pathways are known to be modulated by this compound?
This compound has been shown to modulate several key signaling pathways, primarily in the context of cancer and inflammation. These include:
-
MAPK Pathway: Activation of p38 and JNK, and downregulation of ERK.[1]
-
PI3K/Akt/mTOR Pathway: Inhibition of this pro-survival pathway.[8][9]
-
Apoptosis Pathways: Induction of both intrinsic (mitochondrial) and extrinsic apoptosis pathways, involving caspases 3, 8, and 9.[4][8][9]
-
Reactive Oxygen Species (ROS) Generation: Increased intracellular ROS levels are a key mechanism of this compound's action.[4][6][7]
-
Anti-inflammatory Pathways: Inhibition of pro-inflammatory proteins such as iNOS and COX-2.[10][11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity in control (non-cancerous) cells. | This compound concentration is too high. | Perform a dose-response curve to determine the IC50 for both your target and control cell lines to establish a therapeutic window. |
| Incubation time is too long. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal exposure time. | |
| No significant therapeutic effect at previously reported concentrations. | Cell line-specific sensitivity. | The IC50 of this compound is highly cell-type dependent.[1][4] Determine the IC50 for your specific cell line. |
| Reagent quality or stability. | Ensure the this compound used is of high purity and has been stored correctly. Prepare fresh dilutions for each experiment. | |
| Inconsistent results between experiments. | Variability in cell density at the time of treatment. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. |
| Solvent (e.g., DMSO) concentration. | Ensure the final solvent concentration is consistent across all wells and is below a toxic threshold (typically <0.1%). | |
| Observed effects are not specific to the target pathway. | Pleiotropic effects of ROS. | Use an antioxidant control (e.g., N-acetylcysteine) to confirm if the observed effects are mediated by oxidative stress.[4][7] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (24h Treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SK-HEP-1 | Hepatocellular Carcinoma | ~10 | [1] |
| HepG2 | Hepatocellular Carcinoma | 17.5 | [1] |
| Hep3B | Hepatocellular Carcinoma | 43.2 | [1] |
| A2058 | Melanoma | 9.28 | [4] |
| AGS | Gastric Cancer | 17.73 | [4][9] |
| NCI-N87 | Gastric Cancer | 15.13 | [9] |
| Ca9-22 | Oral Cancer | 23.5 | [4] |
| SKBR3 | Breast Cancer | 33 | [1][4] |
| 786-O | Renal Cancer | 124.4 | [1] |
| ACHN | Renal Cancer | 132.5 | [1] |
| U87 MG | Glioblastoma | 8-30 | [6] |
Table 2: Effect of this compound on Mitochondrial Respiration in SK-HEP-1 Cells (10 µM Treatment)
| Parameter | Control (pMoles/min/mg protein) | This compound Treated (pMoles/min/mg protein) | Reference |
| Basal Respiration | 183.55 ± 13.58 | 130.08 ± 9.09 | [2] |
| ATP Production | 90.00 ± 8.35 | 63.33 ± 5.63 | [2] |
| Maximal Respiration | 360.89 ± 12.84 | 287.08 ± 13.69 | [2] |
| Proton Leakage | 93.56 ± 10.56 | 66.75 ± 4.53 | [2] |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This protocol determines the effect of this compound on cell viability.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.1%. Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol uses flow cytometry to quantify apoptosis.
Workflow:
Caption: Workflow for apoptosis analysis using Annexin V/PI staining.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for the chosen duration. Harvest both floating and adherent cells.[12]
-
Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.[12]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.[12]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway Diagrams
Caption: this compound-induced signaling pathways leading to apoptosis.
Caption: Anti-inflammatory mechanism of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, an Anti-Cancer Agent Causing Mitochondria-Modulated Apoptosis and Cytoskeleton Disruption in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Induces Oxidative Stress-Mediated Apoptosis and Mitochondrial Dysfunction, and Inhibits Angiogenesis in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exerts anti-tumor effects against human renal cancer cells relies on the generation of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound from indigenous soft coral attenuates nociceptive responses and spinal neuroinflammation in carrageenan-induced inflammatory rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in Sinularin Cytotoxicity Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Sinularin in cytotoxicity assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies that may arise during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing significant variability in this compound's IC50 value across different cancer cell lines?
A1: It is well-documented that the cytotoxic effect of this compound is highly cell-type dependent. Different cancer cell lines exhibit varying sensitivity to this compound due to their unique genetic and molecular profiles. For example, IC50 values after a 24-hour treatment can range from approximately 9.28 µM in melanoma (A2058) cells to 132.5 µM in renal cancer (ACHN) cells.[1][2] Therefore, it is crucial to establish a baseline IC50 for each specific cell line under standardized conditions rather than relying on values from published literature for different cell types.
Q2: My IC50 values for the same cell line are inconsistent between experiments. What could be the cause?
A2: Inconsistent IC50 values for the same cell line can stem from several experimental variables. Here is a troubleshooting guide to help you identify the potential source of the inconsistency:
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number. High passage numbers can lead to genetic drift and altered sensitivity to cytotoxic agents.
-
Cell Seeding Density: Inconsistent cell numbers per well can dramatically affect results. Ensure you have a homogenous cell suspension before plating and use a consistent seeding density for each experiment.
-
Compound Solubility and Stability: Confirm that this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting it in the culture medium. Precipitated compound will not be available to the cells, leading to inaccurate IC50 values. Also, consider the stability of this compound in your culture medium over the duration of the experiment.
-
Reagent Variability: Use consistent lots of media, serum, and assay reagents. Different batches of fetal bovine serum (FBS), for instance, can contain varying levels of growth factors that may influence cell growth and drug sensitivity.
-
Pipetting Accuracy: Calibrate your pipettes regularly to ensure accurate dispensing of this compound, reagents, and cell suspensions.
Q3: The choice of cytotoxicity assay seems to affect my results. Why is this?
A3: Different cytotoxicity assays measure different cellular endpoints. This compound is known to induce apoptosis through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.[1][3] Therefore, the timing of your assay and the specific endpoint it measures are critical.
-
Metabolic Assays (e.g., MTT, MTS): These assays measure mitochondrial reductase activity, which is an indicator of metabolic activity. A reduction in signal may be observed before cell death is complete.
-
Membrane Integrity Assays (e.g., LDH, Trypan Blue): These assays measure the leakage of cellular components or the exclusion of dye by intact membranes, which are typically later events in apoptotic cell death.
Because this compound's mechanism involves mitochondrial pathways, an effect on metabolic activity (MTT/MTS assay) might be detectable earlier than a loss of membrane integrity (LDH assay).
Q4: I am observing high background or false positives in my colorimetric assay. What should I do?
A4: High background can be caused by several factors:
-
Microbial Contamination: Bacterial or fungal contamination can interfere with the assay reagents. Visually inspect your cultures for any signs of contamination.
-
Phenol (B47542) Red Interference: The phenol red in some culture media can interfere with absorbance readings in certain colorimetric assays. Consider using a phenol red-free medium during the final assay incubation step.
-
Compound Interference: this compound itself might directly react with the assay reagents. To test for this, run a cell-free control with this compound and the assay reagents to check for any direct interference.
Data Presentation: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various human cancer cell lines after 24 hours of treatment, as reported in the literature. This data highlights the cell-type-dependent sensitivity to this compound.
| Cell Line | Cancer Type | IC50 (µM) at 24h | Reference |
| A2058 | Melanoma | 9.28 | [1][4] |
| SK-HEP-1 | Hepatocellular Carcinoma | ~9.0 | [5] |
| NCI-N87 | Gastric Cancer | 15.13 | [6] |
| AGS | Gastric Cancer | 17.73 | [1][4][6] |
| HepG2 | Hepatocellular Carcinoma | 17.5 | [1][7] |
| Ca9-22 | Oral Cancer | 23.5 | [1][4] |
| SKBR3 | Breast Cancer | 33 | [1][4] |
| Hep3B | Hepatocellular Carcinoma | 43.2 | [1][7] |
| 786-O | Renal Cancer | 124.4 | [1] |
| ACHN | Renal Cancer | 132.5 | [1] |
Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol provides a general guideline for assessing the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Incubate for 15 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound-induced signaling pathways leading to apoptosis.
Experimental Workflow
Caption: General workflow for a this compound cytotoxicity assay.
Troubleshooting Logic
Caption: Troubleshooting flowchart for inconsistent this compound IC50 results.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. kosheeka.com [kosheeka.com]
- 5. This compound Induces Oxidative Stress-Mediated Apoptosis and Mitochondrial Dysfunction, and Inhibits Angiogenesis in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. researchgate.net [researchgate.net]
Best practices for long-term storage and stability of Sinularin stock solutions.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and stability of Sinularin stock solutions. Adherence to these guidelines is crucial for ensuring the integrity, potency, and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most commonly used and recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] For optimal stability, it is crucial to use anhydrous, high-purity DMSO to minimize the potential for hydrolysis.
Q2: What is the recommended storage temperature for this compound stock solutions?
A2: this compound stock solutions prepared in DMSO should be stored at -20°C for routine use.[1] For longer-term storage, storing aliquots at -80°C is advisable to further minimize the potential for degradation, a general best practice for long-term storage of natural product solutions.
Q3: How should I handle this compound to prevent degradation?
A3: this compound should be protected from light.[1] It is recommended to use amber vials or wrap storage containers in aluminum foil. Additionally, to prevent degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted into single-use volumes.
Q4: Is there quantitative data on the long-term stability of this compound in DMSO?
A4: Currently, there is a lack of publicly available, specific quantitative data on the long-term degradation rate of this compound in DMSO at various storage temperatures. General studies on the stability of diverse compound libraries in DMSO suggest that many compounds remain stable for extended periods when stored properly at low temperatures. However, for critical applications, it is recommended to perform periodic quality control checks or a formal stability assessment.
Q5: What are the potential degradation pathways for this compound?
A5: As a cembranoid diterpene containing a lactone ring, this compound may be susceptible to hydrolysis, especially in the presence of water or under non-neutral pH conditions, which would open the lactone ring. While specific degradation products for this compound have not been extensively characterized in the literature, forced degradation studies under acidic, basic, oxidative, and photolytic conditions would be necessary to identify them.
Troubleshooting Guides
Issue 1: Precipitation Observed in DMSO Stock Solution
Possible Causes:
-
Low Temperature Supersaturation: The concentration of this compound may be too high to remain in solution at the storage temperature (-20°C or -80°C).
-
Water Contamination: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds like this compound.
-
Incomplete Initial Dissolution: The compound may not have been fully dissolved when the stock solution was initially prepared.
Solutions:
| Solution | Description |
| Gentle Warming | Warm the vial to 37°C in a water bath and vortex or sonicate until the precipitate redissolves. Ensure the solution is clear before use. |
| Use Anhydrous DMSO | Always use high-purity, anhydrous DMSO for preparing stock solutions to minimize water content. |
| Prepare a Lower Concentration | If precipitation persists, consider preparing a new stock solution at a lower concentration. |
| Confirm Complete Dissolution | After initial preparation, visually inspect the solution to ensure no solid particles remain. If necessary, use gentle warming and vortexing. |
Issue 2: Precipitation Upon Dilution into Aqueous Media
Possible Cause:
-
"Crashing Out": this compound is a hydrophobic molecule with low aqueous solubility. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer or cell culture medium, the abrupt change in solvent polarity causes the compound to precipitate out of solution.
Solutions:
| Solution | Description |
| Serial Dilution | Instead of a single large dilution, perform a stepwise serial dilution. This gradual change in solvent polarity can help maintain solubility. |
| Pre-warm the Aqueous Medium | Warming the aqueous buffer or cell culture medium to 37°C can increase the solubility of this compound. |
| Rapid Mixing | Add the this compound stock solution to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion. |
| Reduce Final Concentration | The intended final concentration may exceed the aqueous solubility limit of this compound. Test a lower final concentration. |
| Maintain Low Final DMSO Concentration | While DMSO aids initial dissolution, its final concentration in cell-based assays should typically be kept below 0.5% to avoid solvent-induced toxicity and to better maintain solubility. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial. For a 10 mM stock solution, this would be approximately 3.48 mg per 1 mL of DMSO.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes. If the solid is not completely dissolved, sonicate the vial for 5-10 minutes or gently warm it to 37°C and vortex again until the solution is clear.
-
Aliquoting: Dispense the stock solution into single-use, sterile amber vials.
-
Storage: Store the aliquots at -20°C for short to medium-term storage or at -80°C for long-term storage.
Protocol for Assessing the Stability of this compound Stock Solutions via HPLC
Objective: To determine the stability of a this compound stock solution in DMSO over time at a specific storage temperature.
Materials:
-
Aliquots of this compound stock solution in DMSO
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Initial Analysis (Time 0):
-
Thaw a fresh aliquot of the this compound stock solution.
-
Prepare a series of dilutions in the mobile phase to create a standard curve.
-
Analyze the dilutions by HPLC to determine the initial concentration and purity of the this compound stock. Record the peak area and retention time.
-
-
Sample Storage:
-
Store the remaining aliquots at the desired temperature(s) (e.g., -20°C and -80°C), protected from light.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), remove an aliquot from storage.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a dilution of the stock solution in the mobile phase to a concentration that falls within the linear range of the initial standard curve.
-
Analyze the sample by HPLC under the same conditions as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial peak area at time 0.
-
Calculate the percentage of this compound remaining at each time point.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
References
Technical Support Center: Enhancing the Oral Bioavailability of Sinularin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor oral bioavailability of Sinularin in animal models. The information is presented in a question-and-answer format to directly tackle specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: this compound, a marine-derived natural product, is a lipophilic compound.[1] Compounds with high lipophilicity often exhibit poor aqueous solubility, which is a primary reason for low oral bioavailability.[2][3] For a drug to be absorbed effectively from the gastrointestinal tract, it must first dissolve in the intestinal fluids. Poor solubility leads to a low dissolution rate, limiting the amount of drug available for absorption across the intestinal wall.[4]
Q2: What are the primary strategies to overcome the poor oral bioavailability of a hydrophobic compound like this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble drugs.[2][3][4] These include:
-
Nanoformulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[5][6] Common nanoformulations include solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric nanoparticles.[7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.[8][9][10] This presentation of the drug in a solubilized form can significantly improve its absorption.[11]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can enhance its solubility and dissolution rate.[4]
-
Complexation: Using molecules like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[3]
Q3: What are the advantages of using nanoformulations for oral delivery of this compound?
A3: Nanoformulations offer several advantages for improving the oral bioavailability of hydrophobic drugs like this compound:[5][6]
-
Increased Surface Area: The small particle size leads to a larger surface area, which enhances the dissolution rate.[5]
-
Improved Solubility: Nanonization can increase the saturation solubility of a drug.[5]
-
Enhanced Permeability and Absorption: Nanoparticles can be taken up by the intestinal epithelium through various mechanisms, and some formulations can adhere to the mucus layer, increasing the contact time for absorption.[12]
-
Protection from Degradation: Encapsulating the drug can protect it from enzymatic degradation in the gastrointestinal tract.[6]
Troubleshooting Guides
Issue 1: Inconsistent results in pharmacokinetic studies after oral administration of a this compound suspension.
-
Q: We are observing high variability in the plasma concentrations of this compound between animals in the same group after oral gavage of a simple suspension. What could be the cause?
-
A: High variability is common with suspensions of poorly soluble drugs. The primary cause is likely inconsistent wetting and dissolution of the drug particles in the gastrointestinal tract. Factors such as the particle size distribution of the this compound powder, the presence of food in the stomach, and individual differences in gastrointestinal motility can all contribute to this variability.
-
-
Q: How can we reduce this variability?
-
A: To reduce variability, it is crucial to control the particle size of the drug. Micronization or nanonization of this compound would be a first step.[4] Additionally, using a well-defined suspension vehicle with appropriate wetting agents can help. However, for more consistent results, transitioning to a formulation designed for enhanced solubility, such as a nanoemulsion or a solid lipid nanoparticle formulation, is highly recommended.[7][13]
-
Issue 2: Low plasma concentrations of this compound, even at high doses.
-
Q: We are administering high doses of this compound via oral gavage but are detecting very low or no drug in the plasma. Why is this happening?
-
A: This is a classic sign of poor oral bioavailability due to low solubility. The administered dose is likely not dissolving in the gastrointestinal fluids and is being excreted without being absorbed. This is often referred to as "dissolution rate-limited absorption."
-
-
Q: What formulation adjustments can we make to increase plasma concentrations?
-
A: The focus should be on increasing the solubility and dissolution rate of this compound. A Self-Emulsifying Drug Delivery System (SEDDS) could be a very effective approach.[8][9] A SEDDS formulation would present this compound in a solubilized state within small lipid droplets, facilitating its absorption.[10] You can start by screening different oils, surfactants, and co-solvents for their ability to dissolve this compound and form a stable emulsion upon dilution.
-
Issue 3: Difficulty in preparing a stable aqueous suspension of this compound for oral gavage.
-
Q: Our this compound suspension for oral gavage is not stable and the drug particles settle quickly. How can we improve this?
-
A: To prepare a more stable suspension, you can try reducing the particle size of this compound through milling. Additionally, incorporating a viscosity-enhancing agent (e.g., carboxymethyl cellulose) and a surfactant (e.g., Tween 80) into the vehicle can help to keep the drug particles suspended for a longer duration. Ensure thorough mixing before each administration.
-
Data Presentation
The following table summarizes the enhancement in oral bioavailability observed for other poorly soluble natural products when formulated using different advanced drug delivery technologies. This data can serve as a benchmark for the potential improvements that could be achieved for this compound.
| Natural Product | Formulation Strategy | Animal Model | Fold Increase in Bioavailability (AUC) |
| Curcumin | Solid Lipid Nanoparticles (SLNs) | Rats | ~9-fold |
| Quercetin | Nanosuspension | Rats | ~5.5-fold |
| Paclitaxel | Self-Emulsifying Drug Delivery System (SEDDS) | Rats | ~6.5-fold |
| Silymarin | Liposomes | Rats | ~4-fold |
| Resveratrol | Nanostructured Lipid Carriers (NLCs) | Mice | ~3.5-fold |
Note: The values presented are approximate and are compiled from various literature sources. The actual improvement for this compound will depend on its specific physicochemical properties and the chosen formulation.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a hypothetical method for preparing this compound-loaded SLNs using a hot homogenization and ultrasonication technique.
Materials:
-
This compound
-
Lipid: Glyceryl monostearate (GMS)
-
Surfactant: Tween 80
-
Co-surfactant: Soy lecithin
-
Double distilled water
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the required amounts of GMS and soy lecithin.
-
Melt the lipid mixture in a beaker at a temperature approximately 10°C above the melting point of GMS (around 70-75°C).
-
Add the accurately weighed amount of this compound to the molten lipid and stir until a clear, uniform solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve Tween 80 in double distilled water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-speed homogenizer (e.g., at 10,000 rpm for 10 minutes). This will form a coarse oil-in-water emulsion.
-
-
Nanonization:
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for 15-20 minutes. Maintain the temperature during this process.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will solidify, forming the SLNs.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the prepared SLNs using a dynamic light scattering (DLS) instrument.
-
Determine the encapsulation efficiency and drug loading of this compound using a suitable analytical method like HPLC after separating the free drug from the SLNs (e.g., by ultracentrifugation).
-
Protocol 2: In-Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for conducting a pharmacokinetic study in rats to compare the oral bioavailability of a this compound nanoformulation with a simple suspension.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight (12-14 hours) before drug administration, with free access to water.
-
-
Dosing:
-
Divide the rats into two groups (e.g., n=6 per group).
-
Group 1 (Control): Administer the this compound suspension.
-
Group 2 (Test): Administer the this compound-loaded nanoformulation.
-
Administer the formulations orally via gavage at a dose of, for example, 50 mg/kg.[14][15][16] The volume should not exceed 10 ml/kg.[14][16]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the key pharmacokinetic parameters:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
-
Calculate the relative bioavailability of the nanoformulation compared to the suspension.
-
Mandatory Visualization
Caption: Mechanism of enhanced oral absorption of this compound via nanoformulation.
Caption: Workflow for a comparative pharmacokinetic study in an animal model.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. scispace.com [scispace.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
Preventing Sinularin precipitation in cell culture media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Sinularin in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in cell culture media can lead to inaccurate experimental results. This guide provides a step-by-step approach to troubleshoot and prevent this issue.
Issue: Precipitate Forms in Cell Culture Media After Adding this compound
This is a common issue arising from the low aqueous solubility of this compound. The following table summarizes the likely causes and recommended solutions.
| Potential Cause | Recommended Solution |
| High Final Concentration of this compound | The desired concentration of this compound exceeds its solubility limit in the aqueous cell culture medium. Perform a dose-response experiment to determine the maximum soluble concentration that elicits the desired biological effect in your specific cell line. |
| "Solvent Shock" | Rapid dilution of a concentrated Dimethyl Sulfoxide (B87167) (DMSO) stock of this compound into the aqueous medium can cause the compound to precipitate out of solution. Employ a step-wise dilution method as detailed in the experimental protocol below. |
| Suboptimal pH of Media | The pH of the cell culture medium can influence the solubility of dissolved compounds. Ensure the incubator's CO2 level is correctly calibrated to maintain the optimal pH of your culture medium (typically pH 7.2-7.4). |
| Media Evaporation | Evaporation of the culture medium can increase the concentration of this compound over time, leading to precipitation. Ensure proper humidification within the incubator to minimize evaporation. |
| Interaction with Serum Proteins | Components in fetal bovine serum (FBS) or other sera can sometimes interact with experimental compounds, leading to precipitation. Consider reducing the serum percentage or testing the experiment in a serum-free medium if your cell line permits. |
Experimental Protocol: Preparation of this compound Working Solution
This protocol details the recommended procedure for preparing a this compound working solution for cell culture experiments to minimize precipitation.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Perform a Step-Wise Dilution:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the this compound stock solution needed. Crucially, ensure the final DMSO concentration in the cell culture medium is non-toxic to your cells (ideally ≤ 0.1%).
-
In a sterile tube, perform an intermediate dilution by adding the calculated volume of the this compound stock solution to a small volume of pre-warmed, serum-free medium (e.g., 100 µL).
-
Gently pipette up and down to mix this intermediate dilution thoroughly.
-
Add the intermediate dilution to the final volume of pre-warmed, complete cell culture medium.
-
Mix thoroughly by gentle inversion or swirling.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a natural compound derived from soft corals that has demonstrated anti-cancer properties in various cancer cell lines.[2][3] In cell culture experiments, it is used to investigate cellular mechanisms such as apoptosis, autophagy, and ferroptosis, and to assess its potential as a therapeutic agent.[2]
Q2: Why does my this compound precipitate when I add it to the cell culture medium?
This compound is a hydrophobic compound, which means it has poor solubility in water-based solutions like cell culture media. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment of the culture medium.
Q3: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound for cell culture applications.[1][4][5]
Q4: What is the maximum concentration of this compound I can use without precipitation?
The maximum soluble concentration of this compound can vary depending on the specific cell culture medium and supplements used. The half-maximal inhibitory concentration (IC50) of this compound has been observed to be approximately 8–30 μM after 24 hours of incubation in glioblastoma cells.[1] For SK-HEP-1 cells, the IC50 value was determined to be around 10 μM after 24, 48, and 72 hours.[6] It is recommended to perform a dose-response experiment to determine the optimal and maximal soluble concentration for your specific experimental conditions.
Q5: What is the maximum recommended final concentration of DMSO in cell culture?
To minimize solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with many researchers aiming for 0.1% or less. It is crucial to include a vehicle control in your experiments (treating cells with the same final concentration of DMSO without this compound) to account for any potential effects of the solvent.
Visual Guides
The following diagrams illustrate key concepts related to working with this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. This compound Induces Oxidative Stress-Mediated Apoptosis and Mitochondrial Dysfunction, and Inhibits Angiogenesis in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Oxidative Stress-Dependent Synergistic Antiproliferation, Apoptosis, and DNA Damage of Ultraviolet-C and Coral-Derived this compound Combined Treatment for Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Selecting the appropriate solvent for Sinularin in different experimental setups.
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate solvent for Sinularin in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for dissolving this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing concentrated stock solutions of this compound for in vitro cell-based assays.[1] It is a powerful organic solvent that can dissolve a wide range of compounds. For antioxidant assays, ethanol (B145695) has also been successfully used.[1]
Q2: I am seeing precipitation when I add my this compound-DMSO stock to my aqueous cell culture medium. What is happening?
A2: This is a common issue known as "solvent shock." When a concentrated solution of a compound in an organic solvent like DMSO is rapidly diluted into an aqueous buffer, the compound can precipitate out of solution because it is not as soluble in the aqueous environment.
Q3: How can I avoid precipitation when diluting my this compound stock solution into the cell culture medium?
A3: To avoid precipitation, it is crucial to add the stock solution to the media drop-wise while gently swirling or vortexing.[2] Pre-warming the media to 37°C can also help.[2] Additionally, ensure that the final concentration of DMSO in your culture medium is kept low (ideally ≤ 0.1%) to avoid solvent toxicity to your cells.[2]
Q4: My prepared this compound-containing media is clear at first but becomes cloudy over time in the incubator. What could be the cause?
A4: This could be due to several factors, including temperature instability or a shift in the pH of the medium over time.[2] Ensure your incubator's temperature and CO₂ levels are stable. If the problem persists, consider using a HEPES-buffered medium for better pH stability.[2] It is also possible that this compound is interacting with components in the media over time.[2] Preparing fresh media for each experiment is recommended.
Q5: How can I differentiate between this compound precipitation and microbial contamination?
A5: Precipitation typically appears as uniform cloudiness or crystalline structures that are non-motile.[2] Bacterial contamination often presents as small, dark, motile dots that will increase in number over time and may cause the media to turn yellow due to a drop in pH.[2] Fungal contamination will appear as filamentous structures.[2] If in doubt, streak a sample of the media on an agar (B569324) plate to test for microbial growth.
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with this compound and solvents.
Problem 1: this compound stock solution is cloudy or has visible precipitate.
| Possible Cause | Solution |
| Incomplete dissolution. | Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution. |
| Stock concentration is too high. | Try preparing a lower concentration stock solution. |
| Impure this compound. | Ensure the purity of your this compound compound. |
| Improper storage. | Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] |
Problem 2: Immediate precipitation upon addition of this compound stock to aqueous media.
| Possible Cause | Solution |
| "Solvent shock" due to rapid dilution. | Add the stock solution drop-wise to the media while gently swirling or vortexing.[2] |
| High concentration of this compound. | Ensure the final concentration of this compound is below its solubility limit in the final medium. |
| Media is at a low temperature. | Pre-warm the media to 37°C before adding the this compound stock.[2] |
Solvent Solubility Data for this compound
| Solvent | Application | Reference |
| Dimethyl Sulfoxide (DMSO) | Cell viability assays | [1] |
| Ethanol | Antioxidant assays | [1] |
| Ethyl Acetate | Extraction from source organism | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (purity >95%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
In a sterile biological safety cabinet, weigh out the required amount of this compound. The molecular weight of this compound is 334.45 g/mol . To prepare 1 mL of a 10 mM stock, you will need 3.34 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Concentrations in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Important: Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-wise.
-
Use the freshly prepared this compound-containing medium for your experiment immediately.
Visualizing this compound's Mechanism of Action
This compound has been shown to exert its anticancer effects through the modulation of key signaling pathways.
Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.
This diagram illustrates how this compound can inhibit the PI3K/Akt/mTOR signaling pathway, a critical pathway in cell growth and survival.[3][4] By inhibiting this pathway, this compound can lead to a decrease in cell proliferation and an increase in apoptosis (programmed cell death).
References
Technical Support Center: Accurate ROS Detection with Sinularin using Flow Cytometry
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for calibrating flow cytometry settings to accurately detect Reactive Oxygen Species (ROS) induced by Sinularin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action regarding ROS?
A1: this compound is a natural product derived from soft corals of the genus Sinularia.[1][2] It has demonstrated anti-tumor activity in a variety of human cancer cells, including renal, breast, oral, glioblastoma, and prostate cancers.[1][2][3] A key aspect of its mechanism involves the generation of intracellular ROS.[1][4] This increase in ROS leads to oxidative stress, which can trigger downstream events such as the activation of MAPK signaling pathways, inhibition of the PI3K/Akt/mTOR pathway, cell cycle arrest at the G2/M phase, and ultimately, apoptosis (programmed cell death).[1][2][5][6] The critical role of ROS is often confirmed by experiments showing that antioxidants like N-acetylcysteine (NAC) can block the anti-tumor effects of this compound.[1][2][7][6]
Q2: Why is flow cytometry the recommended method for measuring this compound-induced ROS?
A2: Flow cytometry is a powerful technique for quantifying ROS levels within individual cells.[8] This single-cell approach is advantageous over plate-reader-based assays, which provide an average signal from the entire cell population. With flow cytometry, you can identify and analyze distinct subpopulations of cells, quantify the percentage of ROS-positive cells, and correlate ROS levels with other cellular parameters like cell viability or apoptosis markers.[9]
Q3: Which fluorescent probe is best for detecting ROS induced by this compound?
A3: The choice of probe depends on the specific type of ROS you intend to measure. The most widely used probe for general intracellular ROS is 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA or DCFH-DA).[10][11] It is cell-permeable and fluoresces upon oxidation by hydroxyl, peroxyl, and other ROS.[10][12] For specifically detecting mitochondrial superoxide, MitoSOX™ Red is a common choice.[5][8] The table below compares common ROS-sensing dyes.
Q4: What are the essential controls for a successful ROS detection experiment?
A4: To ensure the validity of your results, the following controls are critical:
-
Unstained Control: A sample of cells without any fluorescent probe to set the baseline fluorescence and establish gates.[9]
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration as the experimental samples. This accounts for any effects of the solvent itself.
-
Positive Control: Cells treated with a known ROS-inducing agent, such as hydrogen peroxide (H₂O₂) or Pyocyanin, to confirm that the detection reagent and system are working correctly.[11][13]
-
Antioxidant Control (Quenching Control): Cells pre-treated with an antioxidant like N-acetylcysteine (NAC) before adding this compound.[1][2] This control helps to confirm that the observed fluorescence is indeed due to ROS, as the signal should be significantly reduced.
This compound-Induced Signaling Pathway
Caption: this compound induces ROS, affecting key signaling pathways.
Troubleshooting Guides
Issue: Weak or No Fluorescent Signal After this compound Treatment
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for ROS induction in your specific cell line. IC50 values can vary significantly between cell types.[7] |
| Degraded Fluorescent Probe | Prepare fresh working solutions of the ROS probe (e.g., DCFH-DA) for each experiment. Store stock solutions properly at -20°C, protected from light and repeated freeze-thaw cycles.[11] |
| Transient ROS Production | ROS production can be a rapid and transient event.[14] Try to analyze samples on the flow cytometer as quickly as possible after staining and treatment. Consider a kinetic study if your instrument allows. |
| Incorrect Instrument Settings | Ensure the correct laser (e.g., 488 nm for DCF) is active and that the emission is being collected in the appropriate channel (e.g., FITC or GFP filter, ~530/30 nm).[8][13] Check that laser alignment is correct using QC beads.[15] |
| Cell Line Insensitivity | Confirm from literature that your chosen cell line is responsive to this compound. Some cell lines may have more robust antioxidant systems. |
Issue: High Background Fluorescence in Negative/Vehicle Controls
| Potential Cause | Recommended Solution |
| Probe Auto-oxidation or Photo-instability | Prepare the probe working solution immediately before use.[10] Protect stained cells from light at all times during incubation and prior to analysis.[8][16] |
| Cellular Stress from Handling | Handle cells gently during harvesting and staining. Avoid vigorous vortexing or high-speed centrifugation, as this can induce stress-related ROS.[14][17] |
| Suboptimal Probe Concentration | Titrate the fluorescent probe to find the lowest concentration that still provides a robust positive signal without increasing background in the negative control.[14][18] A starting range of 10-25 µM is common for DCFH-DA.[10][19] |
| Phenol (B47542) Red in Medium | Phenol red in culture medium can contribute to background fluorescence. Perform the final resuspension and analysis in a phenol red-free buffer like PBS.[14][16] |
Experimental Protocols & Workflows
General Protocol: ROS Detection with DCFH-DA
This protocol provides a framework for detecting ROS in either adherent or suspension cells treated with this compound.
Reagent Preparation
-
DCFH-DA Stock Solution (10-20 mM): Dissolve DCFH-DA powder in high-quality, anhydrous DMSO.[10] Aliquot and store at -20°C, protected from light.
-
DCFH-DA Working Solution (10-25 µM): Immediately before use, dilute the stock solution in a serum-free, phenol red-free medium or PBS. The optimal concentration should be determined empirically for your cell line.[19]
-
Positive Control (e.g., H₂O₂): Prepare a fresh 0.1 mM H₂O₂ solution in PBS.[11]
-
Antioxidant Control (e.g., NAC): Prepare a 5 mM NAC solution in your complete culture medium.[11]
Experimental Workflow Diagram
Caption: Workflow for this compound-induced ROS detection.
Cell Treatment and Staining
For Adherent Cells:
-
Seed cells in a multi-well plate to achieve 70-90% confluency on the day of the experiment.[10]
-
Remove the culture medium and treat cells with this compound, vehicle, or NAC + this compound for the desired duration.
-
Remove treatment media and wash cells once with warm PBS.
-
Add the DCFH-DA working solution and incubate for 30-60 minutes at 37°C, protected from light.[8][19]
-
Wash the cells once with PBS to remove excess probe.[11]
-
Harvest the cells using a gentle method like trypsinization, quench with media, and centrifuge.[16]
-
Resuspend the cell pellet in cold PBS for immediate flow cytometry analysis.[8]
For Suspension Cells:
-
Adjust cell count to the desired density in culture tubes.
-
Add this compound, vehicle, or NAC + this compound and incubate for the desired duration.
-
Add the DCFH-DA working solution directly to the cell suspension to the final desired concentration.[10]
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
(Optional) Centrifuge the cells at low speed (e.g., 400 x g) for 5 minutes, discard the supernatant, and resuspend in fresh PBS. Washing can help reduce background but may also lead to loss of the ROS signal.[10]
-
Proceed to immediate flow cytometry analysis.
Flow Cytometry Acquisition & Gating
-
Instrument Setup: Use a 488 nm blue laser for excitation and collect the emission signal in the FITC or GFP channel (e.g., a 530/30 or 525/50 bandpass filter).[13][20]
-
Gating Strategy:
-
Use a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to gate on the main cell population and exclude debris.[20]
-
Create a histogram of the FITC channel for your unstained control to set a gate that defines the ROS-negative population.
-
Apply this gate to all other samples to quantify the percentage of ROS-positive cells or the shift in Mean Fluorescence Intensity (MFI).
-
Reference Data
Table 1: Comparison of Common ROS-Sensing Dyes[8]
| Feature | MitoSOX™ Red | H₂DCFDA (DCFDA) | CellROX™ Deep Red |
| Primary ROS Detected | Mitochondrial Superoxide (O₂⁻) | Hydrogen peroxide, peroxyl radicals | General Oxidative Stress |
| Excitation/Emission (nm) | ~510 / ~580 | ~495 / ~529 | ~644 / ~665 |
| Advantages | Specific for mitochondrial superoxide. | Broad-spectrum ROS detection, widely used. | Photostable, suitable for multiplexing with other green/red fluorophores. |
| Limitations | May not detect other ROS species. | Prone to auto-oxidation and photo-instability.[8] Can be oxidized by sources other than ROS.[21][22] | Less specific for a particular ROS type. |
Table 2: Reported IC₅₀ Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µM) at 24h |
| SKBR3 | Breast Cancer | 33 µM[7] |
| MDA-MB-231 | Breast Cancer | (Dose-responsive decrease in viability)[7] |
| A2058 | Melanoma | 9.28 µM[7] |
| AGS | Gastric Cancer | 17.73 µM[7] |
| Ca9-22 | Oral Cancer | 23.5 µM[7] |
| U87 MG (GBM) | Glioblastoma | ~30 µM[4] |
References
- 1. This compound exerts anti-tumor effects against human renal cancer cells relies on the generation of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound Induces Oxidative Stress-Mediated Apoptosis and Mitochondrial Dysfunction, and Inhibits Angiogenesis in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. benchchem.com [benchchem.com]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. abcam.cn [abcam.cn]
- 17. bosterbio.com [bosterbio.com]
- 18. Optimization of Experimental Settings for the Assessment of Reactive Oxygen Species Production by Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. bioquochem.com [bioquochem.com]
- 21. Pitfalls of Reactive Oxygen Species (ROS) Measurements by Fluorescent Probes and Mitochondrial Superoxide Determination Using MitoSOX - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Addressing Batch-to-Batch Variability in Commercially Sourced Sinularin
For researchers, scientists, and drug development professionals utilizing the marine-derived natural product Sinularin, ensuring experimental reproducibility is paramount. Batch-to-batch variability in commercially sourced compounds can introduce significant challenges, leading to inconsistent results and hindering scientific progress. This technical support center provides a comprehensive guide to understanding, identifying, and addressing these variabilities through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a cembranoid diterpene, a natural product first isolated from the soft coral Sinularia flexibilis.[1][2] It has been shown to possess a range of biological activities, most notably anti-inflammatory and anti-cancer properties.[1][3] In the context of cancer research, this compound has been demonstrated to induce apoptosis (programmed cell death), inhibit cell proliferation, and modulate key signaling pathways in various cancer cell lines.[4][5]
Q2: What are the potential causes of batch-to-batch variability in commercially sourced this compound?
A2: As a natural product, the consistency of this compound can be influenced by several factors, starting from its source. Variations in the marine environment of the source organism, Sinularia flexibilis, such as season and geographical location, can alter its metabolic profile. This can lead to differences in the purity of the isolated this compound and the profile of co-eluting related compounds. Furthermore, inconsistencies in the extraction, purification, and storage procedures employed by commercial suppliers can contribute to batch-to-batch differences.
Q3: What are the common indicators of batch-to-batch variability in my experiments?
A3: The most common indicator of variability is a noticeable shift in the biological activity of this compound. This may manifest as:
-
A significant change in the IC50 (half-maximal inhibitory concentration) value in your cell-based assays.
-
Reduced or altered phenotypic responses in your experimental model compared to previous batches.
-
Inconsistent modulation of downstream signaling targets.
Q4: What are the known impurities or related compounds that might be present in a commercial batch of this compound?
A4: The soft coral Sinularia flexibilis is known to produce a diverse array of cembranoid diterpenes.[6][7] Therefore, commercial preparations of this compound may contain structurally similar compounds as impurities. One of the most commonly co-isolated compounds is dihydrothis compound.[8] Other related cembranoids isolated from Sinularia species that could potentially be present include sinuflexolide (B1259197) and their derivatives.[8][9] The presence and relative abundance of these related compounds can vary between batches and may contribute to differing biological activities.
Q5: How should I properly store and handle my vial of this compound to minimize degradation?
A5: While specific stability data for this compound is not extensively published, general best practices for handling and storing natural products should be followed to minimize degradation. It is advisable to store this compound as a dry powder at -20°C or lower, protected from light and moisture. For experimental use, prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and store it in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of this compound in aqueous media at physiological pH and temperature has not been fully characterized, so it is recommended to prepare fresh dilutions in your experimental buffer or media for each experiment.
Section 2: Troubleshooting Guides
This section provides structured guidance for addressing specific issues that may arise from batch-to-batch variability of this compound.
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
You observe a significant shift in the IC50 value of this compound in your cancer cell line compared to previous experiments or published data.
References
- 1. mdpi.com [mdpi.com]
- 2. iris.unito.it [iris.unito.it]
- 3. Biological activities of this compound: A literature-based review | Cellular and Molecular Biology [cellmolbiol.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Diversity and Biological Activity of Secondary Metabolites from Soft Coral Genus Sinularia since 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jssm.umt.edu.my [jssm.umt.edu.my]
- 8. mdpi.com [mdpi.com]
- 9. Cembrane Derivatives from the Soft Corals, Sinularia gaweli and Sinularia flexibilis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sinularin Treatment for Apoptosis Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sinularin to induce apoptosis in cancer cell lines. The information is designed to help optimize experimental conditions, particularly treatment duration, to achieve maximal apoptotic effect.
Frequently Asked Questions (FAQs)
Q1: What is the typical duration of this compound treatment to induce apoptosis?
A1: The optimal duration of this compound treatment is cell-line dependent and should be determined empirically. However, published studies commonly report significant apoptosis induction within a 24 to 72-hour window.[1][2] For instance, in SK-HEP-1 hepatocellular carcinoma cells, the half-maximal inhibitory concentration (IC50) was determined at 24, 48, and 72 hours, indicating that the apoptotic effect is sustained and can be measured across this timeframe.[2] It is crucial to perform a time-course experiment to identify the peak apoptotic window for your specific cell line and experimental conditions.
Q2: How does the concentration of this compound affect the optimal treatment duration?
A2: this compound's apoptotic effect is both dose- and time-dependent.[3][4] Higher concentrations may induce apoptosis more rapidly, but they can also lead to necrosis if the concentration is too high or the exposure is too long.[5] Conversely, lower concentrations may require a longer treatment duration to observe a significant apoptotic effect. For example, in human colon cancer cells treated with doxorubicin (B1662922), a bolus 3-hour treatment induced apoptosis, while a continuous 24-hour treatment at a lower concentration led to cell cycle arrest without a parallel increase in cell death.[4] This highlights the importance of optimizing both parameters in tandem.
Q3: My cells are showing signs of necrosis rather than apoptosis. What could be the cause?
A3: Observing necrosis could be due to several factors:
-
Excessively high this compound concentration: At very high concentrations, a compound that typically induces apoptosis can instead cause necrotic cell death.[5]
-
Prolonged treatment duration: Even at an appropriate concentration, extended exposure to this compound may push cells from apoptosis to secondary necrosis.
-
Cell health: Using unhealthy or confluent cells can make them more susceptible to necrosis.
To address this, consider performing a dose-response experiment at a fixed, relevant time point (e.g., 24 hours) to identify the optimal concentration range that induces apoptosis without significant necrosis. Subsequently, perform a time-course experiment using this optimized concentration.
Q4: I am not observing a significant increase in apoptosis after this compound treatment. What are the possible reasons?
A4: A lack of apoptotic induction could be due to several factors:
-
Insufficient treatment duration or concentration: The time point or concentration used may not be optimal for your cell line. It is recommended to perform a time-course and dose-response experiment.
-
Cell line resistance: Different cell lines exhibit varying sensitivity to this compound.[6][7]
-
Experimental procedure: Issues with the apoptosis detection assay, such as reagent degradation or improper cell handling, can lead to inaccurate results.[8] Ensure you include positive controls in your experiment to validate the assay's performance.[8]
-
Incorrect assessment window: The peak of apoptosis might have been missed. It is important to test multiple time points.[5]
Q5: Should I collect the supernatant of my cell culture when performing an apoptosis assay?
A5: Yes, it is crucial to collect the supernatant. Apoptotic cells can detach and float in the culture medium. Discarding the supernatant will lead to an underestimation of the apoptotic cell population.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate experiments. | Inconsistent cell seeding density, variations in this compound concentration, or different incubation times. | Standardize cell seeding protocols. Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Ensure precise timing of treatment initiation and termination. |
| Annexin V-positive, Propidium Iodide (PI)-negative population (early apoptosis) is low, but the Annexin V/PI double-positive population (late apoptosis/necrosis) is high. | The chosen time point is too late in the apoptotic process. | Perform a time-course experiment with earlier and more frequent time points (e.g., 6, 12, 18, 24 hours) to capture the early stages of apoptosis. |
| No significant activation of caspases (e.g., Caspase-3, -8, -9) is detected by Western blot, despite observing morphological signs of apoptosis. | The peak of caspase activation may be transient and missed at the selected time point. | Conduct a time-course experiment and harvest cell lysates at multiple time points to identify the window of maximal caspase cleavage. |
| Discrepancy between different apoptosis assays (e.g., Annexin V vs. TUNEL). | Different assays measure distinct events in the apoptotic cascade, which may have different kinetics. | Consider the specific apoptotic event each assay detects. Annexin V staining for phosphatidylserine (B164497) externalization is an early event, while DNA fragmentation detected by TUNEL is a later event. A time-course analysis using both methods can provide a more complete picture. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines at 24 Hours
| Cell Line | Cancer Type | IC50 (µM) at 24h | Reference |
| SKBR3 | Breast Cancer | 33 | [6] |
| A2058 | Melanoma | 9.28 | [6] |
| AGS | Gastric Cancer | 17.73 | [6] |
| Ca9-22 | Oral Cancer | 23.5 | [6] |
| HepG2 | Hepatocellular Carcinoma | 17.5 | [9] |
| Hep3B | Hepatocellular Carcinoma | 43.2 | [9] |
| SK-HEP-1 | Hepatocellular Carcinoma | ~10 | [1] |
Table 2: Time-Dependent IC50 Values of this compound in SK-HEP-1 Cells
| Treatment Duration | IC50 (µM) | Reference |
| 24 hours | ~10 | [2] |
| 48 hours | ~10 | [2] |
| 72 hours | ~10 | [2] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on this compound's cytotoxic effects.[9][10]
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired durations (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
2. Apoptosis Analysis by Annexin V-FITC/PI Staining
This protocol is based on methodologies used in several this compound studies.[6][9][10]
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the selected time points.
-
Harvest the cells, including the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
3. Western Blot Analysis for Apoptotic Proteins
This protocol is a standard procedure referenced in the literature on this compound.[6][11][12]
-
After treating the cells with this compound for the indicated times, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, cleaved Caspase-8, cleaved Caspase-9, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound treatment duration.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, an Anti-Cancer Agent Causing Mitochondria-Modulated Apoptosis and Cytoskeleton Disruption in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exerts anti-tumor effects against human renal cancer cells relies on the generation of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose- and time-dependent effects of doxorubicin on cytotoxicity, cell cycle and apoptotic cell death in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 6. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. yeasenbio.com [yeasenbio.com]
- 9. d-nb.info [d-nb.info]
- 10. This compound induces DNA damage, G2/M phase arrest, and apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Induces Oxidative Stress-Mediated Apoptosis and Mitochondrial Dysfunction, and Inhibits Angiogenesis in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Morphological Changes in Cells Treated with Sinularin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sinularin. Here, you will find information to help interpret unexpected morphological changes in treated cells, detailed experimental protocols, and summaries of key data.
Frequently Asked Questions (FAQs)
Q1: What are the expected morphological changes in cancer cells treated with an effective dose of this compound?
A1: Typically, cancer cells treated with this compound will exhibit morphological features characteristic of apoptosis. These include cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies.[1] These changes are often dose- and time-dependent.
Q2: We observed extensive cytoplasmic vacuolization in our cells after this compound treatment, which doesn't look like classic apoptosis. What could be happening?
A2: Extensive vacuolization can be indicative of autophagy, a cellular self-degradation process.[2][3] this compound has been shown to induce autophagy in some cancer cell lines, such as prostate cancer cells.[4][5][6] This process involves the formation of double-membraned vesicles called autophagosomes that engulf cellular components. While autophagy can sometimes be a survival mechanism, it can also lead to a form of programmed cell death known as autophagic cell death.[7][8] It is also possible that the vacuoles are of lysosomal origin, which can swell under certain stress conditions.[2]
Q3: Our this compound-treated cells appear to be fusing, forming large, multinucleated cells. Is this an expected outcome?
A3: Cell fusion is not a commonly reported direct effect of this compound. However, some chemotherapeutic agents can induce the formation of polyploid giant cancer cells (PGCCs) through cell fusion.[9][10] This can be a stress response and has been linked to the development of chemoresistance.[11][12] If you are observing a significant population of large, multinucleated cells, it warrants further investigation into the expression of genes associated with cell fusion and chemoresistance.
Q4: The cytoskeleton of our cells appears disrupted after this compound treatment, with cells losing their typical shape. What is the mechanism behind this?
A4: this compound has been demonstrated to alter the distribution of F-actin filaments, a key component of the cytoskeleton.[1] This disruption can lead to a contraction of the filamentous extensions, causing the cells to become more spheroid and contributing to the observed cell shrinkage during apoptosis.[1] The disorganization of the cytoskeleton is a crucial step in the apoptotic process and also inhibits cell migration and invasion.[1]
Q5: At what concentration should we expect to see these morphological changes?
A5: The effective concentration of this compound is highly cell-type dependent. The half-maximal inhibitory concentration (IC50) can range from approximately 9 µM to over 130 µM depending on the cancer cell line and the duration of treatment.[2] It is crucial to perform a dose-response experiment (e.g., an MTT or MTS assay) to determine the IC50 for your specific cell line. Morphological changes are typically observed at concentrations around the IC50 value.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| No morphological changes observed after treatment. | 1. This compound concentration is too low. 2. The cell line is resistant to this compound. 3. This compound has degraded. | 1. Perform a dose-response curve (e.g., MTT assay) to determine the IC50 for your cell line. 2. Review the literature for reported IC50 values of this compound on your cell line. Consider testing a different cell line to confirm drug activity. 3. Ensure proper storage of this compound (typically at -20°C). Prepare fresh stock solutions. |
| Cells are detaching and dying rapidly, even at low concentrations. | 1. This compound concentration is too high. 2. The solvent (e.g., DMSO) is at a toxic concentration. 3. Cells are unhealthy or stressed prior to treatment. | 1. Perform a dose-response experiment starting with much lower concentrations. 2. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Include a solvent-only control in your experiments. 3. Check the morphology and confluency of your cells before starting the experiment. Do not use cells that are over-confluent or have been in culture for too many passages. |
| High variability in morphological changes between replicate wells. | 1. Uneven cell seeding. 2. Inconsistent drug concentration across wells. 3. "Edge effect" in the culture plate. | 1. Ensure a single-cell suspension before seeding and mix thoroughly. 2. Mix the drug-containing medium well before adding to the cells. 3. To minimize evaporation, do not use the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or medium. |
| Cells show signs of stress (e.g., vacuolization) in the vehicle control group. | 1. Solvent (e.g., DMSO) toxicity. 2. Contamination of the cell culture. 3. Poor quality of culture medium or supplements. | 1. Lower the final concentration of the solvent. 2. Regularly test your cell lines for mycoplasma contamination. Visually inspect for signs of bacterial or fungal contamination. 3. Use fresh, high-quality reagents and screen new batches of serum for their ability to support healthy cell growth. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines (24h Treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SK-HEP-1 | Hepatocellular Carcinoma | ~10 | [2][13] |
| HepG2 | Hepatocellular Carcinoma | 17.5 | |
| AGS | Gastric Cancer | 17.73 | |
| NCI-N87 | Gastric Cancer | 15.13 | |
| A2058 | Melanoma | 9.28 | |
| Ca9-22 | Oral Cancer | 23.5 | |
| SKBR3 | Breast Cancer | 33 | |
| 786-O | Renal Cancer | 124.4 | |
| ACHN | Renal Cancer | 132.5 | |
| U87 MG | Glioblastoma | 8-30 | [14] |
Note: IC50 values can vary based on experimental conditions such as cell density and passage number.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and calculating the IC50 value.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-only control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells using flow cytometry.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (including a vehicle control) for the chosen duration.
-
After treatment, collect both the floating and adherent cells. To collect adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blotting for Signaling Pathway Analysis
This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described previously.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
References
- 1. This compound, an Anti-Cancer Agent Causing Mitochondria-Modulated Apoptosis and Cytoskeleton Disruption in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytoplasmic vacuolization in cell death and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. This compound induces autophagy-dependent cell death by activating ULK1 and enhancing FOXO3-ATG4A axis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 7. The Cytoprotective, Cytotoxic and Nonprotective Functional Forms of Autophagy Induced by Microtubule Poisons in Tumor Cells—Implications for Autophagy Modulation as a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Dark Side of Cell Fusion | MDPI [mdpi.com]
- 10. Mechanisms of cell fusion in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell fusion in cancer hallmarks: Current research status and future indications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells [ijbs.com]
- 14. Actin filaments regulate microtubule growth at the centrosome | The EMBO Journal [link.springer.com]
Mitigating the impact of serum components on Sinularin activity in cell culture.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the impact of serum components on Sinularin's activity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural compound isolated from the soft coral Sinularia flexibilis. Its primary anti-cancer mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines.[1][2][3][4] this compound has been shown to modulate several key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, and to induce oxidative stress in cancer cells.
Q2: I am observing lower than expected potency (high IC50 values) for this compound in my experiments. What could be the cause?
A2: One common reason for reduced potency of hydrophobic compounds like this compound is its interaction with serum components in the cell culture medium. Serum proteins, particularly albumin, can bind to this compound, thereby reducing its effective concentration available to the cells. This sequestration effect can lead to an apparent decrease in potency.
Q3: How can I mitigate the impact of serum components on this compound's activity?
A3: There are several strategies to address serum interference:
-
Use Serum-Free Medium: Whenever possible, conducting experiments in a serum-free medium is the most direct way to eliminate the variable of serum protein binding. However, this may require an adaptation period for your specific cell line.
-
Use Delipidated Serum: Delipidated serum has had lipids and other non-polar components removed, which can reduce the binding of hydrophobic compounds like this compound.[5][6]
-
Reduce Serum Concentration: If serum-free conditions are not feasible, reducing the serum concentration (e.g., to 1-2%) during the drug treatment phase can minimize the binding effect.
-
Perform a Serum Shift Assay: This involves comparing the IC50 value of this compound in the presence of different serum concentrations to quantify the extent of the serum's effect.
Q4: My results with this compound are inconsistent between experiments. What are the potential sources of this variability?
A4: Inconsistent results can arise from several factors:
-
Serum Variability: Different batches of fetal bovine serum (FBS) can have varying levels of proteins and lipids, leading to inconsistent binding of this compound.
-
Compound Stability: Ensure that your this compound stock solution is properly stored and that the compound is stable in your culture medium for the duration of the experiment.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can impact the cellular response to this compound.
-
Assay Protocol: Minor deviations in incubation times, reagent concentrations, or measurement procedures can contribute to variability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Higher than expected IC50 value | Serum protein binding: this compound is being sequestered by albumin and other proteins in the serum, reducing its bioavailable concentration. | 1. Repeat the experiment using a lower serum concentration (e.g., 1-5% FBS) or serum-free medium. 2. Use delipidated serum to reduce hydrophobic interactions. 3. Perform a serum-shift assay to quantify the effect of serum on this compound's potency. |
| Inconsistent results between experiments | Batch-to-batch variability of serum: Different lots of FBS can have different compositions, leading to variable binding of this compound. | 1. Test a new batch of FBS and compare the results to the previous batch. 2. If possible, purchase a large lot of a single batch of FBS for a series of experiments. 3. Consider transitioning to a serum-free medium for greater consistency. |
| Precipitation of this compound in culture medium | Poor solubility: this compound is a hydrophobic compound and may precipitate in aqueous media, especially at higher concentrations. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is kept to a minimum (typically <0.5%). 2. Visually inspect the culture medium for any signs of precipitation after adding this compound. 3. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. |
| No significant effect at previously reported effective concentrations | Cell line differences or resistance: The sensitivity of different cell lines to this compound can vary.[2] Your cell line may be less sensitive or may have developed resistance. | 1. Verify the identity of your cell line. 2. Test a wider range of this compound concentrations to determine the effective dose for your specific cell line. 3. Compare your results with data from similar cell lines (see Data Presentation section). |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Serum Concentration |
| HepG2 | Hepatocellular Carcinoma | 17.5 ± 6.7 | 24 | Not specified |
| Hep3B | Hepatocellular Carcinoma | 43.2 ± 8.1 | 24 | Not specified |
| SK-HEP-1 | Hepatocellular Carcinoma | ~9.0 | 24 | Not specified |
| A2058 | Melanoma | 9.28 | 24 | Not specified |
| AGS | Gastric Cancer | 17.73 | 24 | Not specified |
| Ca9-22 | Oral Cancer | 23.5 | 24 | Not specified |
| SKBR3 | Breast Cancer | 33 | 24 | Not specified |
| 786-O | Renal Cancer | 124.4 | 24 | Not specified |
| ACHN | Renal Cancer | 132.5 | 24 | Not specified |
| GBM 8401 | Glioblastoma | ~30 | 24 | 10% FBS |
| U87 MG | Glioblastoma | ~25 | 24 | 10% FBS |
Note: The absence of specified serum concentration in some studies highlights a common gap in experimental reporting that can contribute to irreproducibility. Researchers are encouraged to report serum conditions in their publications.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for determining the cytotoxic effect of this compound on cultured cells.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in the desired culture medium (e.g., with reduced serum or serum-free).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for Apoptosis and PI3K/Akt/mTOR Pathway Proteins
This protocol is for analyzing the expression of key proteins involved in this compound-induced apoptosis and signaling.[7][8][9]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution.[3][10][11][12][13]
Materials:
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells, including any floating cells, and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Preparation of Delipidated Serum
This protocol describes a method for removing lipids from fetal bovine serum (FBS).[5][6]
Materials:
-
Fetal Bovine Serum (FBS)
-
Di-isopropyl ether
-
n-Butanol
-
Magnetic stir plate and stir bar
-
Centrifuge and appropriate tubes
-
Separating funnel (for larger volumes)
-
Nitrogen gas source
-
Dialysis tubing (10-14 kDa MWCO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Thaw FBS at 4°C.
-
In a chemical fume hood, add 0.8 volumes of di-isopropyl ether and 0.2 volumes of n-butanol to the FBS in a beaker with a stir bar.
-
Stir the mixture at room temperature for 30 minutes, ensuring a single phase is maintained.
-
Centrifuge the mixture at 4,000 x g for 15 minutes at 4°C to separate the phases.
-
Collect the lower aqueous phase containing the serum proteins.
-
Repeat the extraction of the aqueous phase with an equal volume of di-isopropyl ether, followed by stirring and centrifugation.
-
Again, collect the lower aqueous phase.
-
Gently blow a stream of nitrogen gas over the surface of the collected serum to evaporate any residual ether.
-
Dialyze the delipidated serum against PBS at 4°C with several changes of buffer to remove the butanol.
-
Sterile filter the final delipidated serum and store it at -20°C.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory effect of this compound.[7][14][15][16][17][18]
References
- 1. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces DNA damage, G2/M phase arrest, and apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. capricorn-scientific.com [capricorn-scientific.com]
- 7. This compound Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative Stress-Dependent Synergistic Antiproliferation, Apoptosis, and DNA Damage of Ultraviolet-C and Coral-Derived this compound Combined Treatment for Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
Validation & Comparative
Comparing the anti-cancer efficacy of Sinularin vs. dihydrosinularin.
An Objective Comparison of the Anti-Cancer Efficacy of Sinularin and its Analogue, Dihydrothis compound
Introduction
This compound and dihydrothis compound are natural cembranoid diterpenes isolated from soft corals of the genus Sinularia. Both compounds have garnered interest in the scientific community for their potential as anti-cancer agents. While structurally similar, a key difference—an additional conjugated double bond in this compound—appears to contribute to significant variations in their biological activity.[1] This guide provides a detailed, data-driven comparison of their anti-cancer efficacy, mechanisms of action, and the experimental protocols used for their evaluation, aimed at researchers and professionals in drug development.
Data Presentation: Comparative Cytotoxicity
The anti-proliferative effects of this compound and dihydrothis compound have been evaluated across a range of cancer cell lines. Quantitative data, primarily half-maximal inhibitory concentration (IC₅₀) values, are summarized below. A lower IC₅₀ value indicates greater potency. The data consistently demonstrates that this compound exhibits higher anti-proliferative activity than dihydrothis compound in the cell lines tested directly.[2][3]
Table 1: Comparative IC₅₀ Values of this compound vs. Dihydrothis compound
| Cancer Type | Cell Line | This compound IC₅₀ (µM) | Dihydrothis compound IC₅₀ (µM) | Treatment Duration | Citation |
|---|---|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 32 | 60 | 24 h | [1][2] |
| Lung Cancer | H1299 | 2 | 70 | 24 h | [1][2] |
| Liver Cancer | HA22T/VGH | 12 | 120 | 24 h |[1][2] |
Table 2: IC₅₀ Values for this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC₅₀ (µM) | Treatment Duration | Citation |
|---|---|---|---|---|
| Breast Cancer | SKBR3 | 33 | 24 h | [4][5] |
| Melanoma | A2058 | 9.28 | 24 h | [4][5] |
| Gastric Cancer | AGS | 17.73 | 24 h | [4][5] |
| Oral Cancer | Ca9-22 | 23.5 | 24 h | [4][5] |
| Liver Cancer | SK-HEP-1 | ~9.0 | 24 h | [5] |
| Liver Cancer | HepG2 | 17.5 | 24 h | [5] |
| Glioblastoma | GBM 8401 | ~30 to ~6 | 24-72 h | [6][7] |
| Renal Cancer | 786-O | 124.4 | 24 h |[5] |
Table 3: IC₅₀ Values for Dihydrothis compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC₅₀ (µM) | Treatment Duration | Citation |
|---|---|---|---|---|
| Oral Cancer | Ca9-22 | 390 | 48 h | [8] |
| Oral Cancer | SCC-9 | 650 | 48 h | [8] |
| Lung, Colon, Leukemia | A549, HT-29, HL-60 | >150 | Not Specified |[8] |
Mechanisms of Anti-Cancer Action
Both this compound and dihydrothis compound exert their anti-cancer effects primarily through the induction of oxidative stress, leading to apoptosis and cell cycle arrest. However, the depth of investigation into their downstream signaling pathways differs.
This compound: A Multi-Pathway Approach
This compound's anti-cancer activity is robustly linked to its ability to generate intracellular Reactive Oxygen Species (ROS).[9][10][11] This oxidative stress triggers a cascade of events, including:
-
Apoptosis Induction: this compound activates both the intrinsic (mitochondrial) and extrinsic apoptotic pathways, evidenced by the cleavage of caspases-9, -8, and -3, and Poly (ADP-ribose) polymerase (PARP).[4][9][12]
-
Cell Cycle Arrest: It consistently induces cell cycle arrest at the G2/M phase in various cancer cells, including oral, breast, and renal cancer.[4][9][13] This arrest is associated with the modulation of key regulatory proteins like p53, p21, cdc2, and cyclin B1.[9][14]
-
Signaling Pathway Modulation: this compound has been shown to inhibit the pro-survival PI3K/Akt/mTOR pathway while activating the stress-related MAPK signaling pathways (p38, JNK, ERK).[9][11][15][16]
-
DNA Damage Response: It can trigger DNA damage, which activates the ATM/Chk2 signaling pathway, further contributing to cell cycle arrest and apoptosis.[14]
Dihydrothis compound: ROS-Mediated Apoptosis
The mechanism of dihydrothis compound is also centered on oxidative stress.[8][17] Its reported effects include:
-
Apoptosis and DNA Damage: DHS treatment leads to an increase in ROS and mitochondrial superoxide (B77818) (MitoSOX), depletion of the mitochondrial membrane potential, and subsequent apoptosis, confirmed by caspase-3 activation.[8][17] It also induces DNA damage, indicated by the phosphorylation of H2AX (γH2AX).[8][17]
-
Cell Cycle Arrest: Studies have shown DHS can induce G2/M arrest and an increase in the subG1 population, which is indicative of apoptotic cells.[8][18]
-
Selective Cytotoxicity: Notably, DHS has shown growth inhibition against oral cancer cell lines with minimal cytotoxic effects on non-malignant oral cells.[8][17]
The anti-cancer effects of both compounds can be significantly reversed by pretreatment with the ROS scavenger N-acetylcysteine (NAC), confirming the critical role of oxidative stress in their mechanism of action.[4][8][11]
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
Caption: General workflow for evaluating the in vitro anti-cancer efficacy.
Caption: this compound's multi-targeted signaling cascade in cancer cells.
Caption: Dihydrothis compound's ROS-dependent apoptotic mechanism.
Caption: Relationship between chemical structure and biological efficacy.
Experimental Protocols
The following are summaries of methodologies commonly cited in the referenced studies for evaluating this compound and dihydrothis compound.
Cell Viability Assay
-
Principle: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
-
Methodology: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a range of concentrations of this compound or dihydrothis compound (e.g., 0 to 100 µM) for a specified period (typically 24, 48, or 72 hours). Cell viability is then assessed using either an MTS assay or an ATP-based assay.[2][4][8] The absorbance or luminescence is measured, and the results are expressed as a percentage of the viability of control (vehicle-treated) cells.
Cell Cycle Analysis
-
Principle: To determine the effect of the compound on the progression of cells through the different phases of the cell cycle.
-
Methodology: Cells are treated with the compound for a set time. Subsequently, cells are harvested, washed, and fixed (e.g., with 70% ethanol). The fixed cells are then stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI) or 7-aminoactinomycin D (7AAD), in the presence of RNase. The DNA content of individual cells is quantified using a flow cytometer, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases.[4][14]
Apoptosis Assay
-
Principle: To quantify the number of cells undergoing apoptosis.
-
Methodology: Apoptosis is commonly detected using an Annexin V and propidium iodide (PI) co-staining kit, followed by flow cytometry.[4][8] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeable dye that stains the nucleus of late apoptotic or necrotic cells where the membrane integrity is compromised. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Reactive Oxygen Species (ROS) Detection
-
Principle: To measure the intracellular generation of ROS.
-
Methodology: Cells are treated with the compound and then incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for general ROS or MitoSOX™ Red for mitochondrial superoxide.[4][8] Upon oxidation by ROS, these probes become highly fluorescent. The fluorescence intensity is then measured by flow cytometry to quantify the level of intracellular ROS.
Western Blot Analysis
-
Principle: To detect and quantify the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.
-
Methodology: Following drug treatment, cells are lysed to extract total protein. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE. The separated proteins are then transferred to a membrane (e.g., PVDF). The membrane is blocked and incubated with primary antibodies specific to the target proteins (e.g., caspase-3, PARP, p-Akt, p-p38), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][11][15]
References
- 1. Soft Coral-Derived Dihydrothis compound Exhibits Antiproliferative Effects Associated with Apoptosis and DNA Damage in Oral Cancer Cells [mdpi.com]
- 2. Comparison of Antioxidant and Anticancer Properties of Soft Coral-Derived this compound and Dihydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an Anti-Cancer Agent Causing Mitochondria-Modulated Apoptosis and Cytoskeleton Disruption in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Induces Oxidative Stress-Mediated Apoptosis and Mitochondrial Dysfunction, and Inhibits Angiogenesis in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Soft Coral-Derived Dihydrothis compound Exhibits Antiproliferative Effects Associated with Apoptosis and DNA Damage in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Induces Oxidative Stress-Mediated Apoptosis and Mitochondrial Dysfunction, and Inhibits Angiogenesis in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound exerts anti-tumor effects against human renal cancer cells relies on the generation of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces oxidative stress-mediated G2/M arrest and apoptosis in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound induces DNA damage, G2/M phase arrest, and apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, an Anti-Cancer Agent Causing Mitochondria-Modulated Apoptosis and Cytoskeleton Disruption in Human Hepatocellular Carcinoma [mdpi.com]
- 17. Soft Coral-Derived Dihydrothis compound Exhibits Antiproliferative Effects Associated with Apoptosis and DNA Damage in Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jocmr.com [jocmr.com]
A Head-to-Head Comparison of Sinularin and Paclitaxel in Breast Cancer Cells
In the landscape of breast cancer therapeutics, the exploration of novel compounds with potent anti-cancer activity is paramount. This guide provides a detailed, data-driven comparison of Sinularin, a marine-derived natural product, and Paclitaxel, a widely used chemotherapeutic agent. The following sections objectively evaluate their performance in breast cancer cell lines, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Analysis: Cytotoxicity and Cellular Effects
The efficacy of this compound and Paclitaxel has been evaluated across various breast cancer cell lines. A summary of their cytotoxic effects (IC50 values), impact on apoptosis, and cell cycle arrest is presented below.
| Parameter | This compound | Paclitaxel | Breast Cancer Cell Line(s) |
| IC50 (µM) | 33 (24h) | 4 (72h) | SKBR3[1] |
| Not specified | 0.3 (72h) | MDA-MB-231[2] | |
| 1.77 (screening assay) | Not specified | MDA-MB-468[3] | |
| 5.25 (screening assay) | Not specified | MDA-MB-453[3] | |
| Not specified | 3.5 (72h) | MCF-7[2] | |
| Not specified | 0.019 (72h) | BT-474[2] | |
| Apoptosis | Dose-dependently induced | Induced | SKBR3[4] |
| - | Induced | MCF-7[5][6] | |
| Cell Cycle Arrest | G2/M phase | G2/M phase | SKBR3[4][7] |
| - | G2/M phase | MCF-7[8] |
Mechanisms of Action: A Tale of Two Pathways
While both compounds induce apoptosis and G2/M cell cycle arrest, their underlying molecular mechanisms diverge significantly.
This compound: This marine compound's anti-cancer activity is strongly linked to the induction of oxidative stress. This compound treatment leads to a dose-responsive increase in reactive oxygen species (ROS), which in turn triggers DNA damage and activates both intrinsic and extrinsic apoptotic pathways.[1][4] This is evidenced by the activation of caspases 3, 8, and 9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[1][4]
Paclitaxel: As a well-established anti-mitotic agent, Paclitaxel's primary mechanism involves the stabilization of microtubules. This disruption of microtubule dynamics interferes with the normal function of the mitotic spindle, leading to a prolonged G2/M arrest and subsequent apoptosis.[9][10] Paclitaxel has also been shown to inhibit the PI3K/AKT signaling pathway and affect the phosphorylation of the anti-apoptotic protein Bcl-2.[5][9]
Signaling Pathways
The distinct mechanisms of this compound and Paclitaxel are best visualized through their respective signaling cascades.
Experimental Protocols
The data presented in this guide are based on the following key experimental methodologies.
Cell Viability Assay (MTS Assay)
-
Breast cancer cells (e.g., SKBR3, MDA-MB-231) were seeded in 96-well plates.
-
After 24 hours, cells were treated with varying concentrations of this compound or Paclitaxel for the specified duration (e.g., 24, 72 hours).
-
Following treatment, 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) reagent was added to each well.
-
Plates were incubated to allow for the conversion of MTS to formazan (B1609692) by viable cells.
-
The absorbance was measured at 490 nm using a microplate reader.
-
Cell viability was expressed as a percentage relative to untreated control cells. The IC50 value was calculated as the concentration of the drug that inhibited cell growth by 50%.[4][11]
Cell Cycle Analysis (Flow Cytometry)
-
Breast cancer cells were treated with different concentrations of this compound or Paclitaxel for 24 hours.
-
Cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol (B145695) at -20°C.
-
Fixed cells were washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
The DNA content of the cells was analyzed using a flow cytometer.
-
The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) was determined using cell cycle analysis software.[7][8]
Apoptosis Assay (Annexin V/7-AAD Staining)
-
Cells were treated with the compounds for the indicated time.
-
Both adherent and floating cells were collected and washed with PBS.
-
Cells were resuspended in Annexin V binding buffer.
-
Annexin V-FITC and 7-aminoactinomycin D (7-AAD) were added to the cell suspension.
-
After incubation in the dark, the stained cells were analyzed by flow cytometry.
-
The percentages of early apoptotic (Annexin V-positive, 7-AAD-negative), late apoptotic/necrotic (Annexin V-positive, 7-AAD-positive), and viable cells (Annexin V-negative, 7-AAD-negative) were quantified.[4]
Western Blot Analysis
-
Following treatment with this compound or Paclitaxel, cells were lysed to extract total proteins.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., cleaved PARP, caspases 3, 8, 9).
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. β-actin was used as a loading control.[12]
Experimental Workflow
The general workflow for a comparative study of this compound and Paclitaxel is outlined below.
References
- 1. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 12. researchgate.net [researchgate.net]
Evaluating the Synergistic Potential of Sinularin with Cisplatin in Ovarian Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No direct experimental studies have been published evaluating the synergistic effects of Sinularin and cisplatin (B142131) in ovarian cancer. This guide synthesizes the known mechanisms of each compound to hypothesize potential synergistic interactions and provides a framework for future research.
Introduction
Ovarian cancer remains a significant clinical challenge, primarily due to the development of resistance to first-line chemotherapeutics like cisplatin. Cisplatin, a platinum-based drug, exerts its cytotoxic effects by inducing DNA damage, leading to cell cycle arrest and apoptosis. However, ovarian cancer cells can develop resistance through various mechanisms, including enhanced DNA repair, reduced drug accumulation, and the activation of pro-survival signaling pathways. This necessitates the exploration of novel combination therapies to enhance cisplatin's efficacy and overcome resistance.
This compound, a natural compound isolated from soft corals, has demonstrated potent anti-cancer activities in various cancer types, including hepatocellular, renal, breast, and oral cancers. Its mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. This guide provides a comparative analysis of the individual mechanisms of this compound and cisplatin and proposes a hypothetical framework for their synergistic interaction in ovarian cancer.
Comparative Analysis of this compound and Cisplatin
The following tables summarize the known cellular and molecular effects of this compound (in various cancers) and cisplatin (in ovarian cancer).
Table 1: Effects on Cellular Processes
| Cellular Process | This compound (in various cancers) | Cisplatin (in ovarian cancer) | Potential Synergistic Effect |
| Apoptosis | Induces both intrinsic and extrinsic pathways; activates caspases-3, -8, and -9; modulates Bcl-2 family proteins.[1][2] | Induces apoptosis through DNA damage response; can be evaded in resistant cells.[3][4][5] | This compound may enhance cisplatin-induced apoptosis by targeting alternative apoptotic pathways and overcoming resistance mechanisms. |
| Cell Cycle Arrest | Induces G2/M phase arrest.[1][6][7][8][9] | Induces S and G2/M phase arrest.[10][11][12][13][14] | The combination could lead to a more profound and sustained cell cycle arrest, preventing DNA repair and promoting cell death. |
| Oxidative Stress | Increases production of reactive oxygen species (ROS).[1][6][7][15][16] | Induces ROS, contributing to its cytotoxic effect.[17] | A synergistic increase in ROS levels could overwhelm the antioxidant capacity of cancer cells, leading to enhanced DNA damage and apoptosis. |
| Metastasis | Inhibits cell migration and invasion.[18] | Primarily cytotoxic, with less direct anti-metastatic effects. | This compound could complement cisplatin's cytotoxicity by inhibiting the metastatic potential of surviving cancer cells. |
Table 2: Effects on Signaling Pathways
| Signaling Pathway | This compound (in various cancers) | Cisplatin (in ovarian cancer) | Potential Synergistic Effect |
| PI3K/Akt/mTOR | Inhibits the pathway, leading to decreased cell survival and proliferation.[2][16][19] | Resistance is associated with the activation of this pro-survival pathway.[17][19] | This compound could re-sensitize resistant ovarian cancer cells to cisplatin by inhibiting the PI3K/Akt/mTOR survival pathway. |
| MAPK (ERK, p38, JNK) | Activates p38 and JNK (pro-apoptotic); inhibits ERK (pro-proliferative).[6][16][18] | Can activate ERK, which is associated with both apoptosis and chemoresistance.[3][10] | This compound's modulation of MAPK signaling could shift the balance towards apoptosis in cisplatin-treated cells. |
| DNA Damage Response | Induces DNA damage.[1][8][9] | Primary mechanism of action is the formation of DNA adducts, triggering the DNA damage response.[20][21] | The combination could lead to an overwhelming level of DNA damage that surpasses the cell's repair capacity. |
Hypothesized Synergistic Mechanisms
Based on the individual mechanisms of action, the combination of this compound and cisplatin could exhibit synergistic cytotoxicity in ovarian cancer through several potential mechanisms:
-
Overcoming Cisplatin Resistance: The PI3K/Akt/mTOR pathway is a key driver of cisplatin resistance in ovarian cancer.[17][19] this compound's ability to inhibit this pathway could restore sensitivity to cisplatin in resistant cells.[2][16]
-
Enhancement of Apoptosis: Both agents induce apoptosis, but through partially different mechanisms. This compound's activation of both intrinsic and extrinsic apoptotic pathways could complement cisplatin's DNA damage-induced apoptosis, leading to a more robust and sustained cell death response.[1][3][4][5]
-
Increased Oxidative Stress: The synergistic induction of ROS by both compounds could lead to irreparable cellular damage, particularly to DNA, thereby enhancing the cytotoxic effect of cisplatin.[1][6][7][15][16][17]
-
Potentiation of Cell Cycle Arrest: A combined and potentially prolonged arrest in the G2/M phase could prevent cancer cells from repairing cisplatin-induced DNA damage, ultimately forcing them into apoptosis.[1][9][10][12][13][14]
Experimental Protocols to Evaluate Synergy
The following are proposed experimental protocols to investigate the synergistic effects of this compound and cisplatin in ovarian cancer cell lines (e.g., A2780, SKOV3, and their cisplatin-resistant counterparts).
1. Cell Viability and Synergy Assessment (MTT Assay and Combination Index)
-
Objective: To determine the cytotoxic effects of this compound and cisplatin, alone and in combination, and to quantify their synergistic interaction.
-
Methodology:
-
Seed ovarian cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, cisplatin, and their combination at a constant ratio for 24, 48, and 72 hours.
-
After treatment, add MTT solution to each well and incubate for 4 hours.
-
Dissolve the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values for each drug and the combination.
-
Determine the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
2. Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by the combination treatment.
-
Methodology:
-
Treat ovarian cancer cells with this compound, cisplatin, and their combination for 24 or 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry. The percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive) will be determined.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of the combination treatment on cell cycle distribution.
-
Methodology:
-
Treat cells as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight.
-
Wash the fixed cells and resuspend them in a solution containing PI and RNase A.
-
Incubate in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
4. Western Blot Analysis of Key Signaling Proteins
-
Objective: To investigate the molecular mechanisms underlying the synergistic effects.
-
Methodology:
-
Treat cells with this compound, cisplatin, and their combination for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR), apoptosis pathway (e.g., cleaved caspase-3, PARP, Bcl-2, Bax), and cell cycle regulation (e.g., Cyclin B1, Cdc2).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizing the Mechanisms and Experimental Workflow
Caption: Cisplatin's mechanism of action in ovarian cancer.
References
- 1. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin induced apoptosis of ovarian cancer A2780s cells by activation of ERK/p53/PUMA signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces oxidative stress-mediated G2/M arrest and apoptosis in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces DNA damage, G2/M phase arrest, and apoptosis in human hepatocellular carcinoma cells | National Taiwan Ocean University Research Hub [scholars.ntou.edu.tw]
- 9. This compound induces DNA damage, G2/M phase arrest, and apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The impact of S- and G2-checkpoint response on the fidelity of G1-arrest by cisplatin and its comparison to a non-cross-resistant platinum(IV) analog - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. This compound exerts anti-tumor effects against human renal cancer cells relies on the generation of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular mechanisms of cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Role of the Akt/mTOR survival pathway in cisplatin resistance in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oaepublish.com [oaepublish.com]
- 21. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Sinularin and Indomethacin in Attenuating Inflammatory Response in a Rat Model
For Immediate Release
[City, State] – A comprehensive review of preclinical data evaluates the anti-inflammatory efficacy of sinularin, a marine-derived natural product, in comparison to the well-established nonsteroidal anti-inflammatory drug (NSAID), indomethacin (B1671933). This guide synthesizes findings from studies utilizing the carrageenan-induced paw edema model in rats, a standard for acute inflammation research. The data presented offers a quantitative comparison of their anti-edematous effects and delves into their underlying mechanisms of action, providing valuable insights for researchers and professionals in drug development.
Quantitative Assessment of Anti-Inflammatory Activity
The anti-inflammatory potency of this compound and indomethacin was evaluated by measuring the inhibition of paw edema in rats following the induction of inflammation with carrageenan. The data, summarized in the table below, is derived from studies where these compounds were administered prior to the inflammatory challenge.
| Compound | Dosage | Route of Administration | Main Outcome | Percentage Inhibition of Paw Edema | Reference |
| This compound | 80 mg/kg | Subcutaneous (s.c.) | Significant reduction in paw edema over 24 hours. | Data presented as Area Under the Curve (AUC), showing significant reduction compared to vehicle.[1][2] | [1] |
| Indomethacin | 20 mg/kg | Subcutaneous (s.c.) | Significant reduction in paw edema over 24 hours. | Data presented as AUC, showing significant reduction compared to vehicle.[1] | [1] |
| Indomethacin | 0.66-2 mg/kg | Not specified | Inhibition of carrageenan-induced paw edema. | Dose-dependent inhibition observed.[3] | [3] |
| Indomethacin | 10 mg/kg | Oral | Inhibition of edema development at 2, 3, 4, and 5 hours. | 54% at 2, 3, and 4 hours; 33% at 5 hours. | Not specified in provided text |
| Indomethacin | 1-8 mg/kg | Oral | Dose-dependent reduction in footpad swelling. | 18.4% (1 mg/kg) to 48.3% (8 mg/kg). | Not specified in provided text |
Experimental Protocols
The comparative data is primarily based on the carrageenan-induced paw edema model in rats. This widely accepted model for acute inflammation studies involves the following key steps:
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.
-
Housing: Animals are typically housed under standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle, with free access to food and water.
2. Induction of Inflammation:
-
A solution of 1% carrageenan in saline is prepared.
-
A volume of 0.1 mL of the carrageenan solution is injected into the subplantar region of the right hind paw of the rat to induce localized inflammation and edema.[4]
3. Compound Administration:
-
This compound: Administered subcutaneously (s.c.) at a dose of 80 mg/kg, typically one hour before the carrageenan injection.[1]
-
Indomethacin: Administered either subcutaneously (s.c.) at 20 mg/kg or orally at various doses (e.g., 1-10 mg/kg), also prior to carrageenan injection.[1]
-
Control Group: A vehicle control group (e.g., saline or dimethyl sulfoxide) is included in all experiments.
4. Measurement of Paw Edema:
-
Paw volume is measured at baseline (before carrageenan injection) and at multiple time points after the injection (e.g., 1, 2, 3, 4, 5, 6, and 24 hours).[1]
-
A plethysmometer is used to accurately measure the volume of the paw.
-
The degree of swelling is calculated as the percentage increase in paw volume compared to the baseline measurement.
-
The anti-inflammatory effect of the test compound is determined by comparing the percentage of edema inhibition in the treated group to the vehicle control group.
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of this compound and indomethacin are attributed to their modulation of distinct signaling pathways involved in the inflammatory cascade.
This compound's Anti-Inflammatory Pathway:
This compound has been shown to exert its anti-inflammatory effects by inhibiting the expression of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] Furthermore, it upregulates the production of the anti-inflammatory cytokine, transforming growth factor-β (TGF-β).[1][2]
References
- 1. This compound from Indigenous Soft Coral Attenuates Nociceptive Responses and Spinal Neuroinflammation in Carrageenan-Induced Inflammatory Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from indigenous soft coral attenuates nociceptive responses and spinal neuroinflammation in carrageenan-induced inflammatory rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Sinularin's Anti-Tumor Effects: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the anti-tumor potential of Sinularin, benchmarked against established and related compounds in xenograft models.
While extensive in vitro research has highlighted the promise of this compound, a natural product isolated from soft corals, as a potent anti-tumor agent, its validation in in vivo xenograft models remains a critical yet underexplored area. This guide provides a comparative overview of this compound's demonstrated anti-cancer activities at the cellular level and contrasts these with the in vivo efficacy of other natural and conventional anti-tumor agents. This analysis aims to contextualize the potential of this compound and provide a framework for its future preclinical development.
This compound: Potent Anti-Tumor Activity in a Preclinical Setting
In vitro studies have consistently demonstrated this compound's efficacy against a wide array of cancer cell lines, including renal, breast, oral, hepatocellular, gastric, and glioblastoma cancers.[1][2][3][4][5] The primary mechanisms of action identified are the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS) within cancer cells.[1][4]
However, to the best of our current knowledge, there is a notable absence of published studies detailing the anti-tumor effects of this compound in a mammalian xenograft model. One study has utilized a transgenic zebrafish model to confirm the anti-angiogenic properties of this compound in vivo.[1] While valuable, this model does not fully recapitulate the complex tumor microenvironment present in mammalian systems.
Comparative Efficacy of Anti-Tumor Agents in Xenograft Models
To provide a benchmark for the potential in vivo efficacy of this compound, this section details the performance of other anti-tumor agents in well-established xenograft models. We will focus on a related marine natural product, 11-dehydrosinulariolide, the widely studied natural compound Silibinin, and the conventional chemotherapeutic agent, Paclitaxel (B517696).
Quantitative Comparison of In Vivo Anti-Tumor Efficacy
The following table summarizes the quantitative data on the anti-tumor effects of the selected compounds in various xenograft models.
| Compound | Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| 11-dehydrosinulariolide | Small Cell Lung Cancer | H1688 | BALB/c athymic nude mice | 10 mg/kg, i.p., 3 times weekly | ~50% | Not Reported | |
| Silibinin | Bladder Cancer | RT4 | Athymic nude mice | 100-200 mg/kg, oral gavage, 5 days/week for 12 weeks | 51-58% | 44-49% | [2] |
| Silibinin | Breast Cancer | MDA-MB-468 | Balb/c-nude mice | 200 mg/kg, oral, for 45 days | 52.8% | Not Reported | [1] |
| Paclitaxel | Appendiceal Adenocarcinoma | TM00351, PMP-2, PMCA-3 | NSG mice | 25 mg/kg, i.p., weekly for 3 weeks, 1 week rest, 2 cycles | 71.4-98.3% | Not Reported | [2] |
| Paclitaxel | Lung Cancer | A549, NCI-H23, NCI-H460, DMS-273 | Nude mice | 12-24 mg/kg/day, i.v., for 5 days | Statistically significant tumor growth inhibition | Not Reported | [1] |
| Paclitaxel | Ovarian Cancer | Rat ovarian carcinoma cells | F344 rats | Not Specified | Significantly reduced | Significantly reduced | [6] |
Experimental Protocols for Xenograft Models
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the experimental protocols for the key experiments cited in this guide.
11-dehydrosinulariolide in a Small Cell Lung Cancer Xenograft Model
-
Cell Line: Human small cell lung cancer H1688 cells.
-
Animal Model: BALB/c athymic nude mice.
-
Tumor Inoculation: Subcutaneous injection of H1688 cells into the flank of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. 11-dehydrosinulariolide was administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg, three times a week.
-
Endpoint Measurement: Tumor volume was measured regularly to assess tumor growth inhibition.
Silibinin in a Bladder Cancer Xenograft Model[2]
-
Cell Line: Human bladder transitional cell papilloma RT4 cells.
-
Animal Model: Athymic nude mice.
-
Tumor Inoculation: Subcutaneous implantation of RT4 tumor xenografts.
-
Treatment: Animals were administered Silibinin via oral gavage at doses of 100 and 200 mg/kg, 5 days a week for 12 weeks.
-
Endpoint Measurements: Tumor growth, body weight, and diet consumption were recorded. Tumors were analyzed for proliferation, apoptosis, and angiogenesis biomarkers.
Paclitaxel in a Breast Cancer Xenograft Model[4]
-
Cell Line: Human breast cancer MCF-7 cells.
-
Animal Model: Not specified in the abstract.
-
Tumor Inoculation: Not specified in the abstract.
-
Treatment: Paclitaxel treatment was administered to the tumor-bearing mice.
-
Endpoint Measurements: Tumor growth was monitored. Immunohistochemistry was performed on tumor tissues to assess apoptosis and the expression of Aurora kinase and cofilin-1.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research. The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.
Caption: Proposed signaling pathway of this compound's anti-tumor action.
Caption: General experimental workflow for a xenograft model study.
Caption: Logical relationship for future this compound research.
Conclusion and Future Directions
This compound exhibits significant anti-tumor properties in vitro, positioning it as a promising candidate for further preclinical development. However, the absence of in vivo data from xenograft models represents a critical gap in our understanding of its therapeutic potential. The comparative data from other natural products like 11-dehydrosinulariolide and Silibinin, as well as the conventional drug Paclitaxel, demonstrate that significant tumor growth inhibition is an achievable benchmark in these models.
Future research should prioritize the evaluation of this compound in robust xenograft models using various human cancer cell lines. Such studies will be instrumental in validating its in vitro efficacy, elucidating its in vivo mechanisms of action, and establishing a foundation for potential clinical translation. The experimental protocols and comparative data presented in this guide offer a valuable resource for designing and interpreting these crucial next steps in the evaluation of this compound as a novel anti-cancer agent.
References
- 1. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Paclitaxel Inhibits Ovarian Tumor Growth by Inducing Epithelial Cancer Cells to Benign Fibroblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor growth suppression using a combination of taxol-based therapy and GSK3 inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paclitaxel nanoparticle inhibits growth of ovarian cancer xenografts and enhances lymphatic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Sinularin: A Comparative Guide with CRISPR-Cas9
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of traditional methods for identifying the molecular targets of the marine-derived natural product, Sinularin, with the precision and confirmatory power of CRISPR-Cas9 gene-editing technology. While this compound shows significant promise as an anti-cancer agent, its molecular targets have been elucidated primarily through conventional pharmacological and biochemical assays. This guide will explore how CRISPR-Cas9 can be employed to definitively validate these putative targets, offering a higher degree of confidence for translational research and drug development.
This compound's Profile: A Multi-Targeted Anti-Cancer Candidate
This compound, a cembranoid diterpene isolated from the soft coral Sinularia flexibilis, has demonstrated potent cytotoxic effects across a range of cancer cell lines. Its mechanism of action is believed to be multi-faceted, impacting several key signaling pathways involved in cell survival, proliferation, and metastasis.
Summary of this compound's Anti-Cancer Activity
| Cancer Type | Cell Line(s) | IC50 (µM) | Key Molecular Effects |
| Hepatocellular Carcinoma | SK-HEP-1 | ~10 | Induction of apoptosis via mitochondrial ROS production and caspase-3/9 activation; inhibition of cell migration and angiogenesis through downregulation of AKT, p-ERK, vimentin, and VEGF.[1] |
| Breast Cancer | SKBR3, MDA-MB-231 | 32-33 | Selective killing of cancer cells over normal breast cells; induction of G2/M arrest and apoptosis through both intrinsic and extrinsic pathways; generation of oxidative DNA damage.[2] |
| Gastric Carcinoma | AGS, NCI-N87 | 12-18 | Inhibition of cell proliferation and induction of apoptosis via mitochondrial dysfunction and inactivation of the PI3K/Akt/mTOR pathway.[3] |
| Glioblastoma | U87 MG | 6-30 | Induction of oxidative stress-mediated apoptosis and mitochondrial dysfunction; inhibition of angiogenesis.[4] |
| Prostate Cancer | PC3, DU145, LNCaP | Not specified | Induction of apoptosis, autophagy, and ferroptosis; regulation of the androgen receptor signaling pathway.[5] |
| Oral Cancer | Ca9-22 | Not specified | Induction of oxidative stress-mediated G2/M arrest and apoptosis. |
CRISPR-Cas9: The Gold Standard for Target Validation
CRISPR-Cas9 technology offers a powerful and precise method for validating drug targets by directly editing the genome of cancer cells. By creating loss-of-function mutations (knockouts) in the genes encoding the putative protein targets of this compound, researchers can assess whether the absence of a specific protein mimics or abrogates the drug's effect. This provides strong genetic evidence for a direct target-drug interaction.
A key advantage of CRISPR-Cas9 over other techniques like RNAi is the generation of permanent and complete gene disruption, leading to more robust and reproducible results.
Comparative Analysis: this compound's Putative Targets and CRISPR-Cas9 Validation
The following table compares the conventionally identified targets of this compound with how CRISPR-Cas9 could be used for definitive validation, drawing parallels from existing studies on these pathways.
| Putative Target/Pathway for this compound | Conventional Evidence | CRISPR-Cas9 Validation Approach | Expected Outcome if Target is Validated |
| PI3K/Akt/mTOR Pathway | This compound treatment leads to decreased phosphorylation of PI3K, Akt, and mTOR in gastric cancer cells.[3] | Generate knockout cell lines for key components (e.g., PIK3CA, AKT1, MTOR) using CRISPR-Cas9. | Knockout of these genes should phenocopy the anti-proliferative and apoptotic effects of this compound. Furthermore, these knockout cells may exhibit reduced sensitivity to this compound, as the target is already inactivated. |
| Apoptosis Pathway (Caspase Activation) | This compound treatment increases the levels of cleaved caspases-3 and -9 in hepatocellular and breast cancer cells.[1][2] | Create knockout cell lines for initiator caspases (CASP9) and executioner caspases (CASP3). | Knockout of these caspases should confer resistance to this compound-induced apoptosis. |
| MAPK Pathway (ERK, JNK, p38) | This compound treatment downregulates p-ERK and upregulates p-JNK and p-p38 in hepatocellular carcinoma cells.[1] | Generate knockouts of specific MAPK pathway components (e.g., MAPK1 for ERK, MAPK8 for JNK, MAPK14 for p38). | The effect of this compound on cell viability and migration should be altered in the knockout cells, depending on the specific role of each MAPK in that cancer type. |
Experimental Protocols
Cell Viability Assay (MTT Assay) for this compound Treatment
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
CRISPR-Cas9 Mediated Gene Knockout Protocol (General)
This protocol outlines a general workflow for creating a knockout cell line to validate a putative molecular target of this compound.
Materials:
-
Cancer cell line of interest
-
Lentiviral or plasmid vector expressing Cas9 and a single guide RNA (sgRNA) targeting the gene of interest
-
Transfection reagent or viral packaging and transduction reagents
-
Puromycin or other selection antibiotic
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA target site
-
Sanger sequencing reagents
-
Western blot reagents
Procedure:
-
sgRNA Design: Design and clone an sgRNA specific to an early exon of the target gene into a Cas9 expression vector.
-
Transfection/Transduction: Introduce the Cas9/sgRNA vector into the cancer cells using a suitable method (e.g., lipofection for plasmids, lentiviral transduction for stable expression).
-
Selection: Select for successfully transfected/transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
Genomic DNA Verification: Expand the clonal populations and extract genomic DNA. PCR amplify the region targeted by the sgRNA and sequence the product to identify clones with frameshift-inducing insertions or deletions (indels).
-
Protein Knockout Confirmation: Confirm the absence of the target protein in the validated knockout clones using Western blotting.
-
Phenotypic Assays: Use the confirmed knockout cell lines in cell viability, apoptosis, and migration assays with and without this compound treatment to assess the impact of the gene knockout on the drug's efficacy.
Visualizing the Concepts
References
- 1. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 2. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Genes Involved in EGF-induced Apoptosis Using CRISPR/Cas9 Knockout Screening: Implications for Novel Therapeutic Targets in EGFR-Overexpressing Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The simultaneous use of CRISPR/Cas9 to knock out the PI3Kca gene with radiation to enhance radiosensitivity and inhibit tumor growth in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Sinularin's Mechanism of Action in Diverse Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer marine natural product, Sinularin, across various cancer types. It objectively evaluates its performance against established chemotherapeutic agents, supported by experimental data, detailed protocols, and visual representations of its molecular mechanisms.
Comparative Efficacy of this compound Across Cancer Cell Lines
This compound, a cembranoid diterpene isolated from the soft coral Sinularia flexibilis, has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), varies across different cancer types, highlighting a degree of selectivity in its cytotoxic action.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines (24-hour treatment)
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Melanoma | A2058 | 9.28 | [1] |
| Hepatocellular Carcinoma | SK-HEP-1 | ~9.0 | [2] |
| Hepatocellular Carcinoma | Huh-7 | ~20 | [2] |
| Gastric Cancer | AGS | 17.73 | [1] |
| Oral Cancer | Ca9-22 | 23.5 | [1] |
| Breast Cancer | SKBR3 | 33 | [1] |
| Renal Cancer | 786-O | >80 | [3] |
| Renal Cancer | ACHN | >80 | [3] |
| Normal Liver Cells | Clone 9 | >100 | [2] |
Note: The data indicates that this compound exhibits potent activity against melanoma and hepatocellular carcinoma cells, with moderate effects on gastric, oral, and breast cancer cells. Notably, it shows significantly lower cytotoxicity towards normal liver cells, suggesting a favorable therapeutic window.[1][2][3]
Core Mechanisms of Action: A Multi-pronged Attack on Cancer Cells
This compound's anti-cancer activity is not reliant on a single mechanism but rather a coordinated induction of several cellular processes that collectively lead to cancer cell death. The two most prominent mechanisms observed across multiple cancer types are the induction of apoptosis and cell cycle arrest at the G2/M phase.
Induction of Apoptosis: Triggering Programmed Cell Death
This compound is a potent inducer of apoptosis, the body's natural process of eliminating damaged or unwanted cells. It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Key Molecular Events in this compound-Induced Apoptosis:
-
Modulation of Bcl-2 Family Proteins: this compound treatment leads to an increased ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2), a critical determinant for the initiation of the mitochondrial apoptotic cascade.
-
Caspase Activation: It triggers the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7), which are the key enzymes responsible for dismantling the cell during apoptosis.[1]
-
Reactive Oxygen Species (ROS) Generation: In many cancer cell lines, this compound induces the production of ROS, which can damage cellular components and trigger apoptotic signaling.[1]
Table 2: Apoptotic Effects of this compound on Cancer Cells
| Cancer Cell Line | Treatment Concentration (µM) | Observation | Reference |
| SKBR3 (Breast) | 7.5, 15, 30, 60 | Dose-dependent increase in Annexin V positive cells | [1] |
| SK-HEP-1 (Liver) | 5, 10 | Significant increase in apoptotic cells (18.43% and 44.74% respectively) | [2] |
| 786-O (Renal) | 20, 40, 80 | Dose-dependent increase in Annexin V/PI positive cells | [3] |
Cell Cycle Arrest: Halting Cancer Cell Proliferation
This compound effectively halts the proliferation of cancer cells by arresting them at the G2/M phase of the cell cycle. This prevents the cells from dividing and propagating.
Key Molecular Events in this compound-Induced G2/M Arrest:
-
Modulation of Cyclin-Dependent Kinases (CDKs): this compound alters the expression and activity of key G2/M regulatory proteins, leading to cell cycle arrest.
Table 3: Effect of this compound on Cell Cycle Distribution
| Cancer Cell Line | Treatment Concentration (µM) | Effect on Cell Cycle | Reference |
| SKBR3 (Breast) | 7.5, 15, 30, 60 | Dose-dependent increase in G2/M population | |
| 786-O (Renal) | 20, 40, 80 | Dose-dependent G2/M arrest | [3] |
Signaling Pathways Targeted by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways that are often dysregulated in cancer, primarily the PI3K/Akt/mTOR and MAPK pathways.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway, contributing to its pro-apoptotic effects.
dot
References
Comparing the IC50 values of Sinularin across a panel of NCI-60 cell lines.
An objective analysis of the anti-proliferative effects of Sinularin, a marine-derived natural product, across the National Cancer Institute's 60 human cancer cell line panel. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's IC50 values, detailed experimental protocols, and insights into its mechanism of action.
This compound, a cembranoid diterpene isolated from the soft coral Sinularia flexibilis, has demonstrated promising anti-cancer properties in a variety of preclinical studies. To provide a standardized comparison of its activity, this guide summarizes the half-maximal inhibitory concentration (IC50) values of this compound against the NCI-60 panel, a diverse set of human cancer cell lines used by the National Cancer Institute (NCI) for drug screening.
Data Presentation: IC50 Values of this compound against NCI-60 Cell Lines
The following table summarizes the IC50 values of this compound for a selection of cell lines from the NCI-60 panel, as curated from the Genomics of Drug Sensitivity in Cancer (GDSC) database. The GDSC project provides a valuable resource for comparing drug sensitivity across a wide range of cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | MDA-MB-468 | 1.77 |
| MDA-MB-453 | 5.25 | |
| Leukemia | WSU-NHL | 0.58 |
| SU-DHL-5 | 1.52 | |
| DEL | 2.33 | |
| TK | 2.44 | |
| DOHH-2 | 2.89 | |
| P32-ISH | 3.14 | |
| A3-KAW | 3.48 | |
| L-1236 | 4.15 | |
| KU812 | 4.93 | |
| ST486 | 5.66 | |
| IM-9 | 5.69 | |
| BE-13 | 5.75 | |
| Nervous System | NB13 | 2.04 |
| D-283MED | 4.11 | |
| KELLY | 4.96 | |
| NB14 | 5.22 | |
| Ovarian Cancer | PA-1 | 3.68 |
| Bone Cancer | EW-3 | 5.23 |
| Lung Cancer | NCI-H1048 | 4.95 |
| NCI-H1876 | 5.73 | |
| Stomach Cancer | SK-GT-2 | 5.52 |
| Blood Cancer | AMO-1 | 3.69 |
| Farage | 5.36 |
Note: The IC50 values are derived from the GDSC database and represent the concentration of this compound required to inhibit cell growth by 50%. The completeness of data for all 60 cell lines may vary within the public database.
Experimental Protocols
The determination of IC50 values in the NCI-60 screen follows a standardized protocol to ensure reproducibility and comparability of data.
NCI-60 Cell Line Screening Protocol
The NCI-60 screen is a two-stage process. Initially, compounds are tested at a single high concentration (10⁻⁵ M) across all 60 cell lines.[1] If a compound demonstrates significant growth inhibition, it proceeds to a five-dose screening assay.[2][3]
The primary assay used to measure cell viability is the Sulforhodamine B (SRB) Assay .[2] This is a colorimetric assay that estimates cell number by staining total cellular protein with the SRB dye.[2]
Key Steps of the SRB Assay:
-
Cell Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the individual cell line, and incubated for 24 hours.[2]
-
Drug Addition: this compound, solubilized in dimethyl sulfoxide (B87167) (DMSO), is added to the plates at five 10-fold serial dilutions.
-
Incubation: The plates are incubated for 48 hours.[3]
-
Cell Fixation: Adherent cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed with water and air-dried. Sulforhodamine B solution (0.4% in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.[2]
-
Washing: Unbound dye is removed by washing with 1% acetic acid.[2]
-
Dye Solubilization: The bound stain is solubilized with 10 mM trizma base.
-
Absorbance Measurement: The optical density is read on an automated plate reader at a wavelength of 515 nm.
The percentage of cell growth is then calculated relative to the no-drug control and the cell count at the time of drug addition. This allows for the determination of various response parameters, including the IC50 (concentration causing 50% growth inhibition).
Mandatory Visualizations
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 values using the SRB assay.
Signaling Pathways Affected by this compound
Caption: Signaling pathways modulated by this compound leading to anti-cancer effects.
References
The Critical Role of Reactive Oxygen Species in Sinularin-Induced Apoptosis: A Comparative Guide to Validation with Antioxidant Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental data and methodologies validating the pivotal role of reactive oxygen species (ROS) in apoptosis induced by Sinularin, a bioactive compound derived from soft corals. The use of antioxidant inhibitors, particularly N-acetylcysteine (NAC), as a key validation tool is highlighted, supported by data from multiple studies.
This compound has emerged as a promising anti-cancer agent, demonstrating the ability to induce programmed cell death, or apoptosis, in a variety of cancer cell lines. A growing body of evidence points to the generation of ROS as a central mechanism in this process. This guide synthesizes findings from key research to provide an objective comparison of the experimental evidence and protocols used to establish this crucial link.
Comparative Efficacy of this compound and the Reversal Effect of Antioxidant Inhibitors
The cytotoxic effect of this compound and its dependence on ROS generation have been demonstrated across several cancer cell types. The antioxidant N-acetylcysteine (NAC) has been consistently used to quench ROS and, in doing so, has been shown to significantly inhibit or reverse this compound-induced apoptosis.
| Cell Line | This compound Concentration/IC50 | Effect of this compound | Antioxidant Inhibitor | Reversal of Apoptosis/Cytotoxicity by Antioxidant | Reference |
| Oral Cancer (Ca9-22, HSC-3, CAL 27) | Dose-dependent decrease in viability | Decreased cell viability, abnormal morphology, G2/M arrest, apoptosis | N-acetylcysteine (NAC) | Rescued cell killing effect, recovered cell morphology, and rescued from apoptosis.[1][2] | [1][2] |
| Breast Cancer (SKBR3, MDA-MB-231) | IC50 for SKBR3: 33 µM (24h) | Dose-dependent decrease in cell viability, G2/M arrest, apoptosis | N-acetylcysteine (NAC) | Suppressed activation of caspases and PARP.[3] | [3] |
| Glioblastoma (U87 MG, GBM 8401, U138 MG, T98G) | IC50: 6-30 µM (24-72h) | Induces cell death via mitochondria-mediated apoptosis.[4] | Not explicitly tested with apoptosis reversal in this study, but ROS generation was confirmed. | Not explicitly tested with apoptosis reversal in this study, but ROS generation was confirmed. | [4] |
| Hepatocellular Carcinoma (SK-HEP-1) | IC50: ~10 µM (24-72h) | Induced DNA fragmentation and apoptosis.[5] | Not explicitly tested with apoptosis reversal in this study, but ROS generation was confirmed. | Not explicitly tested with apoptosis reversal in this study, but ROS generation was confirmed. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound for 24, 48, or 72 hours. In antioxidant inhibitor experiments, cells are pre-treated with NAC (e.g., 2 mM for 1 hour) before the addition of this compound.[3]
-
MTS Reagent Addition: After the treatment period, the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Measurement: Plates are incubated for a specified time (e.g., 1-4 hours) at 37°C. The absorbance is then measured at a specific wavelength (e.g., 490 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
Measurement of Reactive Oxygen Species (ROS)
Several fluorescent probes are used to detect and quantify intracellular and mitochondrial ROS levels.
-
General Intracellular ROS (CM-H2DCFDA):
-
Mitochondrial Superoxide (MitoSOX™ Red):
-
Cells are treated with this compound.
-
Cells are washed and incubated with MitoSOX™ Red reagent (e.g., 5 µM) for 10 minutes at 37°C.[6]
-
After incubation, cells are washed again.
-
Fluorescence is measured using a microplate reader (e.g., excitation at 535 nm, emission at 635 nm) or analyzed by flow cytometry.[6]
-
-
General Oxidative Stress (CellROX™ Green):
-
Following this compound treatment, CellROX™ Green reagent is added to the cells.
-
Cells are incubated for a specified time.
-
Fluorescence is measured using a microplate reader or flow cytometer.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with this compound with or without NAC pre-treatment.
-
Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay or a similar method.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., cleaved caspases 3, 8, 9, PARP, β-actin).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental designs can aid in understanding the complex interactions involved in this compound-induced apoptosis.
Caption: this compound-induced apoptotic signaling pathway mediated by ROS.
Caption: Experimental workflow for validating the role of ROS.
References
- 1. This compound induces oxidative stress-mediated G2/M arrest and apoptosis in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Oxidative Stress-Mediated Apoptosis and Mitochondrial Dysfunction, and Inhibits Angiogenesis in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an Anti-Cancer Agent Causing Mitochondria-Modulated Apoptosis and Cytoskeleton Disruption in Human Hepatocellular Carcinoma [mdpi.com]
- 6. sm.unife.it [sm.unife.it]
A Comparative Analysis of Gene Expression Profiles in Cells Treated with Sinularin and Other Marine Natural Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the marine natural product Sinularin and other notable marine-derived compounds with anticancer properties: Eribulin, Discodermolide, Trabectedin, and Bryostatin-1. The comparison focuses on their effects on gene expression profiles, impacted signaling pathways, and cytotoxic activity in various cancer cell lines.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and the selected marine natural products in various cancer cell lines, providing a quantitative comparison of their cytotoxic potency.
| Compound | Cell Line(s) | Cancer Type | IC50 Value(s) |
| This compound | SKBR3 | Breast Cancer | 33 μM[1] |
| AGS, NCI-N87 | Gastric Cancer | 17.73 μM, 15.13 μM[2] | |
| A2058 | Melanoma | 9.28 μM[1] | |
| Ca9-22 | Oral Cancer | 23.5 μM[1] | |
| SK-HEP-1, HepG2, Hep3B | Hepatocellular Carcinoma | ~9.0 μM, 17.5 μM, 43.2 μM[3] | |
| 786-O, ACHN | Renal Cancer | 124.4 μM, 132.5 μM[3] | |
| GBM 8401, U87 MG, U138 MG, T98G | Glioblastoma | 6-30 μM[4] | |
| Eribulin | LM8, Dunn | Osteosarcoma | 22.8 nM, 21.5 nM[5] |
| MDA-MB-231, MCF-7 | Breast Cancer | 0.4-4.3 nM range[6][7] | |
| Discodermolide | A549 | Non-small cell lung carcinoma | 7 nM[8] |
| Trabectedin | LMS, LPS, RMS, FS | Soft Tissue Sarcoma | 1.296 nM, 0.6836 nM, 0.9654 nM, 0.8549 nM[2] |
| 402.91 | Myxoid Liposarcoma | Highly sensitive (low nM range)[9] | |
| Bryostatin-1 | L10A | B-cell lymphoma | Inhibition at 100 ng/ml[7] |
| WSU-DLCL2 | Diffuse Large Cell Lymphoma | Induces apoptosis, enhances vincristine (B1662923) effect[10] |
Mechanisms of Action and Affected Signaling Pathways
This compound
This compound, a cembranoid diterpene isolated from soft corals of the genus Sinularia, exhibits significant anticancer activity through the induction of apoptosis and inhibition of cell proliferation. Its mechanism of action involves the modulation of multiple signaling pathways:
-
PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR, in gastric cancer cells. This inhibition disrupts signals that promote cell survival and proliferation.[2]
-
MAPK Pathway: In hepatocellular carcinoma cells, this compound treatment leads to the phosphorylation of p38 and JNK, while down-regulating p-ERK. This modulation of the MAPK pathway contributes to its apoptotic effects.
-
Mitochondrial Dysfunction and Oxidative Stress: this compound induces the loss of mitochondrial membrane potential, leading to the release of cytochrome C and the activation of caspase-3 and -9. It also increases the production of reactive oxygen species (ROS), contributing to oxidative stress-mediated apoptosis.[2][3]
Eribulin
Eribulin mesylate, a synthetic analog of the marine sponge natural product halichondrin B, is a microtubule dynamics inhibitor. Its primary mechanism involves the suppression of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[11] Beyond its antimitotic effects, Eribulin also modulates gene expression, particularly those involved in:
-
Epithelial-Mesenchymal Transition (EMT): Eribulin treatment can reverse the EMT phenotype in breast cancer cells. This is evidenced by the decreased expression of mesenchymal markers (e.g., N-cadherin, Vimentin) and increased expression of epithelial markers (e.g., E-cadherin).[11]
-
Immune Response: In breast cancer cells, Eribulin has been found to upregulate the expression of Human Leukocyte Antigen (HLA) class I molecules, potentially enhancing the recognition of tumor cells by the immune system. This effect is mediated through the induction of the NOD-like receptor family CARD domain-containing 5 (NLRC5).[12]
Discodermolide
Discodermolide, a polyketide isolated from the deep-sea sponge Discodermia dissoluta, is a potent microtubule-stabilizing agent. It induces cell cycle arrest at the G2/M phase.[13] Gene expression profiling of cells resistant to Discodermolide has revealed the involvement of:
-
p53 Signaling: Differentially expressed genes in Discodermolide-resistant cells are significantly enriched in the p53 signaling pathway.[14]
-
G2/M Checkpoint Regulation: Genes involved in the regulation of the G2/M checkpoint are also differentially expressed, consistent with its mechanism of action as a microtubule-stabilizing agent.[14]
Trabectedin
Trabectedin, derived from the marine tunicate Ecteinascidia turbinata, is an alkylating agent that binds to the minor groove of DNA. This interaction triggers a cascade of events that interfere with DNA repair mechanisms and transcription. Its effects on gene expression are particularly relevant in translocation-related sarcomas.[15]
-
DNA Repair Pathways: Trabectedin's cytotoxicity is linked to the transcription-coupled nucleotide excision repair (TC-NER) pathway.[16]
-
Transcription Regulation: It can modulate the transcription of oncogenic fusion proteins, which are characteristic of many sarcomas.[15]
Bryostatin-1
Bryostatin-1, a macrocyclic lactone from the marine bryozoan Bugula neritina, is a potent modulator of protein kinase C (PKC).[1][7] Its anticancer effects are linked to the induction of apoptosis, cell differentiation, and modulation of gene expression.
-
PKC Signaling: As a PKC activator, Bryostatin-1 can have diverse and cell-type-specific effects on downstream signaling pathways.[1]
-
Gene Expression Modulation: In lymphoma cell lines, Bryostatin-1 has been shown to enhance the expression of CD20 mRNA and protein.[17] It can also down-regulate the expression of the mdr1 gene, which is associated with multidrug resistance.[6] Furthermore, it influences the expression of apoptosis-related genes, such as increasing Bax and decreasing Bcl-2 levels.[1][18]
Experimental Protocols
The following sections provide a generalized overview of the experimental methodologies commonly employed in the cited studies to evaluate the effects of these marine natural products on cancer cells.
Cell Culture and Drug Treatment
-
Cell Lines: A variety of human cancer cell lines are used, including those from breast, gastric, liver, lung, sarcoma, and lymphoma cancers. Cells are typically obtained from recognized cell banks like the American Type Culture Collection (ATCC).
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation and Treatment: The marine natural products are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create stock solutions. For experiments, the stock solutions are diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent amount of the solvent. Treatment durations vary depending on the experiment, ranging from a few hours to several days.[3][19]
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability. Cells are seeded in 96-well plates and treated with varying concentrations of the compound. After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by metabolically active cells to a purple formazan (B1609692) product. The formazan is then dissolved, and the absorbance is measured to determine cell viability.[3]
-
ATP Assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[4]
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[3]
Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from treated and control cells using commercially available kits (e.g., RNeasy Mini Kit, Qiagen). The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to quantify the expression of specific genes. Reverse transcription is first performed to synthesize complementary DNA (cDNA) from the RNA. The cDNA is then used as a template for PCR with gene-specific primers. The amplification of the target genes is monitored in real-time using a fluorescent dye.[20]
-
Microarray Analysis: This high-throughput method allows for the simultaneous measurement of the expression levels of thousands of genes. Labeled cDNA from treated and control cells is hybridized to a microarray chip containing probes for a large number of genes. The intensity of the hybridization signal for each probe is proportional to the expression level of the corresponding gene.
-
RNA Sequencing (RNA-Seq): This next-generation sequencing technique provides a comprehensive and quantitative analysis of the transcriptome. It involves the sequencing of cDNA libraries prepared from the RNA of interest. The resulting sequence reads are then mapped to a reference genome to determine the expression levels of all genes.[11][12]
Visualizations
Experimental Workflow
Caption: A generalized workflow for the comparative analysis of marine natural products.
Comparative Signaling Pathways
Caption: A comparative overview of the primary signaling pathways affected by each marine natural product.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Oxidative Stress-Mediated Apoptosis and Mitochondrial Dysfunction, and Inhibits Angiogenesis in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bryostatin 1 down-regulates mdr1 and potentiates vincristine cytotoxicity in diffuse large cell lymphoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Resistance to discodermolide, a microtubule-stabilizing agent and senescence inducer, is 4E-BP1–dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Bryostatin 1 induces apoptosis and augments inhibitory effects of vincristine in human diffuse large cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Eribulin on the RNA Content of Extracellular Vesicles Released by Metastatic Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eribulin in breast cancer: Current insights and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discodermolide, a cytotoxic marine agent that stabilizes microtubules more potently than taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Resistance to discodermolide, a microtubule-stabilizing agent and senescence inducer, is 4E-BP1-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Trabectedin and its potential in the treatment of soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bryostatin Activates CAR T-Cell Antigen-Non-Specific Killing (CTAK), and CAR-T NK-Like Killing for Pre-B ALL, While Blocking Cytolysis of a Burkitt Lymphoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improved Dose-Response Relationship of (+)-Discodermolide-Taxol Hybrid Congeners - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the selectivity index of Sinularin in cancer cells versus normal cells.
A comprehensive analysis of the marine-derived compound Sinularin demonstrates its potent and selective cytotoxic effects on a range of cancer cell lines while exhibiting significantly lower toxicity towards normal cells. This guide provides a comparative overview of its efficacy, supported by experimental data and detailed methodologies, for researchers and drug development professionals.
This compound, a natural compound isolated from soft corals of the genus Sinularia, has emerged as a promising candidate in cancer research due to its ability to preferentially target and eliminate cancer cells. This selectivity is a critical attribute for any potential chemotherapeutic agent, as it suggests a wider therapeutic window and potentially fewer side effects compared to non-selective treatments. This guide synthesizes available data on the selectivity index of this compound, offering a clear comparison of its activity in cancerous versus non-cancerous cells.
Comparative Cytotoxicity: this compound's Performance in Cancer vs. Normal Cells
The selectivity of this compound is quantified by its selectivity index (SI), calculated as the ratio of its half-maximal inhibitory concentration (IC50) in normal cells to that in cancer cells (SI = IC50 normal cells / IC50 cancer cells). A higher SI value indicates greater selectivity for cancer cells. Data from multiple studies, summarized in the table below, consistently show that this compound possesses a favorable selectivity index across various cancer types.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line | Normal Tissue Origin | IC50 (µM) | Selectivity Index (SI) | Reference |
| SK-HEP-1 | Hepatocellular Carcinoma | ~10 (24h) | Clone 9 | Liver (mouse) | >100 (24h) | >10 | [1] |
| Huh-7 | Hepatocellular Carcinoma | ~20 (24h) | Clone 9 | Liver (mouse) | >100 (24h) | >5 | [1] |
| SKBR3 | Breast Cancer | 33 (24h) | M10 | Breast | >60 (at least 80% viability) | >1.8 | [2] |
| MDA-MB-231 | Breast Cancer | Dose-dependent decrease | M10 | Breast | Less effect | Not explicitly calculated | [2] |
| 786-O | Renal Cancer | 124.4 (24h) | HRCEpic | Renal | Not specified, but low toxicity | Not explicitly calculated | [3][4] |
| ACHN | Renal Cancer | 132.5 (24h) | HRCEpic | Renal | Not specified, but low toxicity | Not explicitly calculated | [3][4] |
| AGS | Gastric Cancer | 17.73 (24h) | - | - | - | - | [2] |
| Ca9-22 | Oral Cancer | 23.5 (24h) | HGF-1 | Gingival Fibroblast | Low cytotoxicity | Not explicitly calculated | [2][4] |
| A2058 | Melanoma | 9.28 (24h) | - | - | - | - | [2] |
Understanding the Mechanism: Signaling Pathways Targeted by this compound
This compound's selective cytotoxicity is attributed to its ability to modulate several key signaling pathways that are often dysregulated in cancer cells. Research indicates that this compound can induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis by targeting pathways such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways. Furthermore, this compound has been shown to induce oxidative stress through the generation of reactive oxygen species (ROS), which can selectively kill cancer cells as they often have a compromised antioxidant defense system compared to normal cells.[3][4][5]
Caption: Signaling pathways modulated by this compound in cancer cells.
Experimental Protocols: Assessing Cytotoxicity and Selectivity Index
The determination of IC50 values and the subsequent calculation of the selectivity index are crucial for evaluating the potential of a compound like this compound. A standard method for this is the MTT or MTS assay.
Principle: These colorimetric assays measure cell metabolic activity. The tetrazolium salt (MTT or MTS) is reduced by metabolically active cells to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding:
-
Culture cancer and normal cells in appropriate media until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to obtain a range of desired concentrations. The final concentration of the solvent should be kept constant and low (typically <0.1%) across all wells to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT/MTS Assay:
-
After the incubation period, add 20 µL of the MTT or MTS reagent to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. If using MTS, this step is not necessary as the product is soluble in the culture medium.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Calculate the Selectivity Index (SI) using the formula: SI = IC50 of normal cells / IC50 of cancer cells.
-
Caption: Experimental workflow for assessing the selectivity index.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exerts anti-tumor effects against human renal cancer cells relies on the generation of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Sinularin's Power: A Comparative Guide to its In Vivo Anti-Angiogenic Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-angiogenic activity of Sinularin, a promising natural compound derived from soft corals, with other well-researched alternatives. This document synthesizes experimental data, details methodologies for key in vivo assays, and visualizes the complex signaling pathways involved.
This compound has emerged as a compound of interest in cancer research due to its demonstrated ability to inhibit the formation of new blood vessels, a process known as angiogenesis, which is critical for tumor growth and metastasis. This guide delves into the in vivo validation of this compound's anti-angiogenic properties and compares its performance with two other natural compounds, Curcumin and Resveratrol, based on data from established in vivo models.
Performance Snapshot: this compound vs. Alternatives
Table 1: In Vivo Anti-Angiogenic Activity Data
| Compound | Assay | Model | Concentration/Dose | Key Finding |
| This compound | Zebrafish Assay | Zebrafish Embryos | 5 µM | Significant inhibition of intersegmental vessel (ISV) formation. |
| Zebrafish Assay | Zebrafish Embryos | 10 µM | Further significant reduction in ISV formation. | |
| Curcumin | CAM Assay | Chick Embryo | 50 µg/mL | Significant reduction in blood vessel branching and density. |
| CAM Assay | Chick Embryo | 100 µg/mL | Pronounced inhibition of neovascularization. | |
| Resveratrol | Matrigel Plug Assay | Mice | 100 µM | Reduced average tubule length in Matrigel plugs. |
| Matrigel Plug Assay | Mice | 50 µM | Inhibition of process formation around explanted aortic rings.[1] |
Delving into the Mechanisms: Signaling Pathways
The anti-angiogenic effects of these compounds are attributed to their ability to modulate key signaling pathways involved in blood vessel formation.
This compound's Anti-Angiogenic Mechanism
This compound exerts its anti-angiogenic effects through a multi-targeted approach. It has been shown to downregulate the expression of key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and endothelial Nitric Oxide Synthase (eNOS). Concurrently, it upregulates the expression of Heme Oxygenase-1 (HO-1), an enzyme with anti-inflammatory and anti-angiogenic properties.
References
A Comparative Analysis of the Bioactivities of Novel Sinularin Analogs
For Immediate Release
Kaohsiung, Taiwan – Researchers and drug development professionals now have access to a comprehensive comparison of the bioactivities of newly discovered analogs of Sinularin, a bioactive compound derived from soft corals of the genus Sinularia. This guide provides a detailed analysis of the cytotoxic, anti-inflammatory, and antifouling properties of these novel marine-derived compounds, offering valuable insights for the discovery of new therapeutic agents.
This compound and its derivatives have long been recognized for their potent biological activities. This publication summarizes the latest findings on a range of newly isolated this compound analogs, presenting a side-by-side comparison of their efficacy. The data is intended to guide future research and development efforts in oncology, inflammatory diseases, and marine biofouling prevention.
Comparative Bioactivity Data
The following table summarizes the quantitative bioactivity data for a selection of newly discovered this compound analogs compared to the parent compound, this compound. The data has been compiled from various studies to provide a clear and concise overview.
| Compound | Bioactivity | Assay | Cell Line/Organism | IC₅₀ / EC₅₀ (µM) | Source |
| This compound | Cytotoxicity | MTT Assay | CCRF-CEM | ~10 | [1] |
| Anti-inflammatory | LPS-induced NO inhibition | RAW264.7 | - | [1] | |
| Dihydrothis compound | Cytotoxicity | ATP Assay | MDA-MB-231 | 60 | |
| Anti-inflammatory | - | - | - | ||
| Triangulene A | Cytotoxicity | - | CCRF-CEM, DLD-1 | Moderate | [1] |
| Triangulene B | Cytotoxicity | - | CCRF-CEM, DLD-1 | Moderate | [1] |
| (-)-14-deoxycrassin | Cytotoxicity | - | CCRF-CEM, DLD-1 | Moderate | [1] |
| Anti-inflammatory | LPS-induced NO inhibition | RAW264.7 | Significant | [1] | |
| Sinularolide F | Anti-inflammatory | LPS-induced NO inhibition | RAW 264.7 | < 6.25 µg/mL | [2][3] |
| Cytotoxicity | - | HL60 | - | [2][3] | |
| Denticulatolide | Anti-inflammatory | LPS-induced NO inhibition | RAW 264.7 | < 6.25 µg/mL | [2][3] |
| Cytotoxicity | - | HL60 | - | [2][3] | |
| 7,8-dihydro-6-oxocembrene A | Anti-inflammatory | LPS-induced TNF-α release | RAW264.7 | 16.5 | [4] |
| A furan-containing cembranoid (Cmpd 7 in source) | Anti-inflammatory | LPS-induced TNF-α release | RAW264.7 | 5.6 | [4] |
| Microclavatin | Cytotoxicity | - | KB, MCF | 5.0, 20.0 µg/mL | [5] |
| Capillolide | Cytotoxicity | - | A-549 | 0.5 µg/mL | [5] |
| Sinularone A | Antifouling | Barnacle larval settlement | Balanus amphitrite | 13.86 µg/mL | [6] |
| Sinularone B | Antifouling | Barnacle larval settlement | Balanus amphitrite | 23.50 µg/mL | [6] |
| Sinularone G | Antifouling | Barnacle larval settlement | Balanus amphitrite | 18.65 µg/mL | [6] |
| Sinularone H | Antifouling | Barnacle larval settlement | Balanus amphitrite | 21.39 µg/mL | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the this compound analogs are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7][8][9]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.
Anti-inflammatory Assay (LPS-induced RAW 264.7 Macrophages)
The anti-inflammatory activity of the compounds is assessed by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[11][12][13]
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding and Pre-treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell cultures, which are then incubated for 24 hours.[12]
-
Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.[14]
-
TNF-α Measurement: The level of TNF-α in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The inhibitory effect of the compounds on NO and TNF-α production is calculated, and the IC₅₀ values are determined.
Antifouling Assay (Barnacle Larval Settlement)
The antifouling potential of the compounds is evaluated by their ability to inhibit the settlement of barnacle larvae.[15][16][17]
-
Larvae Collection: Competent barnacle cyprid larvae are collected.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with filtered seawater to the desired test concentrations.
-
Settlement Assay: The assay is conducted in 24-well plates. Each well contains the test solution and a specific number of cyprid larvae.
-
Incubation: The plates are incubated in the dark at a controlled temperature (e.g., 25 °C) for a set period (e.g., 48 hours).
-
Larval Assessment: After incubation, the number of settled, unsettled, and dead larvae in each well is counted under a microscope.
-
Data Analysis: The settlement inhibition rate is calculated, and the half-maximal effective concentration (EC₅₀) is determined.
Signaling Pathways and Experimental Workflow
To visualize the complex biological processes involved, the following diagrams illustrate a key signaling pathway affected by this compound and a typical experimental workflow for bioactivity screening.
Caption: Simplified NF-κB signaling pathway in anti-inflammatory response.
Caption: Experimental workflow for comparing this compound analog bioactivities.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive Cembranoids from the Soft Coral Genus Sinularia sp. in Borneo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New cembrane-type diterpenoids with anti-inflammatory activity from the South China Sea soft coral Sinularia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic diterpenoids from the soft coral Sinularia microclavata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sinularones A–I, New Cyclopentenone and Butenolide Derivatives from a Marine Soft Coral Sinularia sp. and Their Antifouling Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxic Effect of the Genus Sinularia Extracts on Human SCC25 and HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3.6. Determination of Anti-Inflammatory Potential in RAW 264.7 Model [bio-protocol.org]
- 12. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 15. Anti-larval settlement bioassay [bio-protocol.org]
- 16. poseidonsciences.com [poseidonsciences.com]
- 17. Mode of action of antifouling compound albofungin in inhibiting barnacle larval settlement - PMC [pmc.ncbi.nlm.nih.gov]
Replicating published findings on Sinularin's anti-proliferative effects.
This guide provides a comprehensive comparison of published findings on the anti-proliferative effects of Sinularin, a bioactive compound isolated from soft corals of the genus Sinularia. It is intended for researchers, scientists, and professionals in drug development who are interested in replicating and expanding upon this research. The guide summarizes quantitative data, details experimental protocols, and visualizes key cellular pathways and workflows.
Data Presentation: Comparative Efficacy of this compound
This compound has demonstrated a selective and potent anti-proliferative effect across a wide range of human cancer cell lines. Its efficacy, often measured by the half-maximal inhibitory concentration (IC50), varies depending on the cancer type and the duration of treatment.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines (24-hour treatment)
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Cancer | SKBR3 | 33 | [1] |
| MDA-MB-231 | 32 | [2] | |
| Melanoma | A2058 | 9.28 | [1][3] |
| Gastric Cancer | AGS | 17.73 | [1][3][4] |
| NCI-N87 | 15.13 | [4] | |
| Oral Cancer | Ca9-22 | 23.5 | [1][3] |
| Liver Cancer | HepG2 | 17.5 | [3] |
| Hep3B | 43.2 | [3] | |
| SK-HEP-1 | ~9.0 | [3] | |
| HA22T/VGH | 12 | [2] | |
| Lung Cancer | H1299 | 2 | [2] |
| Renal Cancer | 786-O | 124.4 | [3] |
| ACHN | 132.5 | [3] |
Note: IC50 values can vary based on the specific assay used (e.g., MTS, MTT, ATP). The data presented here is for comparative purposes.
A key finding is this compound's selective cytotoxicity towards cancer cells while showing significantly lower toxicity to normal cells. For instance, in breast cancer studies, this compound showed potent activity against SKBR3 and MDA-MB-231 cancer cells but had minimal effect on normal human breast (M10) cells.[1] Similarly, it was less toxic to non-malignant human renal epithelial cells (HRCEpiC) compared to renal cancer cell lines.[5]
Table 2: Comparison of Anti-Proliferative Activity: this compound vs. Dihydrothis compound (24-hour treatment)
| Cell Line | IC50 of this compound (µM) | IC50 of Dihydrothis compound (µM) | Reference |
| MDA-MB-231 (Breast) | 32 | 60 | [2] |
| H1299 (Lung) | 2 | 70 | [2] |
| HA22T/VGH (Liver) | 12 | 120 | [2] |
This comparison highlights that this compound exhibits a significantly higher anti-proliferative ability than its related compound, Dihydrothis compound.[2][6]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-proliferative effects of this compound.
1. Cell Viability and Proliferation Assays (MTS/MTT/ATP)
These assays are fundamental for determining the cytotoxic effects of a compound.
-
Principle:
-
MTS/MTT: Tetrazolium salts are reduced by metabolically active cells into a colored formazan (B1609692) product, which is quantifiable by spectrophotometry. The amount of formazan is directly proportional to the number of viable cells.
-
ATP: The amount of ATP present is directly proportional to the number of viable cells. The assay uses luciferase to generate a luminescent signal from ATP.
-
-
Protocol Outline:
-
Cell Seeding: Plate cancer cells (e.g., SKBR3, MDA-MB-231) and normal control cells (e.g., M10) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 7.5, 15, 30, 60 µM) for 24, 48, or 72 hours. A DMSO-only group serves as the vehicle control.[1]
-
Reagent Addition:
-
For MTS/MTT: Add the MTS or MTT reagent to each well and incubate for 1-4 hours.
-
For ATP: Add the ATP reagent according to the manufacturer's instructions.
-
-
Data Acquisition: Measure the absorbance (for MTS/MTT) or luminescence (for ATP) using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
-
2. Apoptosis Analysis by Annexin V/7-AAD Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. 7-Aminoactinomycin D (7-AAD) is a fluorescent intercalator that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Protocol Outline:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and 7-AAD to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell populations are quantified based on their fluorescence signals.[1][7]
-
3. Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Principle: A fluorescent DNA-binding dye, such as 7-AAD or Propidium Iodide (PI), is used to stain the cellular DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.
-
Protocol Outline:
-
Cell Treatment: Treat cells with this compound as described previously.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain them with a solution containing 7-AAD and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the DNA content histograms.[1][5]
-
4. Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins involved in cellular signaling pathways.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies and enzyme-linked secondary antibodies.
-
Protocol Outline:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, Caspase-3, p-Akt, p-p38, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][4][5]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Assessing Anti-Proliferative Effects
Caption: A typical workflow for investigating the anti-proliferative effects of this compound in vitro.
This compound-Induced Apoptotic Signaling Pathways
Caption: this compound induces apoptosis via both intrinsic and extrinsic pathways, mediated by ROS.
Modulation of PI3K/Akt and MAPK Signaling by this compound
Caption: this compound inhibits the pro-survival PI3K/Akt pathway and activates pro-apoptotic MAPK pathways.
References
- 1. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound exerts anti-tumor effects against human renal cancer cells relies on the generation of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Antioxidant and Anticancer Properties of Soft Coral-Derived this compound and Dihydrothis compound - ProQuest [proquest.com]
- 7. This compound Induces Oxidative Stress-Mediated Apoptosis and Mitochondrial Dysfunction, and Inhibits Angiogenesis in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Experimental verification of Sinularin's targets identified through network pharmacology.
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the experimental validation of therapeutic targets for Sinularin, a promising marine-derived compound. The targets, initially identified through network pharmacology, have been substantiated by a range of in vitro experiments. This guide will objectively compare the performance of various experimental approaches and present supporting data to aid in the design of future validation studies.
This compound, a cembranoid diterpene isolated from soft corals of the genus Sinularia, has demonstrated significant anti-cancer properties across various cancer cell lines. Network pharmacology studies have predicted numerous potential molecular targets for this compound. This guide focuses on the experimental methodologies used to verify these predictions, providing a framework for the validation of natural product-derived compounds.
Comparative Analysis of Experimental Data
The efficacy of this compound has been quantified through various assays, primarily focusing on its anti-proliferative and pro-apoptotic effects. The following tables summarize key quantitative data from studies on different cancer cell lines.
Table 1: Anti-proliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 Concentration (µM) | Exposure Time (h) | Citation |
| SK-HEP-1 | Hepatocellular Carcinoma | ~10 | 24, 48, 72 | [1][2] |
| Huh-7 | Hepatocellular Carcinoma | ~20 | 24, 48, 72 | [3] |
| Clone 9 (normal) | Mouse Liver Cells | >100 | 24, 48, 72 | [3] |
| Ca9-22, HSC-3, CAL 27 | Oral Cancer | Dose-dependent decrease | Not specified | [4][5] |
| HGF-1 (normal) | Oral Normal Cells | Little damage | Not specified | [4][5] |
| AGS, NCI-N87 | Gastric Cancer | Dose-dependent suppression | Not specified | [6] |
| 786-O, ACHN | Renal Cancer | Dose- and time-dependent decrease | 24, 48, 72, 96 | [7] |
| HRCEpiC (normal) | Non-malignant Renal Cells | Little effect | Not specified | [7] |
Table 2: Effect of this compound on Key Protein Expression in Cancer Cells
| Target Protein | Pathway | Effect | Cancer Cell Line | Citation |
| p-PI3K, p-Akt, p-mTOR | PI3K/Akt/mTOR | Significantly decreased | Renal Cancer (786-O), Gastric Cancer | [4][6][7] |
| p-ERK | MAPK | Significantly down-regulated | Hepatocellular Carcinoma (SK-HEP-1) | [1][2] |
| p-p38, p-JNK | MAPK | Significantly increased | Hepatocellular Carcinoma (SK-HEP-1) | [1][2] |
| Cleaved Caspase-3, -9 | Apoptosis | Significantly elevated | Hepatocellular Carcinoma (SK-HEP-1), Renal Cancer, Gastric Cancer | [1][2][6][7] |
| Bax | Apoptosis | Significantly increased | Hepatocellular Carcinoma (SK-HEP-1), Gastric Cancer | [3][6] |
| Bcl-2 | Apoptosis | Significantly abated/suppressed | Hepatocellular Carcinoma (SK-HEP-1), Gastric Cancer | [3][6] |
| Vimentin, VEGF | EMT, Angiogenesis | Significantly down-regulated | Hepatocellular Carcinoma (SK-HEP-1) | [1] |
| E-cadherin | EMT | Significantly increased | Hepatocellular Carcinoma (SK-HEP-1) | [1] |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments used to verify the targets of this compound.
Cell Viability Assay (MTT Assay)
This assay is fundamental in determining the cytotoxic effects of a compound.
-
Cell Seeding: Plate cancer cells (e.g., SK-HEP-1) in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 1, 5, 10, 25, 50, or 100 µM) for desired time points (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control.
Western Blot Analysis
This technique is used to detect and quantify specific proteins, providing insights into the molecular mechanisms of action.
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate 30-50 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.
Apoptosis Analysis (Annexin V/PI Staining)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.
-
Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest both adherent and floating cells and wash with PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell populations are categorized as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[1]
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound as validated by the experimental data.
Caption: this compound-induced mitochondrial apoptosis pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
Caption: Modulation of the MAPK signaling pathway by this compound.
Conclusion
The experimental data strongly support the network pharmacology predictions of this compound's anti-cancer activity. The compound effectively induces apoptosis and inhibits proliferation in various cancer cell lines by modulating key signaling pathways such as PI3K/Akt/mTOR and MAPK. Notably, this compound shows selectivity for cancer cells over normal cells, highlighting its therapeutic potential.[3][4][5][7] This guide provides a framework for the experimental validation of computationally predicted targets, emphasizing the importance of a multi-faceted approach that combines various quantitative assays and molecular biology techniques. The presented protocols and pathway diagrams serve as a valuable resource for researchers in the field of natural product-based drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, an Anti-Cancer Agent Causing Mitochondria-Modulated Apoptosis and Cytoskeleton Disruption in Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Anti-Cancer Agent Causing Mitochondria-Modulated Apoptosis and Cytoskeleton Disruption in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces oxidative stress-mediated G2/M arrest and apoptosis in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exerts anti-tumor effects against human renal cancer cells relies on the generation of ROS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Sinularin: A Procedural Guide for Laboratory Professionals
This document provides essential procedural guidance for the proper disposal of Sinularin, a bioactive marine natural product. Due to its cytotoxic properties, demonstrated in various cancer cell lines, this compound and all materials contaminated with it must be handled and disposed of as hazardous cytotoxic waste.[1][2][3][4][5][6][7][8] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment. In the absence of a specific Safety Data Sheet (SDS) detailing disposal protocols, a conservative approach based on established guidelines for cytotoxic agents is mandatory.[9]
Hazard Profile and Key Data
This compound is a cembranoid diterpene isolated from soft corals of the genus Sinularia.[10] It has demonstrated significant anti-inflammatory and anticancer activities.[3][5] Its cytotoxic nature, involving the induction of apoptosis and cell cycle arrest in cancer cells, necessitates that it be treated as a hazardous substance.[1][2][7][8]
Table 1: Chemical and Toxicological Profile of this compound
| Property | Value | Source |
| Chemical Identity | ||
| IUPAC Name | (9E)-13-hydroxy-4,9,13-trimethyl-17-methylidene-5,15-dioxatricyclo[12.3.1.0⁴,⁶]octadec-9-en-16-one | PubChem[11] |
| Molecular Formula | C₂₀H₃₀O₄ | PubChem[11] |
| Molecular Weight | 334.4 g/mol | PubChem[11] |
| CAS Number | 65669-72-9 | PubChem[11] |
| Biological Activity | ||
| General Effects | Anti-inflammatory, Anticancer, Cytotoxic | [3][5][10] |
| Cytotoxicity Data (IC₅₀ Values) | ||
| Human Hepatocellular Carcinoma (HepG2) | 17.5 µM (24h) | [1][7] |
| Human Hepatocellular Carcinoma (Hep3B) | 43.2 µM (24h) | [7] |
| Human Glioblastoma (U87 MG) | 8-30 µM (24-72h) | [2] |
| Human Breast Cancer (SKBR3) | 33 µM (24h) | [8] |
| Human Oral Cancer (Ca9-22) | 23.5 µM (24h) | [8] |
| Human Gastric Cancer (AGS) | 17.73 µM (24h) | [8] |
| Human Melanoma (A2058) | 9.28 µM (24h) | [8] |
This compound Waste Management Workflow
The following diagram outlines the necessary steps and decision-making process for the safe management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.
Detailed Disposal and Decontamination Protocols
The following step-by-step procedures must be followed for all waste streams containing this compound.
Due to the cytotoxic nature of this compound, a comprehensive safety program involving appropriate PPE is mandatory.[9]
-
Gloves: Wear two pairs of chemotherapy-rated nitrile gloves.
-
Lab Coat: A disposable, fluid-resistant gown or a dedicated lab coat should be worn.
-
Eye Protection: ANSI-rated safety glasses or goggles are required.
-
Respiratory Protection: If there is a risk of aerosolization (e.g., weighing solid this compound), work should be conducted in a certified chemical fume hood.
Proper segregation of waste is essential to ensure safe and compliant disposal.[9] All materials that have come into contact with this compound are considered contaminated and must be handled as hazardous waste.[9]
-
Bulk this compound Waste:
-
Unused or Expired Solid Compound: Treat as bulk hazardous chemical waste.
-
Solutions: Any stock solutions or experimental solutions containing this compound must be collected as liquid hazardous waste.
-
Procedure: Collect in a dedicated, chemically resistant, leak-proof container with a screw cap.[12] The container must be clearly labeled as "Hazardous Waste," "Cytotoxic," and list "this compound" and any solvents with their approximate concentrations.[12][13]
-
-
Trace-Contaminated Waste:
-
PPE: Used gloves, disposable gowns, and other contaminated PPE.
-
Labware: Contaminated disposable labware such as pipette tips, vials, and culture flasks.
-
Procedure: Place these items in a designated cytotoxic waste container, which is typically a yellow or purple bin lined with a durable plastic bag.[14][15] This container must be clearly labeled as "Cytotoxic Waste."[15]
-
-
Contaminated Sharps:
-
Items: Needles, syringes, scalpels, or glass Pasteur pipettes contaminated with this compound.
-
Procedure: Place immediately into a puncture-resistant sharps container specifically designated for cytotoxic waste.[15] These containers are often red or purple and must be labeled with the cytotoxic symbol.[14][15]
-
-
Store all sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]
-
Ensure that this compound waste is segregated from other incompatible chemical waste streams to prevent dangerous reactions.[12][16]
-
Do not overfill waste containers; they should be sealed when approximately 90% full.[9]
This protocol is for decontaminating glassware and equipment for reuse. All rinsates generated during this process are considered hazardous waste.
-
Step 1: Initial Solvent Rinse:
-
Methodology: Rinse the contaminated item with a small volume of a solvent in which this compound is soluble (e.g., ethanol, methanol, or acetone). Perform this rinse three times.
-
Disposal: Collect all solvent rinsates in a designated hazardous liquid waste container as described in section 3.2.
-
-
Step 2: Detergent Wash:
-
Methodology: After the solvent rinse, wash the labware thoroughly with a laboratory-grade detergent and warm water.
-
Disposal: The initial detergent wash water should be collected as hazardous waste. Subsequent rinses can typically be disposed of down the sanitary sewer, but consult your institution's EHS guidelines.
-
-
Step 3: Final Rinse:
-
Methodology: Rinse the labware thoroughly with deionized water and allow it to air dry completely before reuse.
-
-
All this compound waste, once properly segregated and contained, must be collected for disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[13]
-
Never dispose of this compound or this compound-contaminated materials in the regular trash, down the sink, or through any other unapproved route.[9]
-
The standard and required method for the final destruction of cytotoxic waste is high-temperature incineration.[17]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Induces Oxidative Stress-Mediated Apoptosis and Mitochondrial Dysfunction, and Inhibits Angiogenesis in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of this compound: A literature-based review | Cellular and Molecular Biology [cellmolbiol.org]
- 4. researchgate.net [researchgate.net]
- 5. research.uees.edu.ec [research.uees.edu.ec]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces DNA damage, G2/M phase arrest, and apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jssm.umt.edu.my [jssm.umt.edu.my]
- 11. This compound | C20H30O4 | CID 5477029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. research.columbia.edu [research.columbia.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. danielshealth.ca [danielshealth.ca]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 17. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Personal protective equipment for handling Sinularin
Essential Safety and Handling Guide for Sinularin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of this compound, a bioactive marine-derived compound. As a potential cytotoxic agent, all procedures involving this compound must be conducted with strict adherence to safety protocols to minimize exposure and ensure a safe laboratory environment. The following guidelines are based on its known biological activities and standard practices for handling novel, biologically active compounds in the absence of a formal Safety Data Sheet (SDS).
Compound Data Summary
While a comprehensive toxicity profile for this compound is not publicly available, its cytotoxic effects on various cell lines have been documented. This information is critical for risk assessment and implementing appropriate safety measures.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₄ | --INVALID-LINK-- |
| Molecular Weight | 334.4 g/mol | --INVALID-LINK-- |
| IUPAC Name | (9E)-13-hydroxy-4,9,13-trimethyl-17-methylidene-5,15-dioxatricyclo[12.3.1.0⁴,⁶]octadec-9-en-16-one | --INVALID-LINK-- |
In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | Incubation Time | IC₅₀ (µM) | Source |
| SKBR3 | Breast Cancer | 24 h | 33 | [1] |
| MDA-MB-231 | Breast Cancer | 24 h | Not specified, but viability decreased | [1] |
| M10 | Normal Breast Cells | 24 h | > 60 (low cytotoxicity) | [1] |
| Ca9-22 | Oral Cancer | 24 h | 23.5 | [1] |
| A2058 | Melanoma | 24 h | 9.28 | [1] |
| AGS | Gastric Cancer | 24 h | 17.73 | [1] |
| SK-HEP-1 | Hepatocellular Carcinoma | 24 h | ~9.0 | [2] |
| SK-HEP-1 | Hepatocellular Carcinoma | 48 h | ~8.8 | [2] |
| SK-HEP-1 | Hepatocellular Carcinoma | 72 h | ~8.5 | [2] |
| HepG2 | Hepatocellular Carcinoma | 24 h | 17.5 | [2] |
| Hep3B | Hepatocellular Carcinoma | 24 h | 43.2 | [2] |
| 786-O | Renal Cancer | 24 h | 124.4 | [2] |
| ACHN | Renal Cancer | 24 h | 132.5 | [2] |
| U87 MG | Glioblastoma | 24 h | 8-30 | [3] |
| GBM 8401 | Glioblastoma | 24 h | 8-30 | [3] |
| U138 MG | Glioblastoma | 24 h | 8-30 | [3] |
| T98G | Glioblastoma | 24 h | 8-30 | [3] |
Personal Protective Equipment (PPE)
Given this compound's demonstrated cytotoxic and apoptosis-inducing properties, a stringent PPE protocol is mandatory to prevent exposure through inhalation, skin contact, or ingestion.
-
Hand Protection:
-
Gloves: Double gloving with chemical-resistant nitrile gloves is required at all times when handling this compound, both in solid form and in solution.
-
Glove Change Protocol: The outer gloves must be removed and disposed of as cytotoxic waste immediately after handling the compound. The inner gloves should be removed and disposed of upon leaving the designated work area.
-
-
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles are mandatory to protect against accidental splashes.
-
Face Shield: A face shield must be worn in addition to safety goggles when preparing stock solutions or handling larger quantities where the risk of splashing is increased.
-
-
Body Protection:
-
Laboratory Coat: A buttoned, long-sleeved laboratory coat is required to protect skin and clothing.
-
Disposable Gown: A disposable, fluid-resistant gown should be worn over the lab coat for procedures with a higher risk of contamination, such as preparing concentrated stock solutions or during large-scale extractions.
-
-
Respiratory Protection:
-
Chemical Fume Hood: All work with solid this compound and the preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Respirator: If work cannot be performed in a fume hood, a risk assessment must be conducted to determine the appropriate respiratory protection. A NIOSH-approved respirator with cartridges for organic vapors and particulates may be necessary.
-
Operational Plans
1. Preparation and Handling:
-
Designated Area: All work with this compound should be conducted in a designated area within a chemical fume hood. This area should be clearly marked with a "Cytotoxic Agent in Use" sign.
-
Stock Solution: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This should be done in a chemical fume hood.
-
Experimental Use: All experimental procedures involving this compound must be conducted within the designated area of the fume hood. Use dedicated equipment (e.g., pipettes, spatulas). If dedicated equipment is not feasible, it must be thoroughly decontaminated after use.
-
Post-Handling: After handling, carefully remove and dispose of the outer pair of gloves in the designated cytotoxic waste container. Wipe down the work surface in the fume hood with an appropriate decontaminating solution (e.g., 70% ethanol (B145695) followed by a suitable laboratory detergent).
2. Spill Management:
The following workflow outlines the immediate actions to be taken in the event of a this compound spill.
Disposal Plan
All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations for hazardous chemical waste.
-
Waste Segregation:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof sharps container for cytotoxic waste.
-
Solid Waste: Contaminated gloves, gowns, absorbent pads, and other solid materials must be collected in a clearly labeled, leak-proof container or bag for cytotoxic waste.
-
Liquid Waste: Unused solutions containing this compound and contaminated liquid waste should be collected in a sealed, clearly labeled, and chemical-resistant container.
-
-
Container Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste" and the chemical name "this compound."
-
Disposal Procedure: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Do not dispose of this compound or contaminated materials in the regular trash or down the drain.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the biological activity of this compound.
1. Cell Viability (MTS) Assay
This protocol is used to determine the cytotoxic effects of this compound on cell viability.[1]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 7.5, 15, 30, and 60 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified atmosphere.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis in cells treated with this compound.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
3. Oxidative DNA Damage (8-oxo-dG) Assay
This assay measures the levels of 8-oxo-2'-deoxyguanosine (8-oxodG), a marker of oxidative DNA damage.[1]
-
Cell Treatment and DNA Extraction: Treat cells with this compound. After treatment, extract genomic DNA using a commercial kit.
-
DNA Digestion: Digest the DNA to single nucleosides using nuclease P1 and alkaline phosphatase.
-
ELISA: Quantify the amount of 8-oxodG in the digested DNA samples using a competitive ELISA kit.
-
Data Analysis: Determine the concentration of 8-oxodG by comparing the absorbance of the samples to a standard curve. The results are often expressed as the amount of 8-oxodG per 10⁶ dG.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and productive laboratory environment.
References
- 1. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Induces Oxidative Stress-Mediated Apoptosis and Mitochondrial Dysfunction, and Inhibits Angiogenesis in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
